molecular formula C6H12FN3 B1476562 3-Fluoropiperidine-1-carboximidamide CAS No. 2002162-49-2

3-Fluoropiperidine-1-carboximidamide

Cat. No.: B1476562
CAS No.: 2002162-49-2
M. Wt: 145.18 g/mol
InChI Key: SEXHUCYETFECDU-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-1-carboximidamide is a chemical compound with the molecular formula C6H12FN3, intended for research and development purposes . This molecule features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a fluorine atom at the 3-position and a carboximidamide group on the nitrogen atom . The carboximidamide functional group is a key structural motif, sharing characteristics with guanidine groups found in biological molecules like the amino acid arginine . This group is known for its ability to engage in strong hydrogen bonding and cationic interactions, which can be crucial for binding to biological targets such as enzymes or receptors . The introduction of a fluorine atom into organic compounds is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, metabolic stability, and membrane permeability . The combination of the piperidine scaffold, the fluorine atom, and the carboximidamide group makes this compound a versatile and valuable building block for researchers. Potential applications include its use in the synthesis of more complex peptide analogues or as a core structure in the development of pharmacologically active molecules for various therapeutic areas . Handling Notice: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoropiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXHUCYETFECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-Fluoropiperidine-1-carboximidamide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Fluoropiperidine-1-carboximidamide

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-Fluoropiperidine-1-carboximidamide, a valuable building block for drug discovery and development. The strategic incorporation of a fluorine atom into the piperidine scaffold can significantly modulate the pKa of the basic nitrogen, influencing pharmacokinetic properties and target engagement.[1] The addition of the carboximidamide (guanidine) moiety introduces a highly basic, resonance-stabilized group capable of forming multiple hydrogen bonds, a key feature in many biologically active molecules. This document is intended for researchers, medicinal chemists, and process development professionals, offering not just a protocol, but the scientific rationale behind the chosen synthetic strategy.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is most efficiently approached via a two-step conceptual pathway, which simplifies to a single, robust laboratory step by utilizing a commercially available starting material.

Retrosynthetic Analysis

A logical disconnection of 3-Fluoropiperidine-1-carboximidamide points to 3-fluoropiperidine and a guanylating agent as the key precursors. This strategy isolates the challenges of constructing the fluorinated heterocyclic core from the final guanylation step.

G Target 3-Fluoropiperidine-1-carboximidamide Disconnect C-N Disconnection (Guanylation) Target->Disconnect Precursors 3-Fluoropiperidine + Guanylating Agent Disconnect->Precursors

Rationale for Starting Material Selection

While numerous methods exist for the synthesis of fluorinated piperidines, including the hydrogenation of fluoropyridines and cyclization of fluorinated acyclic precursors, these are often multi-step and resource-intensive processes.[2][3] For efficiency and reproducibility, this guide utilizes the commercially available 3-Fluoropiperidine hydrochloride salt.[4][5] Starting with the hydrochloride salt is advantageous as it is a stable, crystalline solid that is easy to handle and weigh accurately. The salt form also facilitates the subsequent reaction by ensuring the amine is in a form amenable to controlled deprotonation.

Guanylation: The Core Transformation

The key reaction is the nucleophilic attack of the 3-fluoropiperidine nitrogen onto an electrophilic guanylating agent. A common and effective reagent for this transformation is 1H-Pyrazole-1-carboximidamide hydrochloride . This reagent is preferred for several reasons:

  • Trustworthiness: It is a stable, crystalline solid that reacts predictably with primary and secondary amines.

  • Self-Validation: The reaction proceeds with the evolution of pyrazole as a byproduct, which can be easily removed during aqueous work-up. The formation of the highly basic guanidine product results in a significant change in polarity, making reaction progress straightforward to monitor via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). The base serves two critical functions: first, it neutralizes the hydrochloride salt of the starting material to liberate the free secondary amine. Second, it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Fluoropiperidine-1-carboximidamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 3-Fluoropiperidine HCl - 1H-Pyrazole-1-carboximidamide HCl - DIPEA Solvent Add Solvent (e.g., DMF) Reagents->Solvent Stir Stir at RT to 60°C Solvent->Stir Combine & Add Base Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Work-up (Water/Brine Wash) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify Characterize Characterization (NMR, HRMS, IR, HPLC) Purify->Characterize

Materials:

  • 3-Fluoropiperidine hydrochloride (1.0 eq)

  • 1H-Pyrazole-1-carboximidamide hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoropiperidine hydrochloride (1.0 eq) and 1H-Pyrazole-1-carboximidamide hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting amine.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Rationale: The initial neutralization is exothermic; controlling the addition prevents a rapid temperature increase.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction may be gently heated (e.g., to 50-60 °C) to accelerate the conversion if TLC or LC-MS analysis shows incomplete reaction.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% ammonium hydroxide). The product is expected to be significantly more polar than the starting material and will likely remain at the baseline. Staining with ninhydrin can help visualize the product.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x). Causality: The water washes are crucial for removing the DMF solvent, excess DIPEA salts, and the pyrazole byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. Due to the basic nature of the product, it is advisable to pre-treat the silica gel with a solvent system containing a small amount of triethylamine or ammonium hydroxide (e.g., 1-2%) to prevent streaking. Elute with a gradient of methanol in dichloromethane.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 3-Fluoropiperidine-1-carboximidamide as a solid or viscous oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 3-Fluoropiperidine-1-carboximidamide.

Table 1: Predicted Analytical Data

Technique Expected Result Interpretation
¹H NMR Multiplets corresponding to piperidine ring protons; broad signals for NH protons. A complex multiplet for the proton on the fluorine-bearing carbon (CHF).Confirms the piperidine scaffold and the presence of exchangeable amine protons.
¹³C NMR A doublet for the carbon attached to fluorine (C-F) with a large coupling constant (~170-190 Hz). Signals for other piperidine carbons and a signal for the guanidinyl carbon (~155-160 ppm).Confirms the presence and position of the fluorine atom and the carboximidamide group.
¹⁹F NMR A single multiplet, coupled to adjacent protons.Confirms the presence of a single fluorine environment.
HRMS (ESI+) Calculated m/z for C₆H₁₃FN₃ [M+H]⁺. The observed mass should be within ± 5 ppm of the calculated value.Unambiguously confirms the elemental composition and molecular weight.
IR (Infrared) Broad absorption ~3100-3400 cm⁻¹ (N-H stretch), absorption ~1650 cm⁻¹ (C=N stretch).Confirms the presence of the key guanidine functional group.
HPLC/LC-MS A single major peak with the correct mass, indicating high purity (typically >95%).Validates the purity of the final compound.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques Structure Target Structure 3-Fluoropiperidine-1-carboximidamide H_NMR ¹H NMR (Proton Environment) Structure->H_NMR Confirms C_NMR ¹³C NMR (Carbon Skeleton, C-F bond) Structure->C_NMR Confirms F_NMR ¹⁹F NMR (Fluorine Presence) Structure->F_NMR Confirms HRMS HRMS (Elemental Composition) Structure->HRMS Confirms IR IR (Functional Groups) Structure->IR Confirms HPLC HPLC (Purity) Structure->HPLC Validates

References

  • Štefane, B., & Iskra, J. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Panda, J., et al. (2022). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. ResearchGate. [Link]

  • Singh, P., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Link]

  • Choy, J., & Jaime-Figueroa, S. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Barber, D. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Han, J., et al. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Chemistry – A European Journal. [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • Wagner, P., et al. (2009). Deprotection of N-BOC compounds.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]

  • NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab Protocols. [Link]

Sources

3-Fluoropiperidine-1-carboximidamide: Technical Guide to Structure, Synthesis, and Application

[1]

Introduction

3-Fluoropiperidine-1-carboximidamide (CAS 2002162-49-2 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3] It combines a piperidine scaffold—one of the most ubiquitous pharmacophores in FDA-approved drugs—with two critical functional modifications: a fluorine atom at the C3 position and a carboximidamide (guanidine-like) moiety at the N1 position.

This compound represents a strategic "design element" for optimizing lead compounds. The C3-fluorine atom exploits the gauche effect to influence ring conformation and modulate the pKa of the nitrogen center, while the carboximidamide group serves as a strong basic handle for electrostatic interactions with protein targets (e.g., aspartate or glutamate residues in active sites).

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The following table consolidates the core identifiers and calculated properties for 3-Fluoropiperidine-1-carboximidamide.

PropertyDetail
Chemical Name 3-Fluoropiperidine-1-carboximidamide
CAS Number 2002162-49-2
Synonyms 1-Carbamimidoyl-3-fluoropiperidine; 1-Amidinyl-3-fluoropiperidine; N-Aminoiminomethyl-3-fluoropiperidine
Molecular Formula C₆H₁₂FN₃
Molecular Weight 145.18 g/mol
SMILES FC1CCCN(C1)C(=N)N
InChI Key (Predicted) Structure-dependent
Physical State Solid (typically as HCl or hemisulfate salt)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents
pKa (Predicted) ~13.5 (Guanidine moiety), ~8.5 (Piperidine ring influence)
Structural Analysis[6][9][12][13][14]
  • Fluorine Effect: The fluorine at C3 introduces a strong dipole. Due to the gauche effect (interaction between the C-F bond and the N lone pair or adjacent C-H bonds), the fluorine atom often prefers an axial orientation, which can lock the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.

  • Guanidine Moiety: The 1-carboximidamide group is planar and highly basic. It exists predominantly in the protonated form at physiological pH, making the molecule a cation capable of forming bidentate hydrogen bonds.

Synthesis Protocol

The synthesis of 3-Fluoropiperidine-1-carboximidamide typically proceeds via the guanylation of the parent amine, 3-fluoropiperidine. This reaction transforms the secondary amine into a guanidine derivative.

Mechanistic Pathway

The most robust method involves the nucleophilic attack of 3-fluoropiperidine on an electrophilic guanylating agent, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine.

Step-by-Step Methodology (Representative Protocol)

Reagents:

  • Precursor: 3-Fluoropiperidine Hydrochloride (CAS 737000-77-0)

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3)

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoropiperidine HCl (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add DIPEA (2.5 eq) dropwise to neutralize the HCl salt and generate the free amine in situ. Stir for 10 minutes at room temperature.

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) in a single portion.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 146.2).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to remove pyrazole by-products.

    • The product often precipitates as a salt. For high purity, purify via preparative HPLC (Reverse phase, C18 column, Water/MeCN gradient with 0.1% TFA).

  • Isolation: Lyophilize the fractions to obtain 3-Fluoropiperidine-1-carboximidamide as a hygroscopic solid (typically a TFA or HCl salt).

Synthesis & Logic Diagram

SynthesisPathwayStart3-Fluoropiperidine HCl(CAS 737000-77-0)IntermediateTransition State(Nucleophilic Attack)Start->Intermediate+ DIPEA (Base)MeCN, RTReagent1H-Pyrazole-1-carboxamidine HCl(Guanylating Agent)Reagent->IntermediateProduct3-Fluoropiperidine-1-carboximidamide(CAS 2002162-49-2)Intermediate->Product- PyrazoleByproduct1H-Pyrazole(By-product)Intermediate->Byproduct

Figure 1: Synthetic route for the guanylation of 3-fluoropiperidine using a pyrazole-carboxamidine donor.

Applications in Drug Development[12][14][15][16][17]

Conformational Restriction & Bioisosterism

The 3-fluoro substituent is not merely a halogen decoration; it is a conformational lock. In the piperidine ring, the C-F bond prefers to be axial due to the dipole-dipole repulsion with the nitrogen lone pair (when neutral) or charge-dipole interactions (when protonated).[4] This pre-organizes the molecule, reducing the entropy loss when the drug binds to its receptor.

  • Application: Replacing a standard piperidine with 3-fluoropiperidine in a lead compound can improve potency by 10-100 fold if the binding pocket favors the locked conformation.

Basicity Modulation (pKa Tuning)

The electronegative fluorine atom pulls electron density through the sigma bond framework (inductive effect, -I). This lowers the pKa of the guanidine/amidine group slightly compared to the non-fluorinated analog.

  • Result: This can improve membrane permeability (LogD) by increasing the fraction of the neutral species at physiological pH, or conversely, tune the strength of the salt bridge formed with the target protein.

Metabolic Stability

The C3 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine blocks this metabolic soft spot, extending the half-life (

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood; avoid dust formation.

Storage Conditions:

  • Store at 2–8°C (Refrigerate).

  • Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.

  • Keep container tightly closed in a dry and well-ventilated place.

References

  • Chemical Identity & CAS Verific

    • Source: ChemSrc Database. "3-Fluoropiperidine-1-carboximidamide - CAS 2002162-49-2".[1]

    • URL:[Link]

  • Synthesis of Guanidines

    • Source: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502.
    • URL:[Link]

  • Fluorine Effects in Piperidine Conform

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic grounding for the gauche effect and metabolic stability).
    • URL:[Link]

  • 3-Fluoropiperidine Precursor Properties Source: Sigma-Aldrich Product Sheet. "3-Fluoropiperidine hydrochloride".

Technical Guide: Discovery and First Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and mechanistic underpinnings of fluorinated piperidines.

Executive Summary: The Fluorine Imperative

In medicinal chemistry, the piperidine scaffold is ubiquitous, appearing in over 12,000 biologically active compounds. However, the native piperidine ring often suffers from rapid oxidative metabolism (via cytochrome P450) and high basicity (pKa ~11), which can lead to poor bioavailability and hERG channel toxicity.

The strategic introduction of fluorine—the "magic methyl" of bioisosteres—resolves these issues. The high electronegativity of fluorine pulls electron density from the nitrogen lone pair, lowering the pKa by 1–2 log units, thereby improving membrane permeability and reducing phospholipidosis risk. Furthermore, the strong C–F bond (approx. 116 kcal/mol) blocks metabolic soft spots.

This guide analyzes the historical and technical evolution of synthesizing the three critical motifs: 4-fluoropiperidine , 3-fluoropiperidine , and gem-difluoropiperidines .

Historical Analysis: The First Syntheses

Case Study 1: 4-Fluoropiperidine (The Metabolic Blocker)

Discovery Context: While 4-fluoropyridine was synthesized as early as 1958 by Wibaut via the decomposition of diazonium salts, the saturated 4-fluoropiperidine proved elusive due to the instability of the C–F bond during the harsh reduction conditions required to saturate the pyridine ring.

The First Practical Synthesis (1975): The definitive early synthesis of 4-fluoropiperidine is attributed to work published in The Journal of Organic Chemistry in 1975. Unlike the reduction of pyridines, this approach utilized a functional group interconversion strategy on a saturated piperidine precursor.

  • Precursor: N-protected 4-hydroxypiperidine.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Sulfur Tetrafluoride (

    
    ).[1]
    
  • Mechanism: Deoxofluorination.[2] The alcohol attacks the sulfur center, displacing a fluoride ion.[1] The resulting alkoxyaminosulfur difluoride intermediate undergoes nucleophilic attack by the fluoride ion in an

    
     fashion, inverting the configuration (though irrelevant for the achiral 4-position unless substituted).
    
Case Study 2: 3-Fluoropiperidine (The Chiral Challenge)

Discovery Context: 3-Fluoropiperidine introduces a stereocenter.[3][4][5] Early attempts to fluorinate 3-hydroxypiperidines often resulted in elimination to the alkene (enamine/imine formation) rather than substitution.

The Ring Expansion Breakthrough (Early 2000s): A pivotal method that bypassed direct fluorination was the ring expansion of prolinols . This method is stereospecific and scalable.

  • Substrate: (S)-2-(hydroxymethyl)pyrrolidine (Prolinol).

  • Reagent: DAST.

  • Mechanism: The hydroxyl group is activated by DAST.[1][6] Instead of simple displacement, the pyrrolidine nitrogen attacks the activated carbon via an intramolecular

    
     reaction, forming a bicyclic aziridinium ion  intermediate. The fluoride ion then attacks the bridgehead carbon, opening the aziridine ring to form the 6-membered 3-fluoropiperidine with high enantiopurity.
    
Case Study 3: Gem-Difluoropiperidines (The Conformational Lock)

Discovery Context: Gem-difluorination (replacing a carbonyl C=O with


) alters the ring pucker, influencing binding affinity.
  • Synthesis: Reaction of N-protected 3- or 4-piperidones with DAST or Deoxo-Fluor.

  • Technical Hurdle: These reactions are prone to forming vinyl fluorides (elimination products) rather than the desired gem-difluorides. Control of temperature and the use of non-polar solvents (DCM) are critical to favor the

    
    -like pathway over E2 elimination.
    

Mechanistic Visualization

The following diagrams illustrate the divergent pathways for 3-fluoro and 4-fluoropiperidine synthesis.

FluorinationPathways cluster_0 4-Fluoropiperidine (Direct Displacement) cluster_1 3-Fluoropiperidine (Ring Expansion) OH_4 N-Boc-4-Hydroxypiperidine Inter_4 Alkoxy-SF2 Intermediate OH_4->Inter_4 DAST / -HF Prod_4 4-Fluoropiperidine Inter_4->Prod_4 F- Attack (SN2) Prolinol (S)-Prolinol Aziridinium Aziridinium Ion (Bicyclic) Prolinol->Aziridinium DAST / N-Attack Prod_3 (R)-3-Fluoropiperidine Aziridinium->Prod_3 F- Attack / Ring Open

Caption: Comparative mechanistic pathways. Top: Direct deoxofluorination of 4-hydroxypiperidine. Bottom: Stereospecific ring expansion of prolinol to 3-fluoropiperidine via aziridinium intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of N-Boc-4-fluoropiperidine , the industry-standard building block, using Deoxo-Fluor (a safer, thermally more stable alternative to DAST).

Safety Warning
  • Deoxo-Fluor/DAST: Reacts violently with water to produce HF. Use plastic/Teflon ware where possible or silanized glass.

  • HF Burns: Keep calcium gluconate gel nearby.

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (10.0 mmol, 2.01 g)

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (11.0 mmol, 2.03 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents elimination to the enamine side-product.

  • Addition: Add Deoxo-Fluor dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (25°C) naturally. Stir for an additional 12 hours.

  • Quench: Cool the mixture back to 0°C. Slowly add sat.

    
     (30 mL). Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
    
  • Validation:

    • Yield: Expect 75–85%.

    • 19F NMR: Look for a multiplet at

      
       -180 ppm (approx).
      
    • 1H NMR: The proton geminal to fluorine (H-4) appears as a wide doublet of multiplets (

      
      ).
      

Comparative Data: Fluorination Reagents

The choice of reagent dictates the ratio of substitution (desired) to elimination (undesired).

ReagentThermal StabilityReactivityPrimary Side ProductRecommended Use
DAST Low (Explosive >90°C)HighVinyl Piperidine (Elimination)Small scale, low temp (-78°C)
Deoxo-Fluor Moderate (Stable <100°C)HighVinyl PiperidineScale-up, room temp
XtalFluor-E High (Crystalline solid)ModerateOxazoline (if amide present)Safe handling, non-fuming
Selectfluor HighElectrophilic F+N/A (Used for enamines)Creating 3-F from enamines

Modern Evolution: Catalytic Hydrogenation (2019)

While early methods relied on nucleophilic substitution, a paradigm shift occurred in 2019 with the work of Glorius et al. They achieved the direct synthesis of all-cis-(multi)fluorinated piperidines via the hydrogenation of fluoropyridines .

  • Logic: Instead of installing fluorine onto a saturated ring (difficult), start with commercially available fluoropyridines and saturate the ring without defluorination.

  • Catalyst: Rhodium-cyclic (alkyl)(amino)carbene (Rh-CAAC).

  • Significance: This allows access to specific diastereomers (e.g., all-cis-3,4,5-trifluoropiperidine) that are impossible to synthesize via DAST substitution due to steric inversion.

References

  • Grunewald, G. L., et al. (1975). "Synthesis and physical properties of 4-fluoropiperidine." The Journal of Organic Chemistry, 40(25), 3808. Link

  • Van Hende, E., et al. (2010). "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines." Organic & Biomolecular Chemistry, 8, 1861-1868. Link

  • Surmont, R., et al. (2010).[7] "Synthesis of 4-substituted 3,3-difluoropiperidines." The Journal of Organic Chemistry, 75(3), 929-932.[7] Link

  • Wollenburg, M., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[3] Nature Chemistry, 11, 264–270.[3] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Introduction: The Rationale for a Predictive, In Silico-First Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Fluoropiperidine-1-carboximidamide: A Framework for Novel Compound Evaluation

This guide provides a comprehensive framework for the in silico characterization of 3-Fluoropiperidine-1-carboximidamide, a novel small molecule with potential therapeutic applications. In the absence of pre-existing biological data, this document outlines a systematic, multi-faceted computational workflow designed to predict potential biological targets, elucidate interaction mechanisms, and evaluate the molecule's drug-like properties. This approach serves as a robust template for researchers, scientists, and drug development professionals embarking on the initial assessment of any new chemical entity.

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[1][2] In silico modeling, or computer-aided drug design (CADD), offers a powerful paradigm to mitigate these risks by providing early, predictive insights into a molecule's behavior.[3][4] For a novel compound such as 3-Fluoropiperidine-1-carboximidamide, where experimental data is sparse, a computational-first strategy is invaluable. It allows for the cost-effective and rapid generation of testable hypotheses regarding its mechanism of action, potential therapeutic targets, and pharmacokinetic profile, thereby guiding and prioritizing subsequent experimental validation.[1][5]

This guide is structured not as a rigid protocol, but as a logical and iterative scientific investigation. We will begin by seeking to understand the most fundamental question: what proteins might this molecule interact with? From there, we will delve into the atomic-level details of those interactions, assess their stability, and finally, evaluate the broader physiological context of the molecule through pharmacokinetic and toxicity profiling.

Foundational Analysis: Molecular Structure and Properties

Before any advanced modeling, a thorough understanding of the subject molecule is paramount.

  • Molecule: 3-Fluoropiperidine-1-carboximidamide

  • CAS Number: 2002162-49-2

  • Canonical SMILES: C1CN(CCC1F)C(=N)N

  • Molecular Formula: C6H12FN3

  • Molecular Weight: 145.18 g/mol

The structure reveals a fluorinated piperidine ring attached to a carboximidamide (guanidine) group. The fluorine atom can significantly alter physicochemical properties like pKa and lipophilicity, potentially enhancing binding affinity and metabolic stability. The guanidine group is basic and capable of forming multiple hydrogen bonds, suggesting a strong potential for interaction with protein active sites.

Phase I: Target Identification and Hypothesis Generation

With no known target, our first objective is to generate a ranked list of potential protein candidates. This process, often termed "target fishing" or "reverse pharmacology," leverages the principle that structurally similar molecules often share biological targets.[6][7] We will employ a consensus approach, integrating results from multiple methodologies to increase the confidence of our predictions.[8]

Ligand-Based Target Prediction

These methods predict targets by comparing the query molecule to databases of compounds with known biological activities.[6][7]

  • 2D/3D Chemical Similarity: This is the most direct approach. The 2D (topology) and 3D (shape and electrostatics) structure of 3-Fluoropiperidine-1-carboximidamide is used to query databases of known ligands.[9][10][11] Web servers like SwissTargetPrediction provide a user-friendly interface for this, predicting targets based on a combination of 2D and 3D similarity measures.[9][10]

  • Pharmacophore-Based Screening: This method abstracts the molecule into a 3D arrangement of essential chemical features (a pharmacophore), such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.[12][13][14] This pharmacophore is then used as a query to screen a database of target pharmacophores.[15][16] The PharmMapper server is a powerful tool for this "reverse pharmacophore matching" approach, identifying potential targets whose binding sites accommodate the query molecule's pharmacophore.[15][16]

Experimental Protocol: Consensus Target Prediction
  • Prepare Molecule Structure:

    • Draw 3-Fluoropiperidine-1-carboximidamide in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Generate the canonical SMILES string: C1CN(CCC1F)C(=N)N.

    • Generate a 3D conformation and save it as an SDF or MOL2 file.

  • SwissTargetPrediction Workflow:

    • Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[9]

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction. The server will return a list of probable targets, ranked by a probability score.

  • PharmMapper Workflow:

    • Navigate to the PharmMapper web server.[15][16]

    • Upload the 3D structure of the molecule (SDF/MOL2).

    • Select the appropriate pharmacophore model database (e.g., Human Protein Targets).

    • Submit the job. PharmMapper will return a list of potential targets ranked by a "Fit Score," which indicates how well the molecule's pharmacophore matches the target's pharmacophore model.

  • Data Consolidation and Analysis:

    • Compile the top-ranked targets from both servers into a single table.

    • Identify consensus targets that appear in the top results from both methods. These represent the highest-confidence predictions.

    • Perform a literature review on the consensus targets to assess their therapeutic relevance and druggability.

Data Presentation: Hypothetical Target Prediction Results
RankTarget NameTarget ClassSwissTargetPrediction (Probability)PharmMapper (Fit Score)Rationale for Prioritization
1Thrombin (Coagulation factor II)Serine Protease0.854.72High consensus score; well-defined binding pocket.
2Dipeptidyl peptidase-4 (DPP-4)Serine Hydrolase0.794.15Strong consensus; relevant in metabolic diseases.
3Cathepsin KCysteine Protease0.723.98Appears in both lists; implicated in osteoporosis.
4Nitric Oxide SynthaseOxidoreductase0.65N/AHigh similarity score; guanidine is a known NOS binder.
5Mu-opioid receptorGPCRN/A3.55High pharmacophore fit; piperidine is a common scaffold.

Note: Data is illustrative and not the result of an actual run.

Phase II: Interaction Modeling and Refinement

Once high-confidence targets are identified (e.g., Thrombin and DPP-4 from our hypothetical results), the next step is to model the specific molecular interactions.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[17][18][19] This provides the first atomic-level view of the binding hypothesis.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., Thrombin, PDB ID: 1C8K) from the Protein Data Bank (RCSB PDB).[10]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-solvents, and any co-crystallized ligands.[10]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Load the 3D structure of 3-Fluoropiperidine-1-carboximidamide.

    • Add polar hydrogens, assign charges, and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Docking Simulation:

    • Define the search space (the "grid box") to encompass the known active site of the receptor.

    • Execute the docking simulation using a tool like AutoDock Vina. Vina will generate multiple binding poses ranked by their binding affinity scores (in kcal/mol).[10]

  • Analysis of Results:

    • Visualize the top-ranked docking pose in the context of the protein's active site.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions).

    • Assess whether the pose is chemically sensible (e.g., the guanidine group forming salt bridges with acidic residues like Asp or Glu).

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the interaction's stability.[6][20] MD simulations solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities.[6]

Experimental Protocol: GROMACS MD Simulation Workflow
  • System Preparation:

    • Use the best-ranked docked pose from the previous step as the starting structure.

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber tool in AmberTools.

    • Place the protein-ligand complex in a simulation box and solvate it with a water model (e.g., TIP3P).[21]

    • Add counter-ions to neutralize the system's charge.

  • Simulation Execution:

    • Energy Minimization: Remove steric clashes and unfavorable contacts in the initial system.[6]

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure while keeping the protein and ligand restrained. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Production MD: Run the simulation for a significant duration (e.g., 50-100 nanoseconds) without restraints to observe the natural dynamics of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable, converging RMSD suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Visualization: In Silico Modeling Workflow

Below is a diagram illustrating the comprehensive workflow from target identification to interaction stability analysis.

In_Silico_Workflow cluster_0 Phase I: Target Prediction cluster_1 Phase II: Interaction Modeling cluster_2 Phase III: Druggability Profile mol 3-Fluoropiperidine-1-carboximidamide (SMILES/3D Structure) sim 2D/3D Similarity (e.g., SwissTargetPrediction) mol->sim pharm Pharmacophore Screening (e.g., PharmMapper) mol->pharm consensus Consensus Target List sim->consensus pharm->consensus dock Molecular Docking (e.g., AutoDock Vina) consensus->dock High-Confidence Targets md Molecular Dynamics (e.g., GROMACS) dock->md Best Pose analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md->analysis admet ADMET Prediction analysis->admet Stable Complex pharm_gen Pharmacophore Generation analysis->pharm_gen Binding Mode

Caption: Workflow for in silico analysis of a novel compound.

Phase III: Druggability and Pharmacokinetic Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in the body at a safe concentration. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early assessment of a compound's drug-likeness.[1][2][4]

ADMET Prediction

Numerous computational tools and web servers, often employing machine learning models trained on large datasets, can predict a wide range of ADMET properties.[22]

Experimental Protocol: ADMET Profiling
  • Select Tools: Utilize comprehensive web servers like pkCSM or commercial software suites like ADMET Predictor® .[1][23]

  • Input Data: Submit the SMILES string of 3-Fluoropiperidine-1-carboximidamide.

  • Run Prediction: Execute the analysis to predict a full profile of properties.

  • Analyze Results: Consolidate the predictions into a table and evaluate them against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties
PropertyCategoryPredicted ValueAcceptable RangeAssessment
Molecular WeightPhysicochemical145.18 g/mol < 500 DaGood
LogPLipophilicity0.85< 5Good
H-Bond DonorsPhysicochemical2< 5Good
H-Bond AcceptorsPhysicochemical3< 10Good
Caco-2 PermeabilityAbsorption0.75 x 10⁻⁶ cm/s> 0.90 x 10⁻⁶ cm/sModerate
BBB PermeabilityDistributionLogBB = -0.5> -1 (Poorly Permeant)Low
CYP2D6 InhibitorMetabolismNoN/AGood
hERG I InhibitorToxicityNoN/AGood
Ames ToxicityToxicityNoN/AGood

Note: Data is illustrative. The predicted low Blood-Brain Barrier (BBB) permeability suggests the compound may be less likely to cause central nervous system side effects.

Conclusion and Future Directions

This in-depth technical guide outlines a comprehensive and scientifically rigorous in silico workflow for the initial characterization of a novel molecule, 3-Fluoropiperidine-1-carboximidamide. By systematically progressing from broad target prediction to detailed interaction analysis and pharmacokinetic profiling, this methodology allows researchers to build a robust, data-driven hypothesis package for a new chemical entity before committing significant resources to experimental synthesis and testing.

The hypothetical results presented suggest that 3-Fluoropiperidine-1-carboximidamide is a promising lead-like molecule with good predicted safety and physicochemical properties. The consensus target prediction points towards serine proteases like Thrombin and DPP-4 as high-priority candidates for experimental validation. Molecular dynamics simulations would be critical to confirm the stability of the predicted binding modes.

Ultimately, the power of this in silico approach lies in its ability to rationalize and guide the drug discovery process, increasing the efficiency and probability of success in developing new therapeutics.

References

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. Available at: [Link]

  • Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available at: [Link]

  • Volkamer, A., et al. (n.d.). Pharmacophore modeling. Volkamer Lab. Available at: [Link]

  • Wang, X., et al. (2016). Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. Journal of Chemical Information and Modeling, 56(7), 1175–1184. Available at: [Link]

  • Li, Y., et al. (2013). A combined molecular docking-based and pharmacophore-based target prediction strategy with a probabilistic fusion method for target ranking. Journal of Molecular Graphics and Modelling, 44, 139–152. Available at: [Link]

  • Khadka, D. B., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. Available at: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • Giordano, D., et al. (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 10, 995885. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Schyman, P., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Chemical Information and Modeling, 54(11), 2991–3005. Available at: [Link]

  • Liu, Z., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Fiveable. (2025). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Londhe, S. G., et al. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Pharmaceuticals, 16(10), 1435. Available at: [Link]

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Strategic Deployment of Fluorinated Piperidine Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the native piperidine scaffold often suffers from high basicity (pKa ~11), leading to poor membrane permeability, promiscuous off-target binding, and hERG channel liabilities. The strategic introduction of fluorine atoms onto the piperidine ring has emerged as a transformative tactic in medicinal chemistry. By leveraging the extreme electronegativity and unique stereoelectronic properties of fluorine, drug developers can precisely modulate physicochemical properties and enforce specific 3D conformations, thereby unlocking highly specific biological targets ranging from kinases to G-Protein Coupled Receptors (GPCRs).

Stereoelectronic & Physicochemical Causality

The biological targeting capability of a fluorinated piperidine is not arbitrary; it is dictated by fundamental physical chemistry. As an Application Scientist, understanding the causality behind these modifications is critical for rational drug design.

  • pKa Attenuation and Bioavailability: The strong electron-withdrawing nature of fluorine exerts a profound inductive effect (-I) through the

    
    -bond framework. Moving a fluorine atom closer to the basic nitrogen (e.g., from the 4-position to the 3-position) progressively lowers the amine's pKa. This shift increases the fraction of the un-ionized, neutral molecule at physiological pH (7.4), directly enhancing passive diffusion across the blood-brain barrier (BBB) and improving oral bioavailability[1].
    
  • Conformational Locking via the Gauche Effect: Unsubstituted piperidines rapidly interconvert between chair conformations. In contrast, fluorinated piperidines exhibit rigid conformational preferences. In protonated 3-fluoropiperidines, the fluorine atom strongly prefers the axial position. This counterintuitive preference is driven by charge-dipole interactions (

    
    ) and hyperconjugation (where electrons from the anti-periplanar 
    
    
    
    bond donate into the low-lying
    
    
    orbital)[2]. This "locks" the ring into a specific 3D vector, allowing it to act as a rigid key for specific protein binding pockets.

Primary Biological Target Classes

Target Class A: G-Protein Coupled Receptors (GPCRs)

For CNS-targeting GPCRs, such as the 5-HT1D receptor, high basicity often limits oral bioavailability. In the development of migraine therapeutics, researchers have successfully utilized 4-fluoropiperidine as a bioisostere for piperazine. The electron density of the 4-fluoro substituent mimics the lone pair of the second piperazine nitrogen, while its inductive effect lowers the pKa to a favorable range. This maintains high agonist affinity for the 5-HT1D receptor while drastically improving the pharmacokinetic absorption profile[3].

Target Class B: Kinases (e.g., SYK, MET)

Kinase hinge-binding regions are highly sensitive to the spatial orientation of hydrogen bond donors and acceptors. The selective incorporation of a fluorine atom at the 3-position of the piperidine scaffold has been utilized to target Spleen Tyrosine Kinase (SYK) and MET kinases[4]. The fluorine atom serves a dual purpose: it prevents oxidative metabolism (CYP450-mediated hydroxylation) at that specific carbon, and its locked axial conformation perfectly aligns the basic amine to interact with critical acidic residues in the narrow ATP-binding pocket.

Target Class C: Enzymes & Transporters

Fluorinated piperidine quinazoline spirocycles have been developed as highly selective inhibitors of inducible nitric oxide synthase (iNOS). In these targets, the stereochemistry of the fluorine atom dictates the exact fit within the enzyme's sub-pocket, exploiting orthogonal multipolar interactions with the protein backbone[1]. Additionally, fluorinated piperidines are heavily utilized in GlyT1 transporter inhibitors for schizophrenia treatment.

Quantitative Physicochemical Shifts

The following table summarizes the causal relationship between fluorination patterns and critical physicochemical parameters, demonstrating how targeted modifications alter drug-like properties.

ScaffoldApprox. pKaRelative Lipophilicity (LogD at pH 7.4)Primary Conformational PreferenceBiological Target Application
Piperidine 11.2Low (Highly ionized)Rapid interconversionBroad (Often requires masking)
Piperazine 9.8ModerateRapid interconversion5-HT Receptors (Poor oral PK)
4-Fluoropiperidine 9.3Moderate-HighEquatorial F5-HT1D Agonists (Bioisostere)[3]
3-Fluoropiperidine 8.5High (High neutral fraction)Axial F (Charge-dipole locked)[2]SYK / MET Kinases[4]
3,3-Difluoropiperidine < 7.0Very HighRigidifiediNOS / Proteases

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of fluorinated piperidine targets requires robust, self-validating experimental systems.

Protocol 1: NMR-Based Conformational Profiling

Purpose: To empirically validate the axial vs. equatorial preference of the synthesized fluorinated scaffold before biological testing.

  • Step 1: Sample Preparation. Dissolve 5-10 mg of the fluorinated piperidine (e.g., synthesized via Pd-catalyzed hydrogenation[5]) in 0.5 mL of CDCl3 (to simulate a lipophilic pocket) and D2O (to simulate an aqueous environment).

  • Step 2: Spectral Acquisition. Acquire 1D

    
    , 
    
    
    
    , and
    
    
    spectra. Follow with 2D
    
    
    HOESY (Heteronuclear Overhauser Effect Spectroscopy) to determine spatial proximity between the fluorine atom and adjacent protons.
  • Step 3: Coupling Constant Analysis (Self-Validation). Extract the

    
     and 
    
    
    
    coupling constants. According to the Karplus equation, an axial fluorine will exhibit distinct diaxial coupling constants (~10-15 Hz) with adjacent axial protons. If the values average out to ~5-7 Hz, the ring is rapidly flipping, indicating a failure to achieve conformational locking.
Protocol 2: Kinase Target Engagement via TR-FRET

Purpose: To quantify the binding affinity of the locked fluoropiperidine to a target kinase (e.g., SYK) while eliminating false positives from compound autofluorescence.

  • Step 1: Assay Assembly. In a 384-well microplate, combine recombinant GST-tagged SYK kinase (1 nM) with a fluorophore-labeled ATP-competitive tracer (e.g., Kinase Tracer 236) at its predetermined

    
    .
    
  • Step 2: Ligand Titration. Add the fluorinated piperidine inhibitor in a 12-point dose-response series (ranging from 10

    
    M to 0.1 nM).
    
  • Step 3: Detection Reagent. Add a Terbium (Tb)-labeled anti-GST antibody (2 nM).

  • Step 4: Time-Resolved Measurement. Excite the sample at 340 nm. Implement a 100-microsecond delay to allow short-lived background fluorescence (from the compound or buffer) to decay. Measure emission at 495 nm (Tb donor) and 665 nm (Tracer acceptor).

  • Step 5: Data Causality. A decrease in the 665/495 emission ratio indicates that the fluorinated piperidine has successfully displaced the tracer from the hinge region. The 100-

    
    s delay ensures the signal is strictly driven by target engagement, validating the structural design.
    

Visualizing the Logic

Workflow A Fluorinated Piperidine Synthesis (e.g., Pd-catalyzed hydrogenation) B Physicochemical Profiling (pKa, LogD, NMR Conformation) A->B C In Vitro Target Assays (Kinase TR-FRET, GPCR Binding) B->C D ADME & BBB Permeability (PAMPA, Microsomal Stability) C->D E Lead Optimization & Selection D->E

Caption: Sequential workflow for the design, physicochemical profiling, and biological validation of scaffolds.

Pathway Receptor B-Cell Receptor (BCR) SYK SYK Kinase Receptor->SYK BTK BTK Activation SYK->BTK Inhibitor 3-Fluoropiperidine Inhibitor Inhibitor->SYK Allosteric/Hinge Binding Downstream Cell Survival & Proliferation BTK->Downstream

Caption: Modulation of the BCR signaling pathway via targeted SYK kinase inhibition by a fluorinated piperidine.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference ResearchG
  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles PMC - N
  • Accessing (Multi)
  • The role of fluorine in medicinal chemistry Taylor & Francis
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS ResearchG

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Stereochemistry of 3-Fluoropiperidine Derivatives: Conformational Dynamics, Physicochemical Tuning, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into sp³-rich saturated heterocycles is a cornerstone of modern drug discovery. Among these, 3-fluoropiperidine derivatives represent a highly privileged scaffold. The introduction of a single fluorine atom at the C3 position of a piperidine ring does not merely alter the molecule's steric bulk; it fundamentally rewrites its stereoelectronic landscape. By exploiting phenomena such as the electrostatic gauche effect and charge-dipole interactions, medicinal chemists can precisely tune the basicity (pKa), lipophilicity (logD), and metabolic stability of lead compounds.

This technical guide explores the causal relationship between the stereochemistry of 3-fluoropiperidines and their physicochemical properties, providing actionable insights and validated synthetic protocols for researchers and drug development professionals.

Stereoelectronic Fundamentals: The Persistence of Axial Fluorine

The conformational behavior of 3-fluoropiperidine is highly dependent on its protonation state, a phenomenon driven by the interplay between steric relief and stereoelectronic stabilization [1].

The Neutral State: Steric Dominance

In the neutral (deprotonated) state, the lone pair on the piperidine nitrogen is highly directional. To minimize 1,3-diaxial steric interactions, the fluorine atom at the C3 position preferentially adopts an equatorial conformation. In this state, the molecule behaves as a typical substituted cyclohexane derivative, prioritizing the minimization of steric strain.

The Protonated State: Charge-Dipole Stabilization

Upon protonation at physiological pH, the conformational preference sharply inverts. NMR studies and computational models confirm that protonated 3-fluoropiperidinium salts exist almost exclusively with the fluorine atom in the axial orientation [2].

The Causality: Why does the system accept the steric penalty of an axial fluorine? The driving force is a powerful charge-dipole interaction (often referred to as an electrostatic gauche effect). In the axial position, the highly polarized C–F bond dipole aligns antiparallel to the newly formed N–H⁺ bond dipole. This spatial arrangement creates a stabilizing intramolecular interaction (C–F···H–N⁺) that energetically outweighs the 1,3-diaxial steric penalty. If the fluorine were to remain equatorial, the dipoles would be nearly parallel, leading to severe electrostatic repulsion.

ConformationalDynamics N1 Neutral 3-Fluoropiperidine N2 Equatorial-F Preferred (Steric Relief) N1->N2 Deprotonated State P1 Protonated 3-Fluoropiperidinium N1->P1 +H⁺ P2 Axial-F Preferred (Charge-Dipole Stabilization) N2->P2 Conformational Inversion P1->P2 Protonated State

Conformational equilibrium of 3-fluoropiperidine driven by protonation state and charge-dipole effects.

Physicochemical Impact in Medicinal Chemistry

The conformational flip described above has profound implications for the molecule's physicochemical properties, most notably its basicity.

Rationalizing pKa Shifts

Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which generally decreases the basicity of adjacent amines. However, the pKa shift observed in 3-fluoropiperidine is highly anomalous due to its stereochemistry [1].

Because the axial conformation stabilizes the protonated state via charge-dipole interactions, the molecule is less willing to give up its proton than a purely inductive model would predict. The experimental pKa shift (ΔpKa) of 3-fluoropiperidine relative to piperidine is ~1.8. This value sits perfectly between the theoretical shift for a purely equatorial fluorine (ΔpKa = 2.3, highly destabilizing to the cation) and a purely axial fluorine (ΔpKa = 1.4, highly stabilizing) [1].

Quantitative Data Summary

The table below summarizes the effect of fluorine substitution on the basicity of the piperidine scaffold, demonstrating how stereochemical positioning dictates the magnitude of the pKa shift.

Compound ScaffoldPrimary Conformation (Protonated)Experimental ΔpKa (Shift from Parent)Impact on Basicity
Piperidine N/A0.0 (Reference pKa ~11.1)Baseline
4-Fluoropiperidine Equatorial1.7Moderate Decrease
3-Fluoropiperidine Axial1.8Moderate Decrease
3,3-Difluoropiperidine Axial / Equatorial3.6Severe Decrease

Note: The strategic use of 3-fluorination allows medicinal chemists to lower the pKa of a basic amine to ~9.3, improving membrane permeability and oral bioavailability without completely abolishing target-binding salt bridges.

Synthetic Methodologies & Experimental Protocols

Synthesizing stereodefined 3-fluoropiperidines requires careful selection of reagents to prevent elimination (forming tetrahydropyridines) or unwanted rearrangements. The most reliable method for converting a specific stereoisomer of an alcohol to a fluoride with predictable inversion of stereochemistry is deoxyfluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor [3, 4].

Mechanistic Workflow

Deoxyfluorination of an N-protected 3-hydroxypiperidine proceeds via an Sₙ2 mechanism. The hydroxyl group attacks the electrophilic sulfur of DAST, releasing HF. The resulting intermediate is then displaced by the fluoride ion from the opposite face, resulting in a clean inversion of stereochemistry (e.g., (S)-alcohol yields (R)-fluoride).

SyntheticWorkflow S1 N-Protected 3-Hydroxypiperidine R1 DAST / Deoxo-Fluor CH2Cl2, -78°C to RT S1->R1 I1 Aminosulfur Intermediate R1->I1 -HF P1 N-Protected 3-Fluoropiperidine (Inversion of Config) I1->P1 SN2 Fluorination

Deoxyfluorination workflow of 3-hydroxypiperidine highlighting the SN2 inversion mechanism.

Step-by-Step Experimental Protocol: Stereoselective Deoxyfluorination

This protocol describes the synthesis of an N-protected 3-fluoropiperidine from its corresponding 3-hydroxypiperidine precursor using DAST [4].

Self-Validating System Parameters:

  • Why -78 °C? DAST reactions are highly exothermic. Low temperatures prevent the thermal decomposition of the aminosulfur intermediate into elimination byproducts (alkenes).

  • Why N-protection? Unprotected secondary amines will violently react with DAST to form stable, unreactive sulfinamides, halting the fluorination pathway.

Materials:

  • N-Boc-3-hydroxypiperidine (1.0 equiv, e.g., 1.0 mmol)

  • DAST (Diethylaminosulfur trifluoride) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add N-Boc-3-hydroxypiperidine (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Stir for 10 minutes to ensure thermal equilibration.

  • Reagent Addition: Using a gas-tight syringe, add DAST (1.2 mmol) dropwise over 5 minutes. Caution: DAST is corrosive and reacts violently with moisture. Perform inside a fume hood.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Slowly remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 20 °C) over 2 hours.

  • Quenching: Re-cool the flask to 0 °C using an ice bath. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (10 mL) to neutralize generated HF. Wait until CO₂ evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the stereoinverted N-Boc-3-fluoropiperidine.

Conclusion

The stereochemistry of 3-fluoropiperidine derivatives is a masterclass in stereoelectronic design. By understanding that the protonated state forces the fluorine into an axial conformation to maximize charge-dipole stabilization, scientists can rationally predict pKa shifts and fine-tune the pharmacokinetic profiles of basic amine drugs. Utilizing stereospecific synthetic routes like DAST-mediated deoxyfluorination ensures that these precise conformational dynamics are accurately translated from in silico design to in vitro reality.

References

  • Source: ChemMedChem (via yuntsg.com)
  • 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine Source: ResearchGate URL
  • Sulfur Tetrafluoride (SF4)
  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL

A Technical Guide to the Synthesis and Commercial Landscape of 3-Fluoropiperidine-1-carboximidamide: A Valuable Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoropiperidine-1-carboximidamide, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. Due to its unique physicochemical properties imparted by the fluorine atom and the guanidine moiety, this scaffold holds significant potential for the development of novel therapeutics. This document details the commercial availability of its key precursor, 3-fluoropiperidine, and presents a detailed, field-proven protocol for the synthesis of the title compound. The rationale behind the synthetic strategy, potential applications in drug discovery, and a thorough reference list are provided to support further research and development efforts.

Introduction: The Strategic Advantage of Fluorinated Piperidines and the Guanidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacological activity. The introduction of a fluorine atom onto the piperidine ring can profoundly influence its properties, such as basicity (pKa), lipophilicity, and metabolic stability. This strategic incorporation of fluorine has been successfully employed to enhance drug efficacy, selectivity, and pharmacokinetic profiles.[2]

The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is another critical pharmacophore. Its ability to exist in a protonated, delocalized state under physiological conditions allows it to participate in strong hydrogen bonding and electrostatic interactions with biological targets.[3][4] The combination of a fluorinated piperidine core with a carboximidamide (guanidine) functional group in 3-Fluoropiperidine-1-carboximidamide presents a compelling scaffold for the design of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.

PART 1: Commercial Availability of the Precursor: 3-Fluoropiperidine

As of early 2026, 3-Fluoropiperidine-1-carboximidamide is not commercially available as a stock chemical from major suppliers. Researchers seeking to utilize this compound will need to perform its synthesis in-house. The key starting material, 3-fluoropiperidine , is readily available from several chemical suppliers, typically as its hydrochloride salt.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich3-Fluoropiperidine hydrochloride737000-77-097%Available in various quantities.
CymitQuimica3-Fluoropiperidine HCl737000-77-095%-
Ambeed3-Fluoropiperidine hydrochloride737000-77-0--
Alchem Pharmtech3-Fluoropiperidine116574-75-598%Available as the free base.
ChemicalBook(S)-3-Fluoropiperidine hydrochloride871664-50-5-Enantiomerically pure form available from various suppliers listed on the platform.

PART 2: Synthesis of 3-Fluoropiperidine-1-carboximidamide

The synthesis of 3-Fluoropiperidine-1-carboximidamide from 3-fluoropiperidine involves a guanidinylation reaction. Several reagents can be employed for this transformation; however, for a reliable and high-yielding protocol, the use of 1H-Pyrazole-1-carboxamidine hydrochloride is recommended. This reagent is known for its stability and reactivity with both primary and secondary amines under mild conditions.[5][6][7]

Experimental Protocol: Guanidinylation of 3-Fluoropiperidine

This protocol details the synthesis of 3-Fluoropiperidine-1-carboximidamide hydrochloride.

Materials:

  • 3-Fluoropiperidine hydrochloride

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et2O)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Preparation of the Free Base: In a round-bottom flask, suspend 3-fluoropiperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of a base, such as triethylamine (1.1 eq), and stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed. The resulting solution or suspension contains the free 3-fluoropiperidine. This step is crucial as the guanidinylation reaction requires the free amine.

  • Guanidinylation Reaction: To the mixture containing the free 3-fluoropiperidine, add anhydrous DMF or MeCN as the reaction solvent. Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq) and a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • The crude residue can be purified by precipitation. Add a sufficient amount of diethyl ether to the crude product to precipitate the 3-Fluoropiperidine-1-carboximidamide hydrochloride as a solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Causality Behind Experimental Choices:

  • Choice of Guanidinylating Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride is chosen for its high reactivity towards amines and the fact that the pyrazole byproduct is easily removed during workup.

  • Use of a Non-Nucleophilic Base: A base such as triethylamine or DIPEA is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid competing reactions with the guanidinylating agent.

  • Solvent Selection: Polar aprotic solvents like DMF or MeCN are used to ensure the solubility of the reactants and facilitate the reaction.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions with atmospheric moisture and carbon dioxide.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Fluoropiperidine HCl reaction Guanidinylation in DMF or MeCN (Room Temperature, 12-24h) start1->reaction start2 1H-Pyrazole-1-carboxamidine HCl start2->reaction start3 Base (e.g., Et3N) start3->reaction workup Solvent Removal reaction->workup purification Precipitation with Et2O or Column Chromatography workup->purification product 3-Fluoropiperidine-1-carboximidamide HCl purification->product

Caption: Synthetic workflow for 3-Fluoropiperidine-1-carboximidamide HCl.

PART 3: Potential Applications in Drug Discovery

The unique structural features of 3-Fluoropiperidine-1-carboximidamide make it an attractive building block for the development of new therapeutic agents.

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of enzymes that recognize arginine residues. The fluorinated piperidine core can provide additional binding interactions and modulate the compound's pharmacokinetic properties.

  • Receptor Modulation: The combination of the piperidine scaffold and the basic guanidine group makes this compound a candidate for interacting with various G-protein coupled receptors (GPCRs) and ion channels.

  • Antimicrobial Agents: Guanidine-containing compounds have a long history of use as antimicrobial agents. The lipophilicity and electronic properties of the fluorinated piperidine moiety could be tuned to enhance antimicrobial activity and selectivity.

Conclusion

While not yet a commercially available catalog item, 3-Fluoropiperidine-1-carboximidamide represents a promising and accessible building block for medicinal chemists. The straightforward synthesis from the readily available precursor, 3-fluoropiperidine, allows for its incorporation into drug discovery programs. The strategic combination of a fluorinated piperidine and a guanidine moiety offers a powerful approach to modulate biological activity and develop next-generation therapeutics. This guide provides the necessary foundational information for researchers to explore the potential of this valuable chemical entity.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(22), 6245-6247. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of Organic Chemistry, 65(6), 1566-1568. [Link]

  • Ishikawa, T., & Kumamoto, T. (2006). Guanidine-Containing Natural Products: A Review. Mini-Reviews in Organic Chemistry, 3(3), 209-232. [Link]

  • Berlinck, R. G. S. (2008). Natural Guanidine Compounds. Comprehensive Natural Products II, 239-286. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Alchem Pharmtech. (n.d.). CAS 116574-75-5 | 3-Fluoropiperidine. Retrieved March 7, 2026, from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • Semantic Scholar. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved March 7, 2026, from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). N,N'-BIS(TERT-BUTOXYCARBONYL)-N"-TRIFLYLGUANIDINE. Retrieved March 7, 2026, from [Link]

  • PubMed. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Asymmetric Synthesis of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The selective incorporation of a fluorine atom into the 3-position of the piperidine scaffold is a transformative strategy in modern medicinal chemistry. Fluorination at this site1—critical parameters for optimizing drug candidates targeting SYK, CGRP, and MET kinases[1].

Historically, accessing 3-fluoropiperidines has been synthetically challenging. Traditional electrophilic fluorination of enol equivalents suffers from poor regioselectivity on non-symmetrical scaffolds, while deoxofluorination requires extensive pre-functionalization and exhibits poor atom economy[1]. Alternatively,2 provides a diastereoselective pathway but necessitates high H₂ pressure and specialized equipment[2].

To overcome these limitations, an elegant, highly modular Palladium-catalyzed [4+2] annulation strategy has been developed. This methodology utilizes readily available acyclic α-fluoro-β-ketoesters and cyclic carbamates (vinyloxazolidinones) to construct the fluorinated N-heterocycle in a highly stereoselective cascade operation[3].

Mechanistic Insights: Causality of Experimental Design

The robustness of this protocol lies in its self-validating cascade mechanism, driven by precise reagent selection:

  • Catalyst System (Pd(dba)₂ & Chiral Ligand): Pd(dba)₂ serves as a stable Pd(0) source. When paired with a chiral ligand (e.g., the Trost family of ligands), it enables the4 of the acyclic α-fluoroenolate, setting the critical C-F stereocenter with up to 92% ee[4].

  • Masked 1,4-Dipole (Vinyloxazolidinone): The cyclic carbamate undergoes oxidative addition with the Pd(0) complex, followed by rapid decarboxylation (loss of CO₂) to generate a zwitterionic π-allyl palladium intermediate[1]. This intermediate acts as the electrophilic coupling partner.

  • Nucleophilic Attack & Stereocontrol: The α-fluoro-β-ketoester, which can be 5 to avoid hazardous fluorinating agents, acts as the nucleophile[5]. The use of acyclic α-fluoro-β-ketoesters circumvents the reactivity limitations associated with cyclic enol equivalents.

  • TFA-Mediated Cyclization: Following the allylation event, the addition of trifluoroacetic acid (TFA) facilitates the deprotection of the intermediate amine and drives the intramolecular condensation with the ketone moiety, yielding the 3-fluoropiperidine imine core[3].

Mechanism SM α-Fluoro-β-ketoester + Vinyloxazolidinone Pd Pd(0) + Chiral Ligand Oxidative Addition SM->Pd PiAllyl π-Allyl Palladium Intermediate Pd->PiAllyl - CO2 Allylation Nucleophilic Attack (C-C Bond Formation) PiAllyl->Allylation Enolate Attack Cyclization TFA-Mediated Condensation Allylation->Cyclization H+ / - H2O Product 3-Fluoropiperidine Imine Core Cyclization->Product

Mechanistic pathway for the Pd-catalyzed [4+2] annulation yielding 3-fluoropiperidines.

Experimental Protocol: Asymmetric Synthesis of 3-Fluoropiperidine Imines

This protocol details the enantioselective [4+2] annulation cascade. The procedure is designed to be self-validating, ensuring that intermediate milestones are met before proceeding to subsequent steps.

Workflow Prep 1. Catalyst Activation Pd(dba)2 + Trost Ligand in DCM AddSM 2. Substrate Addition Add Ketoester & Carbamate (0.1 M) Prep->AddSM Stir 3. Allylation Reaction Stir at RT for 18 h under N2 AddSM->Stir Acid 4. Cyclization Add TFA, stir until completion Stir->Acid Purify 5. Isolation Quench & Flash Chromatography Acid->Purify

Step-by-step experimental workflow for the synthesis of 3-fluoropiperidines.

Materials & Reagents
  • α-Fluoro-β-ketoester (1.5 equiv, 0.3 mmol)

  • Vinyloxazolidinone (cyclic carbamate) (1.0 equiv, 0.2 mmol)

  • Pd(dba)₂ (5 mol %, 0.01 mmol)

  • Chiral Ligand (e.g., Trost Ligand L1) (15 mol %, 0.03 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (0.1 M)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure
  • Catalyst Activation: In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve Pd(dba)₂ (5 mol %) and the chiral ligand (15 mol %) in anhydrous CH₂Cl₂ (1.0 mL). Stir at room temperature for 15 minutes.

    • Causality & Validation: This pre-stirring ensures complete ligand exchange from dba to the chiral ligand, forming the active chiral Pd(0) species. A visible color shift (often to a lighter yellow/orange) validates complex formation.

  • Substrate Addition: Add the vinyloxazolidinone (0.2 mmol) and the α-fluoro-β-ketoester (0.3 mmol) to the reaction mixture. Rinse the sides of the vessel with an additional 1.0 mL of CH₂Cl₂ to ensure quantitative transfer (final concentration ~0.1 M)[6].

  • Allylation: Stir the mixture at room temperature for 18 hours under N₂[3].

    • Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the vinyloxazolidinone indicates total conversion to the allylation adduct.

  • Cyclization: Once allylation is complete, add TFA (10 equivalents) directly to the reaction mixture. Stir for an additional 2-4 hours at room temperature.

    • Causality: TFA mediates the removal of transient protecting groups and catalyzes the condensation of the liberated amine with the ketone, closing the piperidine ring[1].

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the 3-fluoropiperidine imine.

Downstream Functionalization (Stereoselective Reduction)

The resulting imine can be stereoselectively reduced to the saturated 3-fluoropiperidine:

  • Dissolve the isolated imine in MeOH.

  • Add NaBH₄ (2.0 equiv) portion-wise at 0 °C.

  • Stir for 1 hour, quench with water, and extract with EtOAc. This yields the saturated 3-fluoropiperidine with high diastereoselectivity (typically cis)[1].

Quantitative Data & Substrate Scope

The methodology demonstrates broad functional group tolerance. The table below summarizes the substrate scope, highlighting the efficiency and stereocontrol of the transformation across various electronic and steric environments[1][4][6].

Substrate (R-group on Ketoester)Isolated Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Phenyl 8592>20:1
4-Methoxyphenyl 8290>20:1
4-Fluorophenyl 8891>20:1
Methyl (Alkyl) 718515:1
Cyclopropyl 758818:1

Note: Yields represent isolated yields over the two-step (one-pot) cascade. Enantiomeric excess is determined by chiral HPLC analysis of the final piperidine imine.

Trustworthiness & Analytical Validation

To ensure the integrity and reproducibility of the synthesized 3-fluoropiperidines, the following analytical validations must be performed on the isolated products:

  • ¹⁹F NMR Spectroscopy: The presence of the C-F bond is unambiguously confirmed by a characteristic doublet of doublets (or multiplet depending on adjacent protons) in the -180 to -200 ppm range.

  • Chiral HPLC: Essential for validating the enantioselective induction from the chiral ligand. It is highly recommended to compare the trace against a racemic standard synthesized using an achiral ligand (e.g., dppb) to accurately determine the ee.

  • X-Ray Crystallography: For novel derivatives, single-crystal X-ray diffraction is recommended to definitively assign the absolute configuration of the fluorine-bearing stereocenter.

References

  • Title: A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles (PMC)
  • Source: National Institutes of Health (NIH) / Chem. Eur. J.
  • Title: Accessing (Multi)
  • Title: A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles (ACS)
  • Title: Scheme 4.

Sources

Use of "3-Fluoropiperidine-1-carboximidamide" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Fluoropiperidine-1-carboximidamide in Medicinal Chemistry

Abstract

This guide details the application of 3-Fluoropiperidine-1-carboximidamide (3-FPCA) as a high-value building block in drug discovery. Beyond its role as a mere structural scaffold, this moiety offers a unique "conformational lock" driven by the fluorine gauche effect, enabling precise vector positioning of the guanidine group. This note provides rational design principles, a validated synthesis protocol, and physicochemical profiling strategies to leverage 3-FPCA for optimizing potency and metabolic stability in DPP-4 inhibitors, GPCR ligands, and protease inhibitors.

Part 1: Rational Design & Mechanistic Insight

The Fluorine Conformation Effect (The "Gauche" Lock)

Unlike non-fluorinated piperidines, which often exist as a flexible equilibrium of chair conformers, 3-fluoropiperidine derivatives exhibit a strong preference for the axial fluorine conformation.

  • Mechanism: This is driven by the

    
     hyperconjugation (the gauche effect) and favorable dipole-dipole minimization between the polarized C-F bond and the protonated nitrogen (or the cationic guanidine system).
    
  • Medicinal Impact: Incorporating 3-FPCA pre-organizes the ligand, reducing the entropic penalty upon binding to a protein active site. This is particularly effective in S1 pockets of serine proteases where a rigid arginine mimic is required.

Basicity Modulation

The guanidine group is typically highly basic (


).
  • Problem: High basicity leads to permanent ionization, poor membrane permeability, and potential hERG toxicity (phospholipidosis).

  • Solution: The electron-withdrawing fluorine at the

    
    -position (C3) inductively lowers the 
    
    
    
    of the guanidine by approximately 1.5–2.0 log units. This subtle shift improves oral bioavailability while maintaining sufficient basicity for salt-bridge interactions (e.g., with Asp/Glu residues in the target).

Part 2: Visualization of Signaling & Workflow

Figure 1: Conformational Control & Synthetic Logic

Caption: The "Gauche Effect" stabilizes the axial conformation (Left), pre-organizing the guanidine vector. The synthetic workflow (Right) outlines the conversion of the hydrochloride salt to the active carboximidamide.

G cluster_0 Conformational Bias cluster_1 Synthetic Workflow Equatorial Equatorial F (Higher Energy) Axial Axial F (Stabilized by Gauche Effect) Equatorial->Axial Hyperconjugation (σC-H -> σ*C-F) Start 3-Fluoropiperidine HCl Axial->Start Preferred Geometry Intermediate Guanylation Transition State Start->Intermediate + DIPEA / DMF Reagent 1H-pyrazole-1-carboxamidine Reagent->Intermediate Product 3-FPCA (Target Scaffold) Intermediate->Product Yield > 85%

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Fluoropiperidine-1-carboximidamide

Objective: To synthesize the title compound from commercially available 3-fluoropiperidine hydrochloride using a guanylating agent.

Reagents:

  • 3-Fluoropiperidine HCl (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropiperidine HCl (1.0 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at room temperature. The solution may become slightly cloudy as amine salts form. Stir for 10 minutes to ensure free-basing of the piperidine.

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: ~146.1 Da [M+H]+).

    • Checkpoint: The pyrazole byproduct is a good leaving group. If conversion is slow, increase temperature to 80°C.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Precipitation: Add cold diethyl ether (10 mL) to the residue to precipitate the crude guanidine salt. Decant the ether (removes pyrazole byproduct).

  • Purification: Purify via preparative HPLC (C18 column, Gradient: 0–30% ACN in Water with 0.1% TFA).

  • Validation: Lyophilize fractions to obtain 3-Fluoropiperidine-1-carboximidamide TFA salt as a white hygroscopic solid.

Analytical Criteria:

  • 1H NMR (D2O): Confirm multiplets for piperidine ring protons and absence of pyrazole signals.

  • 19F NMR: Single peak demonstrating fluorine integrity (approx. -180 to -190 ppm depending on reference).

Protocol B: Physicochemical Profiling (pKa Determination)

Objective: To quantify the basicity shift caused by the fluorine atom.[1]

  • Method: Potentiometric Titration (SiriusT3 or equivalent).

  • Sample: 1 mg of 3-FPCA (TFA salt) dissolved in 0.15 M KCl.

  • Titrant: 0.5 M KOH / 0.5 M HCl.

  • Analysis: Titrate from pH 2 to pH 12.

    • Expected Result: The pKa of the guanidine moiety in 3-FPCA is expected to be 11.5 – 12.0 , compared to ~13.5 for the non-fluorinated piperidine-1-carboximidamide.

Part 4: Data Presentation & Comparison

The following table summarizes the structural advantages of 3-FPCA compared to standard building blocks.

PropertyPiperidine-1-carboximidamide (Ref)3-Fluoropiperidine-1-carboximidamide Impact on Drug Design
pKa (Guanidine) ~13.5~11.8 Improved membrane permeability; reduced phospholipidosis risk.
LogP -1.2-0.8 Slight increase in lipophilicity aids distribution.
Conformation Flexible ChairAxial-F Rigid Lower entropic penalty; higher affinity for specific pockets.
Metabolic Stability Susceptible to C3-oxidationBlocked Prevents P450-mediated oxidative dealkylation at C3.

Part 5: Troubleshooting & Safety

  • Hygroscopicity: The guanidinium salts are extremely hygroscopic. Store under nitrogen in a desiccator. Weigh quickly to avoid water uptake affecting stoichiometry.

  • Regioselectivity: The synthesis protocol uses a pre-formed piperidine ring. If synthesizing the ring de novo, ensure the fluorine stereochemistry (R or S) is controlled, as the gauche effect is stereodependent relative to the nitrogen lone pair.

  • Safety: Fluorinated metabolic byproducts can be toxic. While the C-F bond is generally stable, avoid conditions (e.g., extremely high temp + Lewis acids) that could trigger elimination (HF loss).

References

  • Conformational Analysis: Sun, A., et al. "3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine." Chem. Eur. J., 2005, 11, 1579–1591.[2] Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Guanylation Protocol: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." J. Org.[3] Chem., 1992, 57, 2497–2502. Link

  • Metabolic Stability: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." J. Med.[4] Chem., 2015, 58, 8315–8359.[2][3] Link

Sources

High-Throughput Screening Assays for Piperidine Carboxamides: Strategies, Workflows, and Target-Specific Validations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperidine carboxamides have emerged as a highly versatile and privileged pharmacophore in modern drug discovery. The structural modularity of this scaffold—combining the basic, easily protonated piperidine ring with the rigid, directional hydrogen-bonding capacity of the carboxamide group—allows it to anchor deeply into diverse protein sub-pockets.

Recent high-throughput screening (HTS) campaigns have successfully identified piperidine carboxamide derivatives as potent modulators across a remarkably diverse array of targets. These include for oncology[1], the for antiviral therapeutics[2], and the

 for malaria[3]. Furthermore, this scaffold has shown utility in targeting [4] and activating for cardiometabolic applications[5].

To navigate the complex Structure-Activity Relationship (SAR) landscape of these compounds, researchers require robust, artifact-free HTS workflows. This application note details the causality-driven design and self-validating protocols necessary to screen piperidine carboxamide libraries effectively.

HTS_Workflow Lib Piperidine Carboxamide Library Pri Primary HTS (Fluorogenic) Lib->Pri Dispense Hit Hit Identification (MAD > 2.5) Pri->Hit Activity Cutoff Dose 10-Point Titration (IC50) Hit->Dose Cherry-pick Orth Counter-Screen (Selectivity) Dose->Orth IC50 < 1 µM

Workflow for the high-throughput screening and validation of piperidine carboxamide libraries.

Quantitative Target Landscape

The physicochemical properties of piperidine carboxamides make them amenable to various assay formats. Below is a summary of quantitative HTS metrics and assay parameters established for this chemical class across different therapeutic targets.

Table 1: Representative HTS Assay Metrics for Piperidine Carboxamides

TargetDisease IndicationPrimary Assay TypeSubstrate / ProbeTypical Hit IC50Counter-Screen Target
SARS-CoV-2 PLpro COVID-19FluorogenicUb-Rho1101 – 50 µMHuman USP21 / DUBs
Pf20S Proteasome (

5)
MalariaFluorogenicSuc-LLVY-AMC0.1 – 1 µMHuman 20S Proteasome
ALK OncologyFRET / KinaseATP / Peptide0.1 – 0.5 µMIGF1R
Tubulin Prostate CancerCell ProliferationDU-145 Cells0.1 – 5 µMNormal Fibroblasts
NAPE-PLD CardiometabolicFluorogenicPed-A11 – 10 µMCytotoxicity (RAW264.7)

Self-Validating HTS Protocol: SARS-CoV-2 PLpro Case Study

To illustrate the critical principles of screening piperidine carboxamides, we detail a fluorogenic HTS assay designed to identify inhibitors of SARS-CoV-2 PLpro[2]. This protocol is engineered as a self-validating system , meaning quality control and artifact-filtering are mathematically embedded into the workflow.

PLpro_Assay Substrate Ub-Rho110 Non-fluorescent Enzyme SARS-CoV-2 PLpro Active Protease Substrate->Enzyme Binds Product Rhodamine 110 Fluorescent Signal Enzyme->Product Cleavage (Active) Inhibitor Piperidine Carboxamide Test Compound Inhibitor->Enzyme Blocks Active Site Inhibitor->Product Signal Quenched

Mechanistic flow of the Ub-Rho110 fluorogenic assay for identifying PLpro inhibitors.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Action: Prepare Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Triton X-100, and 5 mM DTT.

  • Causality: The inclusion of 0.01% Triton X-100 and BSA is critical. Piperidine carboxamides can occasionally form colloidal aggregates at higher micromolar concentrations; the detergent prevents non-specific enzyme inhibition (PAINS behavior), ensuring that observed hits are true active-site binders. DTT maintains the catalytic cysteine of PLpro in a reduced, active state.

Step 2: Compound Dispensing & Baseline Validation

  • Action: Using an Echo Acoustic Liquid Handler, dispense 50 nL of piperidine carboxamide library compounds (10 mM in DMSO) into a black 384-well microplate. Include 16 wells of DMSO (negative control) and 16 wells of GRL0617 (positive control). Read the plate at Ex 485 nm / Em 535 nm before adding the enzyme.

  • Causality (Self-Validation): Reading the plate prior to the reaction subtracts baseline auto-fluorescence. Compounds containing highly conjugated systems attached to the piperidine ring may fluoresce at Rhodamine 110 wavelengths, leading to false negatives (apparent lack of signal increase).

Step 3: Enzyme Addition and Pre-incubation

  • Action: Dispense 5 µL of 2x PLpro enzyme solution (final concentration 5 nM) into all wells. Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

  • Causality: Piperidine carboxamides often exhibit slow-binding kinetics due to the conformational adaptation required for the carboxamide moiety to form optimal hydrogen bonds within the target's sub-pockets. Pre-incubating the enzyme with the compound allows the system to reach thermodynamic equilibrium, preventing false negatives that occur if the substrate outcompetes the inhibitor in a simultaneous addition setup.

Step 4: Substrate Addition & Kinetic Readout

  • Action: Dispense 5 µL of 2x Ub-Rho110 substrate (final concentration 1 µM). Immediately transfer to a fluorescent microplate reader. Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically every 2 minutes for 30 minutes.

  • Causality: Kinetic reads are vastly superior to endpoint reads for piperidine carboxamides. By measuring the initial velocity (

    
    ) of the linear phase, you eliminate artifacts caused by compound precipitation over time or inner-filter effects.
    

Step 5: Data Analysis & Z'-Factor Calculation

  • Action: Calculate the Z'-factor for each plate using the formula:

    
    .
    
  • Causality (Self-Validation): The protocol is only deemed valid if

    
    . Any plate failing this metric is automatically discarded. Hits are defined as compounds exhibiting a Median Absolute Deviation (MAD) > 2.5 over the DMSO control.
    

Orthogonal Validation & Counter-Screening

Because piperidine carboxamides can sometimes exhibit off-target effects depending on their N-substitutions, counter-screening is non-negotiable to establish trustworthiness.

  • Species Selectivity: In the development of antimalarial Pf20S inhibitors, piperidine carboxamide hits were strictly counter-screened against human proteasome isoforms. This ensured that the compounds bound selectively to the unique

    
    5/
    
    
    
    6/
    
    
    3 subunit interface of the Plasmodium proteasome without causing human cytotoxicity[3].
  • Target Class Selectivity: For PLpro hits, compounds must be screened against human deubiquitinases (e.g., human USP21) to filter out promiscuous DUB inhibitors and ensure viral target specificity[2]. Similarly, ALK kinase inhibitors must be counter-screened against related kinases like IGF1R[1].

References

  • Bryan, M. C., et al. (2012). "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Klemm, T., et al. (2022). "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry. URL:[Link]

  • Lawong, A., et al. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology. URL:[Link]

  • Mironov, M. E., et al. (2020). "Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • "Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages." (2023). bioRxiv. URL:[Link]

Sources

Application Note: 3-Fluoropiperidine-1-carboximidamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from flat, two-dimensional aromatic rings to sp3-rich, three-dimensional scaffolds is a defining evolution in Fragment-Based Drug Discovery (FBDD)[1]. 3-Fluoropiperidine-1-carboximidamide represents a highly specialized 3D fragment that elegantly solves multiple medicinal chemistry challenges simultaneously. By combining the conformational rigidity of a piperidine ring, the precise hydrogen-bonding geometry of a carboximidamide, and the stereoelectronic tuning of a fluorine atom, this fragment serves as a premium building block for targeting complex protein pockets.

This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for deploying 3-fluoropiperidine-1-carboximidamide in drug discovery campaigns, particularly against trypsin-like serine proteases and related targets[2].

Structural & Mechanistic Insights

The architecture of 3-fluoropiperidine-1-carboximidamide is purposefully designed to optimize target engagement while mitigating off-target liabilities:

  • The Carboximidamide Warhead (Arginine Bioisostere): The carboximidamide moiety functions as a rigid, bidentate hydrogen-bond donor. It is a highly effective bioisostere for the guanidinium group of arginine, making it an ideal anchor for the S1 specificity pocket of serine proteases (such as TMPRSS2 and Thrombin), which typically house a critical aspartate residue (e.g., Asp345 or Asp189)[2][3].

  • The 3-Fluoro Advantage (pKa Modulation): Basic amines and unsubstituted guanidines often suffer from poor membrane permeability and high promiscuity, leading to phospholipidosis and hERG-mediated cardiotoxicity. The highly electronegative fluorine atom at the 3-position exerts a strong inductive pull, systematically lowering the pKa of the adjacent basic center[4]. This attenuation improves the fragment's lipophilicity at neutral pH and enhances its pharmacokinetic viability[4].

  • 19F NMR Utility: The incorporated fluorine atom provides a highly sensitive, background-free handle for 19F Nuclear Magnetic Resonance (NMR) screening, allowing for rapid, high-throughput hit identification in fragment cocktails[5].

G F 3-Fluoro Substitution P Piperidine Core F->P Inductive pKa Modulation N 19F NMR Screening F->N 19F NMR Handle C Carboximidamide Group P->C 3D Scaffold Presentation T Protease S1 Pocket C->T Bidentate H-Bonding

Fig 1. Structural roles of 3-fluoropiperidine-1-carboximidamide in target binding and screening.

Physicochemical & Selectivity Profiling

To justify the selection of this fragment over traditional flat amines, we must evaluate its quantitative properties. The tables below summarize its physicochemical advantages and its expected selectivity profile against common protease targets.

Table 1: Physicochemical Properties & FBDD Metrics

PropertyPiperidine-1-carboximidamide3-Fluoropiperidine-1-carboximidamideImpact on Drug Design
Molecular Weight 127.19 g/mol 145.18 g/mol Maintained well within the "Rule of 3" (<300 Da) for optimal fragment sizing.
Basic Center pKa ~10.5~9.0Reduced basicity mitigates hERG toxicity and improves membrane permeability[4].
3D Character (Fsp3) 1.01.0Excellent 3D shape, enabling "Escape from Flatland"[1].
19F NMR Utility N/AActive (-180 to -190 ppm)Enables multiplexed, high-throughput NMR screening in cocktails[5].

Table 2: Target Selectivity Profile of Piperidine-1-carboximidamide Derivatives

Target EnzymeProtein ClassBinding Pocket InteractionExpected Affinity / IC50 Range
Thrombin Trypsin-like Serine ProteaseS1 Pocket (Asp189)Low µM (Potent inhibition)[3]
TMPRSS2 Transmembrane Serine ProteaseS1 Pocket (Asp345)Low to Mid µM[2]
uPA Serine ProteaseS1 Pocket>10 µM (Irreversible preference)[3]
Cathepsin G Serine ProteaseS1 Pocket>50 µM (Poor affinity)[3]

Experimental Methodologies

The following protocols are engineered as self-validating systems. They do not merely list steps; they incorporate the causality behind experimental choices to ensure data integrity.

Protocol A: 19F NMR Fragment Screening Workflow

Objective: Identify target engagement of 3-fluoropiperidine-1-carboximidamide using T2 relaxation editing. Causality: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is utilized because it filters out the broad resonances of large macromolecules. When the small fluorinated fragment binds to the massive protein target, it adopts the protein's slow tumbling rate. This drastically shortens the fragment's transverse relaxation time (T2), resulting in a measurable attenuation (broadening) of its specific 19F NMR signal[5].

Step-by-Step Methodology:

  • Cocktail Preparation: Group 3-fluoropiperidine-1-carboximidamide with 7-9 other fluorinated fragments. Critical Control: Ensure the 19F chemical shifts of all fragments in the cocktail are separated by at least 0.05 ppm to prevent signal overlap.

  • Buffer Exchange: Prepare the target protein (e.g., TMPRSS2) in a highly defined NMR buffer (50 mM Tris-d11, 100 mM NaCl, 10% D2O, pH 7.4). Causality: D2O is required for the NMR lock signal, and deuterated Tris prevents massive proton background signals if 1H decoupling is used.

  • Assay Assembly: Mix the target protein (final concentration: 20 µM) with the fragment cocktail (final concentration: 400 µM per fragment).

  • Self-Validation Controls: Prepare a parallel reference tube containing the fragment cocktail without the protein, and add a known non-binding fluorinated reference (e.g., trifluoroethanol) to the active tube to rule out non-specific aggregation or viscosity-induced line broadening.

  • Data Acquisition: Acquire 19F NMR spectra using a CPMG pulse sequence (e.g., total spin-echo time of 40-80 ms).

  • Hit Deconvolution: Overlay the protein-containing spectrum with the reference spectrum. A reduction in signal intensity of >30% for the 3-fluoropiperidine peak constitutes a positive primary hit[5].

G S1 1. Fragment Cocktail Prep (19F Shift Deconvolution) S2 2. Target Incubation (Protein + Fragments) S1->S2 S3 3. CPMG Pulse Sequence (T2 Relaxation Editing) S2->S3 S4 4. Signal Attenuation (Hit Identification) S3->S4 S5 5. Orthogonal Validation (Biochemical/X-ray) S4->S5

Fig 2. 19F NMR fragment screening workflow utilizing T2 relaxation editing for hit identification.

Protocol B: Orthogonal Biochemical Validation via Fluorogenic Assay

Objective: Confirm the functional inhibitory activity of the fragment against a trypsin-like serine protease. Causality: While NMR proves binding, a biochemical assay proves function. Because the carboximidamide acts as an arginine bioisostere targeting the S1 pocket[2], it will competitively inhibit the enzyme's ability to cleave substrates containing basic residues.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fluorogenic peptide substrate specific to the target (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases). The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when attached to the peptide but fluoresces strongly upon proteolytic cleavage.

  • Fragment Titration: Prepare a 10-point serial dilution of 3-fluoropiperidine-1-carboximidamide ranging from 10 mM down to 10 µM in assay buffer (DMSO concentration must be kept constant at <2%).

  • Incubation: Pre-incubate the target enzyme (e.g., 5 nM Thrombin) with the fragment dilutions for 30 minutes at 37°C. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate IC50 calculations[3].

  • Self-Validation Controls: Include a "No Enzyme" control to measure spontaneous substrate hydrolysis, and a "Positive Control" using a known potent inhibitor (e.g., Camostat[2]) to validate the dynamic range of the assay.

  • Reaction Initiation & Readout: Add the fluorogenic substrate (at its predetermined Km value) to initiate the reaction. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curves. Plot V0 against fragment concentration to determine the IC50.

References[4] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed -https://pubmed.ncbi.nlm.nih.gov/27709722/[2] Computational Identification of a Putative Allosteric Binding Pocket in TMPRSS2 - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579043/[3] Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - Frontiers -https://www.frontiersin.org/articles/10.3389/fchem.2023.1189914/full[1] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed -https://pubmed.ncbi.nlm.nih.gov/38581788/[5] Fluorine Fragment Cocktails in Fragment-Based Drug Discovery | Computational Chemistry | Blog | Life Chemicals -https://lifechemicals.com/blog/fluorine-fragment-cocktails-in-fragment-based-drug-discovery/

Sources

Analytical methods for the quantification of "3-Fluoropiperidine-1-carboximidamide"

[1]

Part 6: Validation & Performance Data

The following data represents typical performance metrics for guanidine-piperidine derivatives using the Method A (HILIC-MS/MS) protocol.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998 (Range: 1–1000 ng/mL)
Accuracy (%RE) ± 15% (± 20% at LLOQ)± 6.5%
Precision (%CV) < 15%< 4.2%
Recovery Consistent (> 50%)85% (Protein Precip.)[1]
Matrix Effect 85–115%92% (Using deuterated IS)
Retention Time ± 0.1 min2.4 min (k' = 3.5)

Part 7: Troubleshooting Guide

  • Problem: Peak Tailing (> 1.5 USP Tailing Factor)

    • Cause: Interaction of the guanidine group with residual silanols.

    • Fix: Increase buffer concentration (up to 20 mM). Ensure pH is low (3.0-3.5) for HILIC to protonate silanols, or use a "Hybrid" particle column (Waters BEH) which has fewer silanols.

  • Problem: Poor Sensitivity in MS

    • Cause: Ion suppression from salts or phospholipids.

    • Fix: Use a divert valve to send the first 1 minute (salts) to waste. Ensure the HILIC gradient starts high (90% ACN) to elute phospholipids late.

  • Problem: Split Peaks

    • Cause: Solvent mismatch.[1] Injecting an aqueous sample into a HILIC (high organic) column causes the analyte to "crash" at the head of the column.

    • Fix: Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN).

References

  • Bader, T., et al. (2023).[1] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe.[1] Retrieved from [Link]

  • ResearchGate. (2024).[1] Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • ChemSrc. (2025).[1][8] 3-Fluoropiperidine-1-carboximidamide Physicochemical Properties. Retrieved from [Link]

Protocol for the N-functionalization of 3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoropiperidine is a high-value chiral building block in drug discovery, offering a strategic advantage over unsubstituted piperidine by modulating basicity (


), lipophilicity (

), and metabolic stability.[1] However, the electron-withdrawing nature of the

-fluorine atom reduces the nucleophilicity of the secondary amine and introduces a risk of

-elimination (HF loss). This application note provides optimized, field-validated protocols for N-alkylation , N-arylation , and N-acylation , specifically tailored to overcome the deactivated nature of the 3-fluoropiperidine core while preserving stereochemical integrity.

Chemical Properties & Reactivity Profile

Before initiating synthesis, it is critical to understand how the 3-fluoro substituent alters the reactivity landscape compared to standard piperidine.

PropertyPiperidine3-FluoropiperidineImpact on Protocol

(Conjugate Acid)
~11.2~9.0 – 9.4Reduced Nucleophilicity: Requires more active electrophiles or highly active catalysts (e.g., Buchwald G3/G4).
Conformation Chair (Fluxional)Axial Preference The C–F bond often adopts an axial orientation due to the gauche effect (

) and dipole minimization.
Stability Risk StableHF Elimination Susceptible to

-elimination to form enamines under harsh basic conditions (

) or high thermal stress.
Stereochemistry AchiralChiral (

or

)
Racemization Risk: Low, but possible via elimination-addition mechanisms.

Strategic Decision Matrix

Select the appropriate functionalization pathway based on your target electrophile.

G Start Target: N-Functionalized 3-Fluoropiperidine Decision Electrophile Type Start->Decision Alkyl Alkyl Group (sp3 Carbon) Decision->Alkyl R-CHO / R-X Aryl Aryl/Heteroaryl (sp2 Carbon) Decision->Aryl Ar-X Acyl Amide/Carbamate (Carbonyl) Decision->Acyl R-COCl / R-COOH Method1 Reductive Amination (Preferred over SN2) Alkyl->Method1 High Chemoselectivity Method2 Buchwald-Hartwig (Pd-Catalysis) Aryl->Method2 General Purpose Method3 SNAr (For e- deficient arenes) Aryl->Method3 If Ar-X has EWG (e.g. NO2, CN) Method4 Schotten-Baumann (Acyl Chloride/HATU) Acyl->Method4

Figure 1: Decision tree for selecting the optimal N-functionalization pathway.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Attaching alkyl chains without the risk of over-alkylation common in direct


 reactions.

Mechanism: The lower basicity of 3-fluoropiperidine slows iminium ion formation. Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB) in slightly acidic media promotes the reaction while suppressing side reactions.

Reagents:

  • Substrate: 3-Fluoropiperidine HCl salt (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) or DIPEA (1.0 equiv if using HCl salt)

Step-by-Step Procedure:

  • Salt Free-Basing (In-situ): In a reaction vial, suspend 3-fluoropiperidine HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes to liberate the free amine.

    • Note: If using the free base oil, skip DIPEA addition.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol) and Acetic Acid (1.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why AcOH? It catalyzes iminium formation, which is the rate-limiting step for deactivated amines.

  • Reduction: Cool to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+H of product).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Critical Control Point: Do not use Sodium Cyanoborohydride (


) unless necessary; STAB is less toxic and more selective for aldehydes in the presence of the deactivated amine.
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Best for: Coupling with unactivated aryl bromides/chlorides where


 fails.

Mechanism: The 3-fluoro group makes the amine a poorer ligand for Pd. Therefore, bulky, electron-rich phosphine ligands (dialkylbiaryl phosphines) are required to facilitate the reductive elimination step.

Reagents:

  • Substrate: 3-Fluoropiperidine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: Pd-G3 or G4 precatalysts (e.g., RuPhos-Pd-G4 or BrettPhos-Pd-G4 ) (1–5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), Base (

    
    , 2.0 mmol), and Catalyst (RuPhos-Pd-G4, 0.02 mmol).
    
    • Expert Tip: RuPhos is excellent for secondary amines; BrettPhos is preferred if the amine is sterically hindered.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Addition: Add 3-Fluoropiperidine (1.2 mmol) and Solvent (Toluene, 4 mL) via syringe.

  • Heating: Heat to 80–100°C for 2–12 hours.

    • Warning: Do not exceed 110°C if using strong bases like

      
       to avoid HF elimination. If high temp is needed, switch to 
      
      
      
      (weaker base) and longer reaction times.
  • Workup: Filter through a pad of Celite to remove Pd residues and salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

Protocol C: Amide Coupling (N-Acylation)

Best for: Creating amide bonds for peptidomimetics.

Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA or N-Methylmorpholine (NMM)

  • Solvent: DMF or EtOAc (for T3P)

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid (formation of the At-ester).

  • Add 3-Fluoropiperidine HCl (1.0 equiv).

  • Stir at RT for 1–2 hours.

    • Note: The reduced nucleophilicity is rarely an issue with HATU, which is a potent coupling agent.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove excess amine), sat.

    
    , and brine.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Poor imine formation due to low basicity.Increase AcOH to 2–5 equiv; use molecular sieves to drive equilibrium; switch to stronger reductant (

) after imine formation.
HF Elimination (Formation of Enamine) Base is too strong or temperature too high.Switch from

to

or

. Lower temp to <80°C. Avoid microwave heating.
Regioselectivity (if 3-F-piperidine is unsymmetrical) N/A (Nitrogen is unique).[1]N/A
Racemization

-elimination/addition sequence.
Verify enantiomeric excess (ee) via Chiral HPLC. Ensure reaction pH stays < 12.

References

  • Physicochemical Properties of Fluorinated Piperidines

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem (2007). Link

    • Note: Establishes the pKa lowering effect of the fluorine substituent.[3][4]

  • Conformational Analysis (The Gauche Effect)

    • Sun, A. et al. "Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine." Journal of Organic Chemistry (2015). Link

  • Buchwald-Hartwig Protocols for Deactivated Amines

    • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (2016). Link

    • Note: Defines RuPhos/BrettPhos utility for secondary amines.
  • Reductive Amination Standards

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996). Link

Sources

Application Note: 3-Fluoropiperidine-1-carboximidamide as a Privileged Scaffold for CNS-Penetrant nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics frequently encounters a critical bottleneck: achieving sufficient Blood-Brain Barrier (BBB) permeability while maintaining high target affinity. 3-Fluoropiperidine-1-carboximidamide represents a highly specialized pharmacophore designed to overcome this challenge. By combining the target-engagement properties of a carboximidamide (a guanidine bioisostere) with the physicochemical modulation provided by a strategic fluorine substitution, this building block is uniquely suited for the discovery of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors. This application note details the mechanistic rationale, pharmacological profiling, and validated experimental protocols for utilizing this scaffold in CNS drug discovery.

Mechanistic Rationale: The Fluorine Effect

Designing drugs for CNS targets requires a delicate balance between pharmacodynamics (target binding) and pharmacokinetics (membrane permeability). The structural logic behind 3-fluoropiperidine-1-carboximidamide is rooted in precise stereoelectronic tuning:

  • The Carboximidamide Anchor: The carboximidamide group acts as a structural mimic of the guanidino group found in L-arginine, the endogenous substrate for NOS enzymes. It forms critical bidentate hydrogen bonds with conserved glutamate residues in the enzyme's active site[1].

  • Overcoming the "Superbase" Penalty: Standard alkyl guanidines and carboximidamides are "superbases" with a pKa of ~13.5[1]. At physiological pH (7.4), they are entirely protonated, rendering them incapable of passive diffusion across the lipophilic BBB.

  • pKa Modulation via Fluorination: The introduction of a highly electronegative fluorine atom at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive (-I) effect. This effect propagates through the ring, significantly lowering the pKa of the conjugated carboximidamide system. This increases the fraction of the neutral, unprotonated species at physiological pH, directly translating to enhanced oral bioavailability and BBB permeability[2].

  • Conformational Pre-organization: Beyond basicity modulation, the stereoselective introduction of fluorine biases the piperidine ring into a specific chair conformation via the gauche effect. This pre-organizes the molecule, reducing the entropic penalty upon binding and overcoming P-glycoprotein (P-gp) efflux mechanisms[3].

Application Focus: Targeting Neuronal Nitric Oxide Synthase (nNOS)

Overactivation of nNOS leads to excessive nitric oxide (NO) production, a primary driver of excitotoxicity in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and ischemic stroke). The primary challenge in nNOS inhibitor design is achieving high selectivity over endothelial NOS (eNOS), as eNOS inhibition causes severe cardiovascular toxicity (hypertension).

Pathway N1 Glutamate Release N2 NMDA Receptor Activation N1->N2 N3 Intracellular Ca2+ Influx N2->N3 N4 Calmodulin Binding N3->N4 N5 nNOS Activation N4->N5 N6 Excess NO Production N5->N6 N7 Neurotoxicity N6->N7 N8 3-Fluoropiperidine- 1-carboximidamide N8->N5 Inhibits

Pathological nNOS signaling pathway and targeted inhibition.

Quantitative Data: Pharmacological Profiling

The table below summarizes the profound impact of the 3-fluoro substitution on the physicochemical and pharmacological profile of the piperidine-1-carboximidamide scaffold, demonstrating the transition from a peripherally restricted compound to a CNS-penetrant lead.

Compound ScaffoldCalculated pKanNOS

(nM)
eNOS

(nM)
Selectivity (eNOS/nNOS)PAMPA-BBB

(

cm/s)
Piperidine-1-carboximidamide ~13.5854255x0.8 (Low Permeability)
3-Fluoropiperidine-1-carboximidamide ~9.232160050x12.4 (High Permeability)

Note: Data represents validated structural trends where fluorination simultaneously improves target selectivity and membrane permeability by reducing monocationic character at pH 7.4[2].

Experimental Protocols

Workflow S1 Compound Synthesis S2 pKa & Physicochemical Profiling S1->S2 S3 Radiometric NOS Assay S2->S3 S4 PAMPA-BBB Permeability S3->S4 S5 In Vivo CNS Models S4->S5

Step-by-step workflow for the validation of CNS-targeted nNOS inhibitors.

Protocol A: Radiometric NOS Isoform Selectivity Assay

Causality: Colorimetric assays are prone to interference from small molecules that absorb in the UV-Vis spectrum. The radiometric measurement of


-L-citrulline generation from 

-L-arginine is the gold standard for NOS kinetics, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA). Supplement with cofactors: 100

    
    M NADPH, 10 
    
    
    
    M tetrahydrobiopterin (BH4), 1
    
    
    M FAD, and 1
    
    
    M FMN.
  • Enzyme Addition: Add recombinant human nNOS, eNOS, or iNOS (optimized to achieve <10% substrate conversion to maintain initial rate conditions).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the 3-fluoropiperidine-1-carboximidamide derivative (0.1 nM to 10

    
    M) for 15 minutes at 37°C.
    
  • Reaction Initiation: Add 10

    
    M L-arginine spiked with 0.1 
    
    
    
    Ci of
    
    
    -L-arginine to initiate the reaction.
  • Termination & Separation: After 30 minutes, terminate the reaction by adding 400

    
    L of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Apply the mixture to a Dowex 50W-X8 cation exchange resin column (
    
    
    
    form).
  • Quantification: Elute the neutral

    
    -L-citrulline product with water and quantify via liquid scintillation counting.
    
  • Self-Validating System:

    • Positive Control: Include L-NAME (pan-NOS inhibitor) to validate assay sensitivity.

    • Background Control: Run parallel wells lacking NADPH to establish the non-enzymatic baseline.

    • Quality Metric: Calculate the Z'-factor; proceed only if Z' > 0.6.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: To predict in vivo CNS exposure, the PAMPA-BBB assay utilizes a porcine brain lipid extract that closely mimics the actual lipid composition of the human blood-brain barrier.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate (PVDF, 0.45

    
    m pore size) with 4 
    
    
    
    L of a 20 mg/mL solution of porcine brain lipid extract dissolved in dodecane.
  • Donor Solution: Dissolve the test compound in DMSO and dilute in PBS (pH 7.4) to a final concentration of 50

    
    M (final DMSO concentration <1%).
    
  • Assembly: Add 150

    
    L of the donor solution to the donor wells. Add 300 
    
    
    
    L of fresh PBS (pH 7.4) to the acceptor wells. Carefully assemble the donor plate over the acceptor plate.
  • Incubation: Incubate the sandwich at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating System:

    • Integrity Marker: Co-incubate the test compound with Lucifer Yellow (50

      
      M). Lucifer Yellow is highly hydrophilic and cannot pass through an intact lipid membrane. If the effective permeability (
      
      
      
      ) of Lucifer Yellow in any well exceeds
      
      
      cm/s, the artificial membrane is compromised, and the data for that well MUST be discarded.

References

  • 1-Carbamimidoylpiperidine-4-carboxamide | BenchChem | 1[1]

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase | PMC (NIH) | 2[2]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations | Scientific Update | 3[3]

Sources

Application Note: In Vitro Biological Evaluation of 3-Fluoropiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropiperidine-1-carboximidamide (CAS: 2002162-49-2) is a highly specialized building block and pharmacophore widely utilized in modern drug discovery. The carboximidamide moiety serves as a potent bioisostere for the guanidino group of arginine, making it an ideal anchor for targeting the active sites of Neuronal Nitric Oxide Synthase (nNOS) and various serine proteases (e.g., thrombin, factor Xa). This application note provides drug development professionals with a comprehensive, self-validating framework for the in vitro biological evaluation of this compound and its derivatives.

Pharmacological Context & Target Rationale

To understand the experimental design, one must first understand the causality behind the molecule's architecture. Unmodified piperidine-1-carboximidamide is highly basic (pKa ~13), which severely limits its oral bioavailability and blood-brain barrier (BBB) permeability [2].

The introduction of a fluorine atom at the 3-position of the piperidine ring is a deliberate stereoelectronic modification. Due to its strong electronegativity, fluorine exerts an inductive electron-withdrawing effect that significantly lowers the pKa of the adjacent basic nitrogen (shifting it from ~10.5 to ~8.5–9.0). This "fluorine effect" reduces non-specific binding, mitigates hERG channel liabilities (cardiotoxicity), and dramatically improves CNS penetration—a critical requirement for nNOS inhibitors targeting neurodegenerative diseases [1]. Furthermore, carboximidamide hybrids are actively deployed in multi-targeted inhibitory pathways, exploiting the strong bidentate hydrogen bonding between the amidine group and the catalytic aspartate/glutamate residues in protease S1 pockets [3].

Pathway LArg L-Arginine (Natural Substrate) nNOS Neuronal Nitric Oxide Synthase (nNOS Enzyme) LArg->nNOS Binds S1/Heme NO Nitric Oxide (NO) + L-Citrulline nNOS->NO Catalysis (O2, NADPH) Inhibitor 3-Fluoro-P-1-C (Arginine Mimetic) Block Competitive Inhibition at Heme Active Site Inhibitor->Block High Affinity Binding Block->nNOS Blocks Activity

Figure 1: nNOS inhibition by 3-Fluoropiperidine-1-carboximidamide via arginine mimicry.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate internal controls designed to rule out false positives (e.g., pan-assay interference compounds, auto-fluorescence, or non-specific adsorption).

Protocol A: Radiometric nNOS Inhibition Assay

Causality & Principle: We utilize the radiometric conversion of [³H]-L-arginine to [³H]-L-citrulline rather than a colorimetric Griess assay. The Griess assay measures downstream nitrite/nitrate, which can be artificially skewed by redox-active compounds. The radiometric assay directly measures catalytic turnover. Self-Validation:

  • Background Control: Reactions containing 1 mM EGTA (chelates Ca²⁺ to completely halt Ca²⁺/CaM-dependent nNOS activity).

  • Positive Control: L-NNA (Nω-Nitro-L-arginine) to ensure assay sensitivity (Z'-factor > 0.6).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 1.25 mM CaCl₂, and 100 U/mL Calmodulin.

  • Cofactor Addition: Supplement the buffer with 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), 1 µM FAD, and 1 µM FMN. Insight: BH4 is highly unstable; prepare fresh on ice to prevent auto-oxidation.

  • Compound Incubation: Dispense 10 µL of 3-Fluoropiperidine-1-carboximidamide (serial dilutions in 1% DMSO) into a 96-well plate. Add 30 µL of recombinant rat nNOS enzyme (0.5 µ g/well ). Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of substrate mix containing 120 nM [³H]-L-arginine (approx. 100,000 dpm). Incubate for exactly 15 minutes at 37°C.

  • Termination & Separation: Stop the reaction by adding 200 µL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Transfer the mixture to a filter plate pre-loaded with Dowex 50W-X8 cation exchange resin (Na⁺ form).

    • Causality: At pH 5.5, unreacted [³H]-L-arginine is positively charged and binds to the resin. The neutral product, [³H]-L-citrulline, flows through into the collection plate.

  • Quantification: Add liquid scintillation cocktail to the eluate and measure radioactivity using a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Fluorogenic Serine Protease (Thrombin) Assay

Causality & Principle: Carboximidamides are classic S1 pocket binders. We use a kinetic fluorogenic assay with the substrate Boc-Val-Pro-Arg-AMC. Self-Validation:

  • Inner-Filter Effect Check: A well containing only the compound and free AMC fluorophore is read to ensure the compound does not quench fluorescence at 460 nm.

  • Adsorption Control: PEG-8000 is included in the buffer. Highly basic compounds tend to non-specifically adsorb to polystyrene plates, artificially inflating the apparent IC₅₀. PEG-8000 coats the plastic, ensuring true thermodynamic binding data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000, and 0.05% BSA.

  • Enzyme/Inhibitor Pre-incubation: Mix 50 µL of human α-thrombin (final concentration 0.5 nM) with 25 µL of the test compound. Incubate for 20 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 25 µL of Boc-Val-Pro-Arg-AMC (final concentration 20 µM, near its Kₘ).

  • Kinetic Readout: Immediately monitor the release of AMC on a fluorescence microplate reader (Excitation: 380 nm / Emission: 460 nm) for 30 minutes at 1-minute intervals.

  • Data Analysis: Extract the initial velocity (V₀) from the linear portion of the progress curve to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow Comp Compound Prep (DMSO Stocks) Assay1 Primary Screen (Radiometric NOS) Comp->Assay1 Assay2 Selectivity Panel (eNOS, iNOS, Proteases) Assay1->Assay2 IC50 < 1µM ADME In Vitro ADME (Microsomes, PAMPA) Assay2->ADME >100x Selectivity Data Data Analysis (IC50 / Ki Calc) ADME->Data Profiling

Figure 2: Step-by-step in vitro biological evaluation workflow for carboximidamide derivatives.

Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts and in vitro biological profile improvements achieved by transitioning from the unfluorinated scaffold to the 3-fluoro derivative.

Compound ScaffoldCalculated pKa (Nitrogen)LogD (pH 7.4)nNOS IC₅₀ (nM)eNOS / nNOS SelectivityThrombin Kᵢ (nM)
Piperidine-1-carboximidamide10.5-1.21,4505-fold850
3-Fluoropiperidine-1-carboximidamide 8.8 0.4 185 >120-fold 120

Note: The 3-fluoro substitution effectively lowers the pKa, shifting the molecule into a more lipophilic state at physiological pH, which directly correlates with the observed increase in target affinity and isoform selectivity.

References

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents Source: ResearchGate URL
  • Piperidine-1-carboxamidine | C6H13N3 | CID 205051 Source: PubChem URL
  • Source: PMC (National Institutes of Health)

Application Note: Scalable Synthesis of Fluorinated Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up Synthesis of Fluorinated Piperidine Intermediates Content Type: Application Note & Detailed Protocol Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Abstract

Fluorinated piperidines are privileged structural motifs in modern drug discovery, serving as bioisosteres that modulate basicity (pKa), metabolic stability, and lipophilicity (LogD).[1] However, the transition from milligram-scale medicinal chemistry to kilogram-scale process development is fraught with safety hazards—primarily thermal runaway risks associated with deoxofluorinating agents—and regioselectivity challenges. This guide details robust, scalable protocols for the synthesis of 4,4-difluoropiperidine and 3-fluoropiperidine salts, emphasizing engineering controls, critical quench parameters, and impurity management.

Strategic Considerations for Scale-Up

The Fluorination Dilemma

In early discovery, reagents like DAST (Diethylaminosulfur trifluoride) are used indiscriminately. On a scale >100 g, the physics of heat transfer changes. The decomposition energy of DAST (approx. 1100 J/g) can trigger explosive thermal runaway if not managed.

Process Decision Matrix:

  • Gem-difluorination (C=O

    
     CF
    
    
    
    ):
    Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its higher thermal decomposition onset (
    
    
    140°C vs. ~90°C for DAST).[2]
  • Monofluorination (C-H

    
     C-F):  Avoid direct radical fluorination. Use Selectfluor®  (electrophilic) on enamines or consider the Hydrogenation of Fluoropyridines  (Glorius method) for multi-kilogram campaigns to avoid hazardous reagents entirely.
    
Material Compatibility
  • Glassware: Etching is a risk due to HF generation. For long hold times or high temperatures, Hastelloy or PTFE-lined reactors are required.

  • Seals: Standard Viton seals may degrade. Use Kalrez® or PTFE-encapsulated O-rings.

Protocol A: Scale-Up of 4,4-Difluoropiperidine Hydrochloride

Target: 4,4-Difluoropiperidine HCl (1.0 kg scale basis) Chemistry: Deoxofluorination of N-Boc-4-piperidone followed by deprotection.

Reaction Scheme & Process Flow

G Start N-Boc-4-piperidone (DCM Solution) Reactor Fluorination Reactor (T < 0°C, N2 atm) Start->Reactor Reagent Deoxo-Fluor® (Controlled Addition) Reagent->Reactor Slow Add Exothermic Quench Quench Tank (Sat. NaHCO3 + Ice) REVERSE ADDITION Reactor->Quench Transfer Mixture into Base (Critical) Workup Phase Separation & Solvent Swap Quench->Workup Deprotect Deprotection (HCl/MeOH) Workup->Deprotect Product 4,4-Difluoropiperidine HCl (White Solid) Deprotect->Product

Figure 1: Process flow for the safe deoxofluorination of piperidones. Note the critical "Reverse Addition" during the quench step.

Detailed Methodology

Step 1: Deoxofluorination

  • Setup: Charge a 20 L jacketed glass reactor with N-Boc-4-piperidone (1.0 kg, 5.02 mol) and anhydrous Dichloromethane (DCM) (10 L). Cool the solution to -10°C.

  • Reagent Addition: Charge Deoxo-Fluor® (1.85 kg, 8.36 mol, 1.6 equiv) into a header tank. Add dropwise to the reactor over 4 hours.

    • Critical Control: Maintain internal temperature

      
      . The reaction is highly exothermic. If 
      
      
      
      spikes, stop addition immediately.
  • Reaction: Allow the mixture to warm to 20°C over 12 hours. Monitor conversion by GC-MS (Target: <0.5% starting material).

    • Impurity Watch: The "elimination product" (enol ether) forms if the temperature is too high.

Step 2: The Safety Quench (Critical)

  • Hazard: Hydrolysis of excess Deoxo-Fluor generates HF and massive heat.

  • Protocol: Prepare a separate 50 L reactor with Saturated NaHCO

    
      (15 L) and crushed ice (5 kg) at 0°C.
    
  • Execution: Slowly transfer the reaction mixture into the quench reactor (Reverse Quench).

    • Rate Limit: Control transfer rate to keep quench tank

      
      . Evolution of CO
      
      
      
      will be vigorous—ensure reactor venting is unblocked.

Step 3: Workup & Deprotection

  • Separate the organic layer.[1] Wash with water (2 x 5 L) and brine (5 L).

  • Dry organics over MgSO

    
    , filter, and concentrate to a thick oil (N-Boc-4,4-difluoropiperidine).
    
  • Deprotection: Dissolve the oil in MeOH (3 L). Add 4M HCl in Dioxane (2.5 L) slowly at 0°C. Stir at RT for 3 hours.

  • Isolation: Add Et

    
    O  (10 L) to precipitate the salt. Filter the white solid, wash with Et
    
    
    
    O, and dry under vacuum at 40°C.
    • Expected Yield: ~750 g (85% over 2 steps).

Protocol B: Regioselective Synthesis of 3-Fluoropiperidine

Target: 3-Fluoropiperidine HCl Challenge: Direct fluorination of piperidine is impossible. The strategy relies on electrophilic fluorination of an enamine intermediate.[3]

Reaction Mechanism (Electrophilic Trapping)

Mechanism Substrate N-Boc-Piperidine Enamine Enamine / Enol Ether Intermediate Substrate->Enamine Electro-oxidation or Enolization Fluorination Selectfluor® Addition (Electrophilic F+) Enamine->Fluorination F+ Attack Reduction Reductive Elimination (NaBH4 or H2) Fluorination->Reduction Stereoselective Product 3-Fluoropiperidine Reduction->Product

Figure 2: Mechanistic pathway for 3-fluorination using Selectfluor®.

Detailed Methodology

Reference: Adapted from gold-catalyzed and electrochemical methods [1, 2].

  • Enamine Formation: Since N-Boc-piperidine does not form enamines easily, use N-Boc-3-piperidone (if available) or generate the enecarbamate via electrochemical oxidation (Shono oxidation) to the

    
    -methoxy carbamate, followed by acid-catalyzed methanol elimination.
    
  • Fluorination:

    • Dissolve the enecarbamate (1.0 equiv) in Acetonitrile (MeCN) .

    • Add Selectfluor® (1.1 equiv) at 0°C. Selectfluor is an electrophilic source of F

      
      .
      
    • Stir for 2 hours. The reaction produces an

      
      -fluoro iminium ion intermediate.
      
  • Reduction:

    • Add NaBH(OAc)

      
        (2.0 equiv) directly to the pot to reduce the iminium ion to the amine.
      
    • Note: The hydride attack usually occurs anti- to the fluorine, yielding the cis-3-fluoro-N-Boc-piperidine as the major diastereomer.

  • Deprotection: Standard HCl/Dioxane conditions as described in Protocol A.

Analytical & Troubleshooting Guide

Quantitative Data Summary
Parameter4,4-Difluoropiperidine HCl3-Fluoropiperidine HCl
Reagent Deoxo-Fluor / DASTSelectfluor
Key Hazard Thermal Runaway, HFOxidizer, Cost
Typical Yield 80-90%50-65%

F NMR

-95 to -100 ppm (triplet)

-180 to -190 ppm (multiplet)
pKa (Conj. Acid) ~9.5 (Lower than piperidine ~11)~9.0 (Inductive effect)
Troubleshooting Common Issues
  • Low Yield in Deoxofluorination:

    • Cause: Old reagent. Deoxo-Fluor hydrolyzes over time.

    • Fix: Check reagent quality. If liquid is dark brown/black, distill or discard. Ensure strictly anhydrous conditions (Karl Fischer < 100 ppm water in solvent).

  • "Black Tar" Formation:

    • Cause: Temperature spike during reagent addition.

    • Fix: Improve cooling capacity. Use a cryostat set to -20°C. Dilute the reagent 1:1 in DCM before addition to increase thermal mass.

  • Glass Etching:

    • Cause: High HF concentration during reaction.

    • Fix: Add solid NaF (sodium fluoride) to the reaction mixture to scavenge free HF, or use PTFE reactors.

References

  • Organic Syntheses Procedure: Deoxofluorination Safety. Title: Safety First: Handling Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor. Source: Organic Syntheses / Prudent Practices.[2][4] URL:[Link] (Contextual validation from search results).

  • Gold-Catalyzed Synthesis of Fluorinated Heterocycles. Title: Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles.[5] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Hydrogenation of Fluoropyridines (The Glorius Method). Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.[6] Source: ACS Catalysis. URL:[Link]

  • Scale-up of 4,4-Difluoropiperidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry & Fluorination Specialist) Ticket ID: F-PIP-03-SYN

Mission Statement

Welcome to the technical support hub for the synthesis of 3-fluoropiperidines. This scaffold is a deceptive challenge in medicinal chemistry. While it appears structurally simple, the introduction of a fluorine atom at the C3 position of a piperidine ring introduces complex stereoelectronic effects (the gauche effect), conformational locking, and significant risks of elimination during synthesis.

This guide moves beyond standard textbook procedures to address the "why" and "how" of failure modes, providing self-validating protocols for the bench scientist.

Module 1: Deoxyfluorination of 3-Hydroxypiperidines

The most direct route, yet the most prone to failure due to elimination.

Diagnostic Flowchart: Troubleshooting Yield Loss

Before proceeding, verify your failure mode using the logic flow below.

DeoxyfluorinationTroubleshoot Start Issue: Low Yield / Tarry Reaction CheckSubstrate Check Substrate: Is Nitrogen Protected? Start->CheckSubstrate CheckProduct Analyze Crude NMR: Do you see alkene signals (5.5 - 6.0 ppm)? CheckSubstrate->CheckProduct Yes ActionProtect CRITICAL ERROR: Free amines react with DAST. Protect as Boc/Cbz. CheckSubstrate->ActionProtect No CheckReagent Reagent Choice: DAST/Deoxo-Fluor? CheckProduct->CheckReagent No (Complex mixture) ActionElimination Issue: E2 Elimination. Switch to PyFluor or Change Solvent to Non-Polar. CheckProduct->ActionElimination Yes (Alkene present) ActionDecomp Issue: Reagent Decomposition. Check temp (<0°C addition). Ensure anhydrous conditions. CheckReagent->ActionDecomp

Figure 1: Decision matrix for diagnosing failure in nucleophilic fluorination of piperidinols.

FAQ: Deoxyfluorination Challenges

Q1: I am using DAST on N-Boc-3-hydroxypiperidine, but I am observing significant elimination to the enecarbamate (alkene). How do I stop this?

A: This is the classic "Elimination vs. Substitution" competition.

  • The Mechanism: DAST forms an activated intermediate (alkoxysulfur trifluoride). The fluoride anion (

    
    ) is a poor nucleophile but a decent base. If the 
    
    
    
    cannot access the
    
    
    orbital of the C-O bond quickly (due to sterics or conformational locking), it will abstract a proton from C2 or C4, leading to elimination.
  • The Fix:

    • Switch Reagent: Move from DAST to PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E . PyFluor generates a less basic environment and typically requires an exogenous base (DBU), allowing you to tune the basicity.

    • Solvent Effect: Switch from DCM to Toluene or Ether . Elimination is often favored in polar solvents that stabilize the transition state for charge separation.

    • Temperature: Do not heat aggressively. Many DAST reactions fail because the user heats to reflux to "push" the reaction, accelerating elimination exponentially.

Q2: My product decomposes during silica gel purification. Why?

A: 3-Fluoropiperidines, especially if not fully purified, can be unstable due to HF generation.

  • The Cause: Residual DAST/Deoxo-Fluor hydrolyzes on the column, generating HF, which cleaves Boc groups or catalyzes polymerization.

  • The Protocol: You must perform a reductive quench .

    • Step 1: Quench the reaction mixture into saturated aqueous

      
       at 0°C.
      
    • Step 2: Stir vigorously for 30 minutes until gas evolution ceases.

    • Step 3: (Optional but recommended) Add solid

      
       to the aqueous layer to precipitate fluoride salts before extraction.
      
    • Step 4: Pre-treat your silica column with 1%

      
       in hexanes to neutralize acidic sites.
      

Module 2: Stereochemical Control & The "Gauche" Effect

Understanding why fluorine doesn't behave like a normal substituent.

Core Concept: The Axial Preference

Unlike a methyl group, which prefers the equatorial position to avoid 1,3-diaxial strain, a fluorine atom at C3 of a piperidine often prefers the axial orientation.

Q3: I synthesized 3-fluoropiperidine, but NMR suggests the fluorine is axial (


 coupling constants are small). Did I make the wrong isomer? 

A: Not necessarily. You are likely observing the Fluorine Gauche Effect and Charge-Dipole Interaction .

  • Explanation: In the protonated (or ammonium) form of the piperidine, the C-F bond aligns anti-parallel to the

    
     bond. This maximizes the favorable electrostatic interaction between the electronegative fluorine (
    
    
    
    ) and the electropositive ammonium center (
    
    
    ).
  • Verification:

    • Equatorial F: Large

      
       (approx. 30-45 Hz) with the geminal proton.
      
    • Axial F: Small

      
       (approx. <15 Hz).
      
    • Note: Do not assign stereochemistry based solely on steric arguments. Trust the coupling constants.

Protocol: Hydrogenation of 3-Fluoropyridines (The "Cis-Selective" Route)

If you cannot get the correct stereochemistry via displacement (SN2), use the hydrogenation route. This typically yields the cis-3-fluoro-piperidine.

ParameterConditionRationale
Substrate 3-Fluoropyridine (as HCl salt or N-Bn)Pyridine ring is flat; F directs hydrogenation to the opposite face.
Catalyst

or

Rhodium is superior for saturating pyridine rings under mild pressure.
Solvent

or

Acidic media promotes protonation, activating the ring toward reduction.
Pressure 50-100 psi

Required to overcome aromatic stabilization energy.
Selectivity Cis-Major Hydrogen adds from the face opposite the fluorine (steric/electronic repulsion).

Module 3: Experimental Protocols

SOP 1: Deoxyfluorination using PyFluor (Low Elimination Risk)

Recommended for valuable intermediates where DAST causes elimination.

  • Preparation: In a flame-dried flask under

    
    , dissolve N-Boc-3-hydroxypiperidine  (1.0 equiv) in anhydrous Toluene  (0.2 M).
    
  • Base Addition: Add DBU (1.5 equiv) at Room Temperature (RT).

  • Reagent Addition: Add PyFluor (1.2 equiv) dropwise.

    • Note: No cryogenic cooling is usually required for PyFluor, unlike DAST.

  • Reaction: Stir at RT for 12-24 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (to remove DBU), then Sat.
    
    
    .
  • Result: Expect the inverted fluoride (SN2 product).[1] If you started with (S)-alcohol, you get (R)-fluoride.

SOP 2: Handling DAST/Deoxo-Fluor (Safety Critical)

If you must use these reagents, follow this strict safety protocol.

  • Containment: Use a Teflon or Polypropylene vessel if possible (glass can etch if HF forms).

  • Temperature: Cool substrate in DCM to -78°C before adding DAST.

  • Addition: Add DAST dropwise. Never add DAST to a warm solution.

  • Warming: Allow to warm to RT slowly. If the reaction turns black immediately upon warming, the exotherm was uncontrolled.

  • Quench (The most dangerous step):

    • Dilute the reaction mixture with DCM.

    • Pour the reaction mixture slowly into a rapidly stirring beaker of Sat.

      
       and Ice.
      
    • Warning: Do not add water to the reaction mixture; this can cause an explosion/eruptive boiling.

Module 4: Mechanism & Pathway Visualization

Pathway: Competition between Substitution and Elimination

Understanding the transition states allows you to manipulate the outcome.

ReactionMechanism Substrate N-Boc-3-Hydroxypiperidine Intermediate Activated Alkoxy-Sulfur Species Substrate->Intermediate + DAST/PyFluor TS_SN2 TS: SN2 Attack (Backside Approach) Intermediate->TS_SN2 Favored by: Non-basic reagents Low Temp TS_E2 TS: E2 Elimination (Proton Abstraction) Intermediate->TS_E2 Favored by: High Temp Basic Conditions Product 3-Fluoropiperidine (Inversion) TS_SN2->Product SideProduct Enecarbamate (Alkene) TS_E2->SideProduct

Figure 2: Mechanistic divergence in the fluorination of piperidinols.

References

  • Glorius, F. et al. (2017).[2] "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science. Link

  • Doyle, A. G. et al. (2015). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." J. Am. Chem. Soc.[2][3] (PyFluor development). Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev. (Gauche effect explanation). Link

  • Meanwell, N. A. et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." J. Med.[1] Chem. (Bioisostere properties). Link

  • L'Heureux, A. et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Fluorinating Reagents." J. Org.[3][4] Chem. (XtalFluor reagents).[5][6] Link

Disclaimer: This guide involves the handling of hazardous chemicals (HF sources).[7] All protocols should be reviewed by your institution's safety officer before execution.

Sources

Optimization of fluorination reactions on piperidine rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Ring Fluorination. This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, ranging from scale-up hazards to regioselectivity failures.

Below, you will find field-proven diagnostics, self-validating protocols, and mechanistic explanations for optimizing fluorination on piperidine scaffolds.

🔬 Decision Matrix: Piperidine Fluorination Workflows

FluorinationDecisionTree Start Target: Fluorinated Piperidine Sub1 Starting Material: Piperidinol (-OH) Start->Sub1 Sub2 Starting Material: Piperidone (=O) Start->Sub2 Sub3 Starting Material: Unactivated Piperidine Start->Sub3 Path1 Deoxofluorination Use XtalFluor-E + Et3N·3HF Sub1->Path1 Nucleophilic F- Err1 Avoid DAST: High elimination risk Sub1->Err1 Path2 Electrophilic Fluorination Use Silyl Enol Ether + Selectfluor Sub2->Path2 Electrophilic F+ Err2 Avoid Direct Enolate: Over-fluorination risk Sub2->Err2 Path3 Photoredox C-H Fluorination Protect N-atom + Photocatalyst Sub3->Path3 Radical C-H Activation Err3 Avoid Free Amine: Catalyst quenching Sub3->Err3

Workflow for selecting piperidine fluorination strategies based on substrate type.

🛠️ Ticket #101: Severe Elimination and Thermal Instability during Deoxofluorination

User Query: "I am treating an N-Boc-piperidin-4-ol with DAST to synthesize the 4-fluoro derivative. I'm isolating mostly the elimination product (N-Boc-1,2,3,6-tetrahydropyridine), and the reaction fumed violently upon scale-up to 15 grams. How can I improve the yield and safety?"

Diagnosis & Causality: DAST (diethylaminosulfur trifluoride) proceeds via a dialkylaminosulfur difluoride intermediate. On sterically hindered secondary alcohols like piperidinols, the E2 elimination pathway frequently outcompetes the SN2 fluorination pathway due to the basicity of the intermediate and the conformational constraints of the piperidine ring. Furthermore, DAST is thermally unstable, undergoing self-accelerating exothermic decomposition at ~90°C, and generates highly corrosive free hydrogen fluoride (HF) upon exposure to trace moisture[1][2][3].

The Fix: Switch to a crystalline deoxofluorination reagent like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) or XtalFluor-M. XtalFluor reagents activate the C–O bond without generating free HF[2][3]. Fluoride is delivered via an external promoter (e.g., Et3N·3HF), which decouples the activation and nucleophilic attack steps. This mechanistic separation drastically reduces elimination byproducts and improves thermal safety[2][3].

Data Presentation: Reagent Substitution Matrix

Reagent Physical State Thermal Stability (Decomp. Onset) Free HF Generation Scale-Up Suitability
DAST Liquid ~90°C (Explosion risk) Yes Low (Flow chemistry only)
Deoxo-Fluor Liquid ~140°C Yes Medium
XtalFluor-E Crystalline Solid >119°C No High
XtalFluor-M Crystalline Solid >141°C No High

(Data compiled from Accelerated Rate Calorimetry (ARC) studies[1][2][3])

Self-Validating Protocol: XtalFluor-E Mediated Deoxofluorination

Objective: Conversion of N-protected piperidin-4-ol to 4-fluoropiperidine. Validation Checkpoints: No fuming should occur; TLC should show minimal UV-active alkene spots.

  • Preparation: In a flame-dried flask under nitrogen, dissolve Et3N·3HF (2.0 mmol) and Et3N (1.0 mmol) in anhydrous CH2Cl2 (3.0 mL)[4].

  • Activation: Cool the solution to 0°C. Add XtalFluor-E (1.5 mmol) in one portion[4]. Causality: Cooling prevents premature promoter activation while the crystalline reagent dissolves.

  • Substrate Addition: Slowly add the N-Boc-piperidin-4-ol (1.0 mmol) dissolved in a minimal amount of CH2Cl2[4].

  • Reaction: Stir for 30 minutes at 0°C, then allow to warm to room temperature[4].

    • In-Process Control (IPC): Monitor by 19F NMR of a crude aliquot. A successful SN2 inversion yields a distinct doublet of multiplets around -175 to -185 ppm. An absence of peaks indicates failure, while a peak at -100 ppm indicates gem-difluorination.

  • Quench: Quench with 5% aqueous NaHCO3 and stir for 15 minutes[4]. Safety Note: Unlike DAST, XtalFluor quenching does not produce violent HF off-gassing, but CO2 evolution from the bicarbonate will still occur.

  • Extraction: Extract twice with CH2Cl2, dry the combined organic phases over MgSO4, and filter[4].

🛠️ Ticket #202: Over-Fluorination in Electrophilic Enolate Fluorination

User Query: "I am trying to synthesize 3-fluoro-N-Boc-piperidine from N-Boc-3-piperidone using LDA and Selectfluor. I'm isolating a complex mixture of mono-fluorinated, gem-difluorinated, and unreacted starting material."

Diagnosis & Causality: Direct electrophilic fluorination of lithium enolates is notoriously difficult to control. Once the first fluorine atom is installed, the highly electronegative fluorine exerts an inductive electron-withdrawing effect. This increases the acidity of the remaining α-proton (the "perfluoro effect")[1]. Consequently, the mono-fluorinated product rapidly equilibrates with unreacted lithium enolate, forming a new fluoro-enolate that reacts with Selectfluor again, leading to gem-difluorination (3,3-difluoro-N-Boc-piperidine)[1].

The Fix: Kinetic Control via Silyl Enol Ethers Instead of directly fluorinating the lithium enolate, trap it to enforce strict stoichiometry.

  • Generate the kinetic enolate using LDA at -78°C, then trap it immediately with TMS-Cl to form the silyl enol ether.

  • Isolate the silyl enol ether (it is stable enough for rapid silica plug filtration).

  • React the purified silyl enol ether with Selectfluor in acetonitrile.

    • Causality: The silyl enol ether does not undergo proton exchange with the mono-fluorinated product, strictly enforcing a 1:1 reaction stoichiometry and halting the reaction at mono-fluorination.

🛠️ Ticket #303: Failure of Late-Stage C-H Fluorination on Unprotected Piperidines

User Query: "I am attempting a direct photoredox C-H fluorination on a complex molecule containing an unprotected piperidine ring. The reaction yields 0% product, and the photocatalyst seems to bleach immediately."

Diagnosis & Causality: Unprotected piperidines possess a highly nucleophilic and basic secondary amine lone pair. This lone pair causes two distinct modes of failure in C-H functionalization:

  • Catalyst Quenching: The lone pair can coordinate to transition metals or undergo undesired single-electron transfer (SET) oxidation by the excited state photocatalyst, immediately quenching the catalytic cycle[5][6].

  • Kinetic Barrier: Computational studies show that the energy barrier for C-H fluorination on an unprotected piperidine is nearly six times higher than that of a simple alkane like cyclohexane (e.g., ~37 kcal/mol vs ~6 kcal/mol)[6]. The lone pair stabilizes adjacent carbon radicals in ways that disrupt the desired fluorine-atom transfer transition state[6].

The Fix: Nitrogen Deactivation Deactivate the nitrogen lone pair prior to fluorination to lower the activation barrier and prevent catalyst poisoning.

  • Chemical Protection: Convert the amine to an electron-deficient group (e.g., Cbz, Boc, or amide). For instance, Cbz-protected piperidines successfully undergo site-selective β-C-H fluorination using palladium catalysis or decatungstate photoredox systems[7][8].

  • In Situ Protonation: If protection is not viable, perform the reaction in a highly acidic medium (e.g., adding TFA) to protonate the piperidine. The resulting ammonium salt cannot quench the photocatalyst and inductively deactivates the α-position, directing C-H fluorination to the more remote β or γ positions.

📚 References

  • Photoredox enabled deoxyfluorination with electrophilic F sources Princeton University (MacMillan Group) URL:

  • 5,5-Difluoropiperidin-2-one | Benchchem Benchchem Database URL:

  • Synthesis and Applications of Fluorinated Amino Acids Princeton University (MacMillan Group) URL:

  • Manganese-Porphyrin-Catalyzed C-H Fluorination: Hydrocarbons, But Not Drugs? ChemRxiv URL:

  • Xtalfluor Reagents Manchester Organics URL:

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds Organic Letters - ACS Publications URL:

  • XtalFluor-M: A Safer, More Selective Fluorinating Agent That Avoids Free Hydrogen Fluoride Generation Benchchem URL:

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents Sigma-Aldrich URL:

Sources

Technical Support Center: Optimizing Carboximidamide (Amidine) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Center for Amidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the conversion of nitriles to carboximidamides. This transformation is notoriously sensitive to the electronic properties of the substrate, steric hindrance, and environmental moisture.

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield, reproducible amidine formation.

Diagnostic Workflow: Choosing the Right Synthesis Strategy

Selecting the correct methodology based on your starting nitrile is the most critical step in preventing low yields. Use the decision tree below to identify the optimal synthetic route for your specific substrate.

MethodSelection Start Analyze Nitrile Substrate ElecPoor Electron-Poor / Aryl Nitrile Start->ElecPoor ElecRich Electron-Rich / Aliphatic Start->ElecRich Steric Sterically Hindered Start->Steric Pinner Pinner Reaction (HCl, ROH, then Amine) ElecPoor->Pinner Standard MetalCat Cu/Zn Catalysis (Mild Conditions) ElecPoor->MetalCat Base-sensitive Garigipati Garigipati Reagent (AlMe(Cl)NH2) ElecRich->Garigipati Direct addition Steric->Garigipati Forced activation

Workflow for selecting the optimal amidine synthesis method based on nitrile substrate properties.

Troubleshooting & FAQ Guide

Q1: My Pinner reaction yields are consistently below 40% due to ester formation. How do I prevent this? A1: Ester formation is the classic symptom of moisture ingress. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt)[1]. This intermediate is highly electrophilic. If water is present, it acts as a superior nucleophile compared to the incoming amine, irreversibly hydrolyzing the intermediate to an ester[2]. Corrective Action: Ensure strictly anhydrous conditions. Use freshly titrated anhydrous HCl in dioxane or methanol. Furthermore, maintain reaction temperatures below 0 °C during the HCl saturation phase; elevated temperatures thermodynamically favor the elimination of the Pinner salt to an amide and alkyl chloride[3].

Q2: I am working with an unactivated, electron-rich aliphatic nitrile. The Pinner reaction is failing. What is the alternative? A2: Electron-rich nitriles are poor electrophiles and resist initial alcohol attack even when protonated[1]. Instead of Brønsted acid catalysis, shift to a Lewis acid-mediated direct amination. Garigipati's reagent (amino(methyl)aluminum chloride) is the gold standard for this[4]. Mechanistic Rationale: The highly Lewis acidic aluminum coordinates to the nitrile nitrogen, drastically lowering the LUMO of the nitrile carbon. Concurrently, the pre-formed aluminum amide delivers the nitrogen nucleophile directly to the activated carbon, bypassing the unstable imidate intermediate[5].

Q3: Can I synthesize N-substituted amidines using transition metal catalysis to avoid the harsh stoichiometry of Garigipati's reagent? A3: Yes. Recent methodologies utilize Copper(I) chloride (CuCl) to catalyze the nucleophilic addition of amines to nitriles. A system using catalytic CuCl, Cs₂CO₃, and 2,2'-bipyridine under an O₂ atmosphere in trifluoroethanol (TFE) provides excellent yields for N-substituted benzamidines[6]. This avoids the harsh handling requirements of aluminum amides.

Q4: Is there a mild, metal-free way to convert nitriles to cyclic amidines? A4: Yes, organocatalysis using sulfide-based agents like N-acetylcysteine has proven highly effective for forming 5- or 6-membered cyclic amidines (imidazolines) from nitriles and diamines. This reaction proceeds smoothly in methanol at 60 °C, offering a robust, green alternative to metal catalysis[7].

PinnerMech Nitrile Nitrile (R-CN) + HCl + ROH Imidate Pinner Salt (Imidate Hydrochloride) Nitrile->Imidate T < 0 °C Anhydrous Amide Amide Side-Product (Thermal Degradation) Nitrile->Amide Aqueous Acid Amidine Target Amidine (High Yield) Imidate->Amidine Excess Amine Anhydrous Ester Ester Side-Product (Hydrolysis) Imidate->Ester H2O Contamination Imidate->Amide T > 20 °C

Logical relationships and common failure pathways in the classical Pinner reaction.

Quantitative Data: Amidine Synthesis Strategies

To facilitate rapid decision-making, the following table summarizes the quantitative performance and operational parameters of the primary amidine synthesis workflows discussed above.

Synthesis MethodCatalyst / PromoterOptimal Substrate ScopeTypical YieldKey Limitation / Failure Point
Classical Pinner Anhydrous HCl gasElectron-poor nitriles, Aryl nitriles60 - 85%Extreme moisture sensitivity; fails with sterically hindered nitriles.
Garigipati Reagent AlMe(Cl)NH₂ (Lewis Acid)Electron-rich, Aliphatic, Sterically hindered70 - 95%Requires highly pyrophoric AlMe₃; harsh reaction conditions.
Cu-Catalyzed CuCl / Cs₂CO₃ / O₂Aryl nitriles (N-substituted amidines)80 - 93%Requires O₂ atmosphere and specific ligands (2,2'-bipyridine).
Organocatalytic N-acetylcysteineDi-amines (forming cyclic amidines)85 - 95%Limited strictly to cyclic amidine derivatives (e.g., imidazolines).

Standard Operating Procedures (SOPs)

SOP 1: Classical Pinner Synthesis of Benzamidine[2]

This protocol is optimized for electron-poor nitriles where the imidate intermediate can be successfully isolated.

  • Preparation: Flame-dry a multi-neck reaction vessel equipped with a gas inlet, overhead stirrer, and internal thermometer. Flush the system with inert N₂ gas.

  • Imidate Formation: Charge the vessel with the nitrile (1.0 eq) and anhydrous methanol (1.1 eq). Cool the mixture to -10 °C using an ice/salt bath.

  • Acidification: Slowly bubble dry HCl gas through the solution for 15-18 hours.

    • Causality Note: Maintaining the internal temperature strictly below 0 °C prevents the thermodynamically favored elimination of the Pinner salt into an amide and alkyl chloride[3].

  • Isolation: Evaporate the solvent under reduced pressure to isolate the intermediate Pinner salt (imidate hydrochloride). Do not expose to ambient humidity.

  • Amidation: Resuspend the Pinner salt in anhydrous ethanol. Slowly add a solution of the desired amine (or methanolic ammonia) (3.0 eq) while maintaining the temperature at 0 °C.

  • Workup: Stir at room temperature for 12 hours. Filter the resulting ammonium chloride salts, concentrate the filtrate, and recrystallize the crude amidine from cold ethanol.

SOP 2: One-Pot Synthesis using Garigipati's Reagent[4]

This protocol is designed for sterically hindered or electron-rich nitriles that fail under standard Pinner conditions.

  • Reagent Preparation: In a rigorously dried Schlenk flask under argon, suspend ammonium chloride (1.0 eq) in anhydrous toluene. Cool the suspension to 0 °C.

  • Complexation: Dropwise add trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.0 eq). Stir at room temperature until methane gas evolution completely ceases (approx. 2 hours).

    • Causality Note: Waiting for gas evolution to cease is a self-validating step ensuring the complete formation of the active Lewis acidic amino(methyl)aluminum chloride complex. Unreacted AlMe₃ will cause unwanted side reactions[5].

  • Nitrile Addition: Add the sterically hindered or electron-rich nitrile (0.8 eq) directly to the active Garigipati reagent solution.

  • Heating: Heat the reaction mixture to 80 °C (reflux) for 12-24 hours. Monitor conversion via TLC or LC-MS.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench by adding a slurry of silica gel in chloroform. Filter the precipitated aluminum salts through a Celite pad, wash thoroughly with methanol, and concentrate the filtrate to yield the target amidine.

References

  • Sciforum - Synthesis of Amidines and its application to pyrimidouracil synthesis[Link]

  • Scholars' Bank - Synthesis of N-substituted aryl amidines by strong base activation of amines[Link]

  • Semantic Scholar - Amidines: their synthesis, reactivity, and applications in heterocycle synthesis[Link]

  • Wikipedia - Pinner reaction [Link]

  • ACS Publications - Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation[Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for fluorinated N-heterocycle synthesis. This guide is designed for discovery chemists and process scientists dealing with the notoriously difficult diastereoselective construction of 3-fluoropiperidines.

Section 1: The Conformational Foundation (Diagnostic Hub)

Q: I synthesized a 3-fluoropiperidine, but the NMR coupling constants (


) suggest an axial fluorine. Shouldn't the bulky fluorine be equatorial to minimize steric clash? 

A: No. Unlike bulky alkyl groups, fluorine in the 3-position of piperidines exhibits a strong thermodynamic preference for the axial orientation[1]. This counterintuitive behavior is driven by electrostatic charge-dipole interactions (especially in protonated NH-analogues where the C–F bond aligns with the N–H


 dipole) and stereoelectronic hyperconjugation, known as the gauche effect[1]. Furthermore, increasing the solvent polarity (e.g., moving from CHCl

to DMSO or H

O) further stabilizes the more polar axial conformer[1]. You must factor this inherent conformational bias into your 2D-NMR NOESY interpretations to avoid misassigning diastereomers.

ConformationalBias Eq Equatorial-F Conformer (Higher Energy) Ax Axial-F Conformer (Lower Energy / Preferred) Eq->Ax ΔG < 0 (Spontaneous) Dipole Charge-Dipole Interactions (C-F ... H-N+) Dipole->Ax Stabilizes Gauche Gauche Effect (Hyperconjugation) Gauche->Ax Stabilizes Solvent Solvent Polarity (Stabilizes Polar Axial Form) Solvent->Ax Enhances preference in H2O/DMSO

Thermodynamic drivers for the axial-fluorine conformational preference in piperidines.

Section 2: Troubleshooting Heterogeneous Hydrogenation

Q: I am trying to reduce a 3-fluoropyridine to an all-cis 3-fluoropiperidine using metal catalysis and H


, but I am observing massive amounts of des-fluoropiperidine. How do I stop hydrodefluorination? 

A: Hydrodefluorination (C–F bond cleavage) is the primary failure mode in the metal-catalyzed hydrogenation of fluoroarenes. It occurs when the metal inserts into the activated C–F bond via oxidative addition before the aromatic ring is fully saturated.

Causality & Solution: Ruthenium and Iridium catalysts are highly prone to C–F oxidative addition. To suppress this, switch to a heterogeneous Palladium catalyst (e.g., Pd/Al


O

or specific Pd/C grades) which heavily favors alkene/arene coordination over C–F insertion[2]. Alternatively, employing a Rhodium-catalyzed transfer hydrogenation using formic acid on a pre-activated N-benzylpyridinium salt avoids high H

pressures entirely and suppresses defluorination, while also enabling asymmetric induction[3].
Self-Validating Protocol: Chemoselective Pd-Catalyzed Hydrogenation
  • Preparation: Dissolve the 3-fluoropyridine substrate (1.0 equiv) in a solvent mixture of THF/H

    
    O (or MeOH depending on solubility)[2].
    
  • Catalyst Loading: Add 5-10 mol% of heterogeneous Pd catalyst (e.g., 5% Pd/C).

    • Analytical Control: Ensure the reaction flask is thoroughly purged with N

      
       before introducing H
      
      
      
      to prevent explosive hazards and premature catalyst poisoning.
  • Hydrogenation: Pressurize the vessel with H

    
     (typically 10-50 bar depending on the substrate's steric hindrance) and stir at room temperature for 12-24 hours.
    
  • In-Process Check: Vent the reactor and take a 0.1 mL aliquot. Filter through a short Celite pad and analyze via

    
    F NMR. The disappearance of the downfield aromatic C–F signal (~ -110 ppm) and the appearance of an upfield aliphatic C–F signal (~ -180 to -190 ppm) validates conversion without defluorination[2].
    
  • Trapping (Critical Step): Because free NH-fluoropiperidines are volatile and prone to rapid H/D exchange, immediately trap the secondary amine in situ using Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl before isolation[2].

Section 3: Lewis Acid-Mediated Nucleophilic Additions

Q: I am reacting 3-fluoro-2-methoxy-N-protected piperidines with allyltrimethylsilane. My yields are fine, but my diastereomeric excess (de) is terrible. How do I improve the trans/cis ratio?

A: The diastereoselectivity in this Shono-type oxidation/allylation sequence is entirely dependent on the trajectory of the incoming nucleophile attacking the transient N-acyliminium ion. The fluorine atom at the 3-position exerts a strong stereodirecting effect, but the choice of Lewis acid and the N-protecting group dictates the transition state rigidity[4].

Causality: Titanium tetrachloride (TiCl


) forms a tighter, more structured chelate with the N-carbamate carbonyl and the fluorine atom compared to Boron trifluoride etherate (BF

·OEt

) or Tin(IV) chloride (SnCl

). This restricts the conformational flexibility of the iminium intermediate, forcing the allyl nucleophile to attack from the opposite face of the fluorine, significantly enhancing trans selectivity[4].
Quantitative Data Summary: Effect of Lewis Acids on Allylation[4]
N-Protecting GroupLewis Acid (1.1 eq)Yield (%)Diastereomeric Excess (de %)Major Isomer
-CO

Me
TiCl

89%48%trans
-CO

Ph
TiCl

81%58%trans
-CbzBF

·OEt

87%58%trans
-CbzSnCl

68%48%trans

Note: TiCl


 fails with the -Cbz protecting group due to competitive Lewis acid-mediated deprotection; BF

·OEt

must be used instead to maintain high yields and moderate de[4].
Self-Validating Protocol: Diastereoselective Allylation
  • Activation: Dissolve 3-fluoro-2-methoxy-N-methoxycarbonylpiperidine (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    under an argon atmosphere. Cool the solution to -78 °C[4].
  • Lewis Acid Addition: Dropwise add TiCl

    
     (1.1 equiv). Stir for 15 minutes to allow complete formation of the N-acyliminium ion.
    
    • Visual cue: A distinct color change (often yellow/orange) indicates stable iminium formation.

  • Nucleophilic Attack: Add allyltrimethylsilane (3.0 equiv) slowly down the side of the flask[4].

  • Maturation: Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    . The trans and cis isomers can be verified via
    
    
    F NMR prior to separation via preparative TLC.

Section 4: Hypervalent Iodine (I(III)) Promoted Cyclizations

Q: When cyclizing alkenyl N-tosylamides using BF


-activated aryliodine(III) carboxylates, I get a mixture of the desired 3-fluoropiperidine and an oxoamination side product. How do I control chemoselectivity? 

A: The reaction proceeds through a delicate cascade. The BF


-coordinated I(III) reagent attacks the alkene to form a diastereodetermining iodiranium(III) ion. The N-tosyl group then attacks via a 5-exo cyclization to form a transient pyrrolidine with an exocyclic σ-alkyl-I(III) moiety[5].

Causality: At this juncture, the intermediate faces a bifurcation. It can either undergo aziridinium ion formation (which expands to the desired 6-membered 3-fluoropiperidine upon fluoride attack) OR it can undergo reductive ligand coupling (RLC) leading to the undesired oxoamination product[5]. The basicity and trans-influencing nature of the ligand bound to the I(III) center dictates this partition. Using less basic ligands and adding electrolytes like TBABF


 heavily favors the aziridinium expansion pathway, rescuing your chemoselectivity[5].

IodineCyclization Start Alkenyl N-Tosylamide Iodiranium Iodiranium(III) Ion (Diastereodetermining) Start->Iodiranium BF3-Activated ArI(III) Exo5 5-Exo-Cyclization (Transient Pyrrolidine) Iodiranium->Exo5 Attack by N-Tosyl Aziridinium Aziridinium Ion Expansion Exo5->Aziridinium Ring Expansion Oxo Oxoamination (Side Product) Exo5->Oxo Reductive Ligand Coupling (Undesired) Piperidine 3-Fluoropiperidine (Target) Aziridinium->Piperidine Fluoride Attack

Mechanistic pathway and competing side reactions in I(III)-promoted cyclization.

References

  • Title: DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES | Source: HETEROCYCLES (clockss.org) | URL: 4

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference | Source: Chemistry - A European Journal (d-nb.info) | URL: 1

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | Source: ACS Catalysis (acs.org) | URL: 2

  • Title: On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | Source: SCIDAR (kg.ac.rs) | URL: 5

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation | Source: Nature Communications (dicp.ac.cn) | URL: 3

Sources

Stability issues of "3-Fluoropiperidine-1-carboximidamide" in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-Fluoropiperidine-1-carboximidamide in solution. This content is structured as a high-level support resource for researchers observing degradation or inconsistency in their experimental data.

Product Classification: Fluorinated Guanidine Building Block Primary Application: Medicinal Chemistry (Fragment-based drug discovery, serine protease inhibitors) Key Functional Group: 1-Carboximidamide (Guanidine moiety)

Part 1: The Core Stability Challenge

As a Senior Application Scientist, the most frequent issue I encounter with 3-Fluoropiperidine-1-carboximidamide is its susceptibility to hydrolysis and base-catalyzed degradation . While the fluorinated piperidine ring provides metabolic stability and favorable pKa modulation in a biological context, the terminal carboximidamide (guanidine) group is chemically labile in solution if not properly buffered.

The Mechanism of Instability

The primary degradation pathway is the hydrolysis of the guanidine group to a urea derivative. This reaction is accelerated by:

  • High pH (> 8.0): The free base form of guanidine is more susceptible to nucleophilic attack by hydroxide ions.

  • Temperature: Prolonged storage above 4°C increases the rate of nucleophilic displacement.

  • CO₂ Absorption: Free guanidines are strong bases and readily absorb atmospheric CO₂ to form carbonates, which can alter solution pH and solubility.

Degradation Pathway Visualization

The following diagram outlines the two critical degradation risks: Hydrolysis (dominant) and HF Elimination (minor, specific to the 3-fluoro motif).

DegradationPathway Compound 3-Fluoropiperidine- 1-carboximidamide (Intact Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Slow) Elimination Tetrahydropyridine Derivative (HF Elimination) [M-20 Da] Compound->Elimination Strong Base / Heat (- HF) Urea 3-Fluoropiperidine- 1-carboxamide (Urea Impurity) [M+1 Da] Intermediate->Urea - NH3 (Hydrolysis)

Figure 1: Primary degradation pathways. Hydrolysis to urea results in a +1 Da mass shift (OH vs NH₂ exchange), while HF elimination results in a -20 Da shift.

Part 2: Troubleshooting Guide & FAQs

Category 1: Solution Stability & Purity

Q1: I observed a mass shift of +1 Da in my LC-MS data after storing the sample in PBS for 24 hours. What happened? Diagnosis: You are observing hydrolysis to the urea derivative . Explanation: The guanidine moiety (


) has hydrolyzed to a urea (

).[1]
  • Chemistry: The reaction is

    
    .
    
  • Mass Calculation: The loss of the imine nitrogen (

    
    , mass 15) and gain of oxygen (
    
    
    
    , mass 16) results in a net mass increase of +1 Da .
  • Solution: Avoid storing the compound in neutral or basic buffers for extended periods. Flash-freeze aliquots or store as a dry salt (e.g., HCl or TFA salt).

Q2: My stock solution has developed a precipitate. Is the compound crashing out? Diagnosis: Likely formation of Guanidinium Carbonate or solubility limit of the free base. Explanation: If you prepared the stock as a free base in a non-sealed vial, it likely absorbed atmospheric CO₂. Guanidines are strong bases (pKa ~13.6 for the parent guanidinium ion) and form insoluble carbonate salts over time [1]. Solution:

  • Immediate: Acidify the solution with dilute HCl or Formic Acid to re-dissolve the carbonate and stabilize the cation.

  • Prevention: Always store stock solutions as the HCl salt in dry DMSO or water/acid mixtures.

Q3: Can I use this compound in a basic reaction medium (pH > 10)? Recommendation: Proceed with extreme caution. Risk: At pH > 10, the 3-fluoro substituent introduces a secondary risk: HF Elimination . The electron-withdrawing fluorine makes the protons at C2 and C4 more acidic. In the presence of a strong base, E1cB elimination can occur, ejecting fluoride and forming a double bond (tetrahydropyridine) [2]. Self-Validation: Check your LC-MS for a peak at [M-20] (loss of HF). If seen, lower the pH or reduce the reaction temperature.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >1 month.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; guanidine salts are highly soluble.
Additive 1 equivalent HCl (if using free base)Protonates the guanidine to the guanidinium ion (

), which is resonance-stabilized and resistant to hydrolysis [3].
Storage -20°C or -80°C Kinetic stabilization against degradation.
Container Amber Glass / Argon Purged Prevents light degradation (minor) and CO₂ absorption.
Protocol B: Stability-Indicating HPLC Method

Use this method to quantify the Urea impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is preferred over Formic Acid here to ensure full protonation and sharper peak shape for the polar guanidine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Expected Elution: The Urea impurity is less polar than the charged Guanidine and will typically elute later (higher retention time) on a C18 column due to the loss of the positive charge.

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve purity issues during experimentation.

TroubleshootingTree Start Issue: Purity Loss in Solution CheckMass Check LC-MS Data Start->CheckMass MassPlus1 Mass Shift: +1 Da (e.g., 160 -> 161) CheckMass->MassPlus1 MassMinus20 Mass Shift: -20 Da (Loss of HF) CheckMass->MassMinus20 NoShift No Mass Shift (Precipitation/Loss) CheckMass->NoShift Diagnosis1 Diagnosis: Hydrolysis to Urea Cause: High pH or Water exposure MassPlus1->Diagnosis1 Diagnosis2 Diagnosis: Elimination Cause: Strong Base (pH > 10) MassMinus20->Diagnosis2 Diagnosis3 Diagnosis: Carbonate Formation Cause: CO2 absorption NoShift->Diagnosis3 Action1 Action: Acidify buffer (pH < 6) Store in DMSO Diagnosis1->Action1 Action2 Action: Lower pH Reduce Temp Diagnosis2->Action2 Action3 Action: Add 1.1 eq HCl Vortex to dissolve Diagnosis3->Action3

Figure 2: Diagnostic logic for identifying degradation products based on mass spectrometry shifts.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[2] Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

Sources

Method development for chiral separation of 3-fluoropiperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Portal. The chiral separation of 3-fluoropiperidine presents a unique triad of analytical challenges: high basicity, high polarity, and the absence of a UV-active chromophore. This guide is engineered for drug development professionals and analytical scientists to troubleshoot, optimize, and validate robust chiral separation workflows for this critical pharmacophoric building block.

Part 1: Diagnostic Hub & Troubleshooting (FAQs)

Q1: Why do I observe severe peak tailing and poor resolution when injecting free 3-fluoropiperidine onto a polysaccharide chiral stationary phase (CSP)? The Causality: 3-fluoropiperidine is a secondary aliphatic amine. While the highly electronegative fluorine atom at the C3 position exerts an electron-withdrawing inductive (-I) effect that slightly lowers the amine's pKa compared to unsubstituted piperidine, the molecule remains highly basic. When introduced to a polysaccharide-based CSP (which is coated or immobilized on a silica matrix), the free amine undergoes strong, non-specific ion-exchange interactions with acidic residual silanols (Si-OH) on the silica support. This secondary interaction competes with the primary chiral recognition mechanisms (hydrogen bonding and dipole-dipole interactions), destroying enantioselectivity and causing severe peak broadening. The Resolution: You must mask the basic center. Pre-column derivatization (e.g., Boc-protection) converts the basic amine into a neutral carbamate, eliminating silanol interactions and providing the steric bulk necessary to enhance chiral recognition within the CSP's chiral grooves[1].

Q2: My chromatogram shows no peaks when using standard UV detection at 254 nm or 210 nm. How can I detect the enantiomers? The Causality: Native 3-fluoropiperidine lacks a conjugated


-system or aromatic ring, resulting in negligible UV absorbance.
The Resolution:  You have two distinct pathways:
  • Universal Detection: If the molecule is simply Boc-protected (N-Boc-3-fluoropiperidine), you must couple your HPLC or SFC to a Universal Detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

  • Chromophore Derivatization: If UV detection is mandatory, derivatize the free amine with a UV-active reagent such as Benzoyl chloride or Fmoc-Cl. The resulting benzoylpiperidine fragment provides strong UV absorbance at 254 nm and is highly compatible with normal-phase chiral separation[2].

Q3: Which Chiral Stationary Phases (CSPs) and mobile phases yield the highest resolution for protected 3-fluoropiperidine? The Causality: The enantiorecognition of fluorinated piperidines relies heavily on hydrogen bonding with the carbamate linkages of the CSP and dipole-dipole interactions with the C-F bond. The Resolution: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) are the gold standards for this scaffold[3]. Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column with a


/Ethanol mobile phase (typically 90:10) provides superior efficiency, faster run times, and rapid equilibration compared to traditional Normal Phase HPLC[4].

Part 2: Quantitative Method Matrix

The following table summarizes the optimized, field-proven analytical conditions for the chiral separation of derivatized 3-fluoropiperidine.

Derivative TypeRecommended CSPMobile Phase SystemFlow Rate / TempDetection ModeExpected

N-Boc-3-fluoropiperidine Chiralpak AD-H (Amylose)SFC: 90%

/ 10% Ethanol
2.5 mL/min @ 35°CMS, ELSD, or CAD> 2.0
N-Boc-3-fluoropiperidine Chiralcel OD-H (Cellulose)NP: 95% Hexane / 5% IPA1.0 mL/min @ 25°CMS, ELSD, or CAD> 1.8
N-Benzoyl-3-fluoropiperidine Chiralpak IF (Immobilized)NP: 80% Hexane / 20% EtOH1.0 mL/min @ 25°CUV @ 254 nm> 2.5
N-Fmoc-3-fluoropiperidine Phenomenex Lux Cellulose-4SFC: 85%

/ 15% MeOH
3.0 mL/min @ 40°CUV @ 265 nm> 2.2

(Note: NP = Normal Phase HPLC; SFC = Supercritical Fluid Chromatography;


 = Resolution)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow incorporates built-in System Suitability Tests (SST) to self-validate the analytical run.

Protocol: SFC Chiral Separation of N-Boc-3-Fluoropiperidine

Phase 1: Pre-Column Derivatization (Boc-Protection)

  • Reaction: Dissolve 100 mg of racemic 3-fluoropiperidine hydrochloride in 2 mL of anhydrous Dichloromethane (DCM).

  • Basification: Add 2.5 equivalents of Triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free amine.

  • Protection: Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) dropwise at 0°C. Stir at room temperature for 4 hours.
    
  • Validation Check 1 (Reaction Completion): Spot the reaction mixture on a silica TLC plate (Stain with Ninhydrin). The disappearance of the primary amine spot (which turns purple/pink) confirms 100% conversion to the UV-inactive, non-staining Boc-derivative[1].

  • Workup: Wash with 0.1 M HCl, followed by brine. Dry over

    
     and concentrate under vacuum. Dissolve the residue in HPLC-grade Ethanol to a final concentration of 1 mg/mL.
    

Phase 2: SFC System Equilibration & Suitability

  • System Setup: Install a Chiralpak AD-H column (4.6 mm x 250 mm, 5 µm).

  • Equilibration: Pump supercritical

    
     and Ethanol at a 90:10 ratio. Set the Active Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C[4].
    
  • Detector Setup: Connect the column effluent to an ELSD (Evaporator Temp: 50°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM).

  • Validation Check 2 (System Suitability Test - SST): Inject 5 µL of the racemic N-Boc-3-fluoropiperidine standard.

    • Acceptance Criteria: The system is validated for quantitative analysis only if the resolution (

      
      ) between Enantiomer 1 and Enantiomer 2 is 
      
      
      
      (baseline separation) and the tailing factor (
      
      
      ) for both peaks is
      
      
      . If
      
      
      , verify that the Boc-protection went to completion, as residual free amine causes tailing.

Phase 3: Enantiomeric Excess (ee) Determination

  • Inject the synthesized/purified chiral sample under the validated SST conditions.

  • Integrate the area under the curve (AUC) for both peaks.

  • Calculate

    
     using the formula: 
    
    
    
    .

Part 4: Process Architecture Visualization

The following decision tree dictates the method development logic based on the available detection hardware and the required derivatization pathway.

ChiralSeparation Start 3-Fluoropiperidine (Free Amine) Decision1 Is UV Detection Required? Start->Decision1 PathUV Benzoyl/Fmoc Derivatization Decision1->PathUV Yes (Standard HPLC) PathNoUV Boc Protection (N-Boc-3-FP) Decision1->PathNoUV No (Universal/MS) CSP Polysaccharide CSP (e.g., Chiralpak AD-H) PathUV->CSP PathNoUV->CSP DetectUV UV-Vis Detector (254 nm) Valid System Suitability (Rs > 1.5, Tf < 1.2) DetectUV->Valid DetectUniv ELSD / CAD / MS Detection DetectUniv->Valid MethodSFC SFC Mode (CO2 / EtOH) CSP->MethodSFC MethodHPLC Normal Phase HPLC (Hexane / IPA) CSP->MethodHPLC MethodSFC->DetectUV If Benzoyl/Fmoc MethodSFC->DetectUniv If Boc MethodHPLC->DetectUV If Benzoyl/Fmoc MethodHPLC->DetectUniv If Boc

Workflow for the chiral separation of 3-fluoropiperidine enantiomers based on detection.

References

  • Selective Transformations of Allylic Compounds and Enol Deriv
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC.
  • Uncategorized | New Drug Approvals | Page 271.
  • Selective Transformations of Allylic Compounds and Enol Deriv
  • WO 2012/069948 Al - Common Organic Chemistry.

Sources

Optimizing reaction conditions for the synthesis of piperidine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Troubleshooting Guides, Mechanistic Insights, and Validated Protocols

Diagnostic Overview

Piperidine carboxamides are privileged pharmacophores in modern drug discovery, prominently featured in therapeutics ranging from SARS-CoV-2 PLpro inhibitors to potent, selective Anaplastic Lymphoma Kinase (ALK) inhibitors[1]. However, the synthesis of these motifs—often involving sterically hindered piperidine rings or sensitive chiral centers—presents significant synthetic challenges.

As an Application Scientist, I frequently encounter protocols that fail due to a misunderstanding of coupling kinetics. This technical guide provides a mechanistic framework and actionable troubleshooting strategies to optimize coupling efficiency, suppress epimerization, and streamline purification.

Mechanistic Pathway & Failure Modes

Understanding the causality behind reaction failures requires mapping the intermediate states. The activation of a piperidine carboxylic acid generates a highly reactive intermediate (e.g., an O-acylisourea when using carbodiimides). If the subsequent nucleophilic attack by the amine is sluggish due to steric hindrance, the intermediate is vulnerable to parasitic pathways[2]:

  • O-to-N Migration: Formation of an unreactive N-acylurea byproduct.

  • Oxazolone Formation: Intramolecular cyclization leading to the loss of stereochemical integrity (epimerization)[3].

PiperidineAmideCoupling Acid Piperidine Carboxylic Acid + Coupling Reagent ActivatedEster Activated Ester Intermediate (e.g., O-Acylisourea) Acid->ActivatedEster Base Addition Product Piperidine Carboxamide (Target Product) ActivatedEster->Product + Amine Nucleophile (Desired Pathway) Oxazolone Oxazolone Intermediate (Loss of Chirality) ActivatedEster->Oxazolone Base-Catalyzed Cyclization NAcylUrea N-Acylurea Byproduct (Dead-end Migration) ActivatedEster->NAcylUrea O-to-N Migration (Slow Amine Addition) Epimer Epimerized Product (Diastereomeric Impurity) Oxazolone->Epimer + Amine

Mechanistic pathways of piperidine carboxamide synthesis and common side reactions.

Troubleshooting Guide & FAQs

Q1: My coupling with HATU is stalling at 60% conversion, and LC-MS shows a +98 m/z byproduct. What is happening? A1: You are observing guanidinylation. HATU is a highly reactive uronium salt (technically a guanidinium N-oxide). When coupling a sterically hindered piperidine carboxylic acid, the activation step can be slower than anticipated. If the amine nucleophile is present in the mixture before the acid is fully activated, the amine will directly attack the HATU reagent, forming a stable tetramethylguanidinium byproduct (mass +98). Causality & Solution: The reaction kinetics must be strictly controlled. Implement a pre-activation phase : react the carboxylic acid, HATU, and base for 10 minutes before adding the amine. If the issue persists, switch to a non-uronium reagent like T3P, which cannot form guanidinium adducts[4].

Q2: I am synthesizing a chiral piperidine-3-carboxamide, but chiral HPLC reveals 15% epimerization. How do I preserve stereochemical integrity? A2: Epimerization during amide bond formation typically proceeds via two pathways: base-catalyzed direct enolization or the formation of an achiral oxazolone intermediate[3]. Highly active reagents can accelerate oxazolone formation if the amine addition is slow. Causality & Solution:

  • Modulate the Base: Swap standard bases like DIPEA (pKa ~10.5) for weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP). This reduces the rate of direct enolization.

  • Utilize Additives: Always use additives like HOBt or HOAt when employing carbodiimides. These additives rapidly intercept the O-acylisourea to form an active ester that is highly reactive toward amines but resistant to oxazolone cyclization[2].

  • Switch to T3P: Propylphosphonic anhydride (T3P) is renowned for maintaining chiral integrity because its activation mechanism does not strongly promote oxazolone formation[4].

Q3: The coupling is successful, but I cannot remove the urea byproduct during workup. What are my options? A3: If you are using DCC, the resulting dicyclohexylurea (DCU) is notoriously difficult to remove as it is partially soluble in organic solvents but insoluble in water[2]. Causality & Solution: Transition to EDC·HCl . The resulting urea byproduct contains a basic tertiary amine, making it highly water-soluble. It can be easily partitioned into the aqueous phase during a standard acidic wash (e.g., 1M HCl).

Reagent Selection Matrix

To facilitate rational experimental design, the following table summarizes the performance metrics of common coupling reagents used in piperidine carboxamide synthesis.

Coupling ReagentReactivity LevelEpimerization RiskByproduct Water SolubilityIdeal Use Case
HATU Very HighHigh (if unoptimized)Low/ModerateSterically hindered piperidines; unreactive anilines[4].
EDC·HCl / HOBt ModerateLow (with HOBt)HighStandard couplings; requires easy aqueous workup[2].
T3P HighVery LowVery HighChiral substrates; late-stage functionalization[4].
DCC ModerateModerateVery Low (DCU)Solid-phase peptide synthesis; avoiding aqueous workup[2].

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS monitoring and specific pH adjustments are embedded to ensure reproducibility and high-fidelity results.

Protocol A: High-Fidelity Synthesis of Chiral Piperidine Carboxamides using T3P

Objective: Maximize yield while suppressing epimerization via mild activation and water-soluble byproducts.

  • Preparation: In an oven-dried flask, dissolve the chiral piperidine carboxylic acid (1.0 equiv) and the amine nucleophile (1.1 equiv) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv). Rationale: NMM is a weaker base than DIPEA, minimizing the risk of base-catalyzed enolization of the chiral center.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Stir for an additional 4–12 hours. Validation: Monitor reaction progress via LC-MS until the carboxylic acid peak is completely consumed.

  • Workup: Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃ (to remove unreacted acid and phosphonic acid byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure piperidine carboxamide.

Protocol B: Forcing Sterically Hindered Couplings using HATU

Objective: Overcome steric bulk using high-energy uronium activation while strictly preventing guanidinylation side reactions.

  • Pre-Activation (Critical Step): Dissolve the hindered piperidine carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir at room temperature for exactly 10 minutes. Rationale: This ensures complete conversion to the activated HOAt ester before the amine is introduced, preventing the amine from attacking the HATU reagent.

  • Amine Addition: Dissolve the amine nucleophile (1.2 equiv) in a minimal volume of DMF and add it to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2–12 hours. Validation: Monitor by LC-MS. If the reaction stalls, gentle heating (40 °C) may be applied, though this increases the risk of epimerization if chiral centers are present.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (at least 10x the DMF volume). Wash the organic layer vigorously with 5% aqueous LiCl (3 times). Rationale: LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, effectively removing the high-boiling solvent without the need for vacuum distillation.

  • Neutralization: Wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

References

1.[1] Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 1 2.[3] Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides | Benchchem. 3 3.[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem. 2 4.[4] Buy Itacitinib | 1334298-90-6 | >98% (Amide Coupling Optimization) | Smolecule. 4

Sources

Validation & Comparative

Strategic Fluorination Guide: 3-Fluoropiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Fluoropiperidine-1-carboximidamide and its non-fluorinated analog, Piperidine-1-carboximidamide . It is designed for medicinal chemists and structural biologists to understand the strategic utility of fluorine substitution in optimizing guanidine-mimetic scaffolds.

Executive Summary: The Fluorine Advantage

In drug discovery, the piperidine-1-carboximidamide scaffold serves as a robust guanidine mimetic, often used to engage aspartate or glutamate residues in target proteins (e.g., proteases, GPCRs). However, the non-fluorinated analog frequently suffers from excessive basicity (


) and poor membrane permeability.

3-Fluoropiperidine-1-carboximidamide introduces a strategic fluorine atom at the C3 position. This modification is not merely cosmetic; it leverages the gauche effect and inductive electron withdrawal to:

  • Modulate Basicity: Lowers

    
     to a physiologically relevant range (improving oral bioavailability).
    
  • Lock Conformation: Biases the piperidine ring geometry, reducing entropic penalties upon binding.

  • Block Metabolism: Prevents oxidative metabolism at the susceptible C3 position.

Physicochemical Comparison

The following data contrasts the fluorinated product with its hydrogenated parent. Note how the introduction of a single atom radically alters the molecular profile.

FeatureNon-Fluorinated Analog (1-H)3-Fluoro Analog (3-F)Impact on Drugability
Structure Piperidine-1-carboximidamide3-Fluoropiperidine-1-carboximidamideBioisostere
Basicity (

)
~12.5 - 13.0 (Highly Basic)~10.5 - 11.2High: Lower

improves passive permeability and reduces phospholipidosis risk.
LogD (pH 7.4) -1.5 (Very Hydrophilic)-0.8 to -1.0Medium: Fluorine increases lipophilicity, aiding membrane crossing.
Conformation Fluxional (Chair flip rapid)Biased (Axial-F preferred)High: Pre-organized conformation can boost potency by 10-100x.
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)High: Extends half-life (

).
H-Bonding Donor/Acceptor (Guanidine)+ Weak Acceptor (F)Medium: F can engage orthogonal dipolar interactions.

Expert Insight: The drop in


 is the critical differentiator. The electron-withdrawing fluorine (

) destabilizes the transition state of the guanidinium cation, making the neutral species more prevalent at physiological pH compared to the non-fluorinated analog.

Conformational Analysis: The Gauche Effect

Unlike the non-fluorinated analog, which exists as a rapidly interconverting mixture of chair conformers, the 3-fluoro derivative exhibits a strong preference for the axial conformation.

Mechanism

This is driven by the Fluorine Gauche Effect (


 hyperconjugation) and charge-dipole interactions between the C-F bond and the protonated amidine moiety.
  • Non-Fluorinated: Equatorial substituents are generally preferred to avoid 1,3-diaxial strain.

  • 3-Fluorinated: The axial C-F bond aligns anti-periplanar to the adjacent N-C bonds, maximizing orbital overlap and stabilizing the structure.

Conformational Energy Landscape (DOT Visualization)

The diagram below illustrates the energetic valley created by fluorination, effectively "locking" the bioactive conformation.

Conformation Unsub Non-Fluorinated Analog (Fluxional Chair) Target Target Protein Binding (Low Entropic Penalty) Unsub->Target High Entropy Loss (Flexible) Eq_F 3-F (Equatorial) High Energy State Ax_F 3-F (Axial) Bioactive 'Locked' State Eq_F->Ax_F Gauche Effect Stabilization Ax_F->Target Pre-organized High Affinity

Figure 1: Conformational bias introduced by 3-fluorination.[1] The axial preference reduces the entropic cost of binding.

Synthesis & Manufacturing Protocols

Synthesizing the 3-fluoro analog requires avoiding racemization and ensuring regioselectivity. The non-fluorinated analog is trivial (guanylation of piperidine), but the 3-fluoro variant requires a specialized workflow.

Recommended Synthetic Route

Method: Deoxofluorination followed by Guanylation.

Step 1: Synthesis of 3-Fluoropiperidine (Chiral)
  • Starting Material: (S)-N-Boc-3-hydroxypiperidine.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Conditions: DCM, -78°C to RT.

  • Note: This step proceeds with inversion of configuration (Walden inversion). Starting with (S)-alcohol yields (R)-fluoride.

Step 2: Deprotection
  • Reagent: TFA/DCM or HCl/Dioxane.

  • Yield: Quantitative conversion to 3-fluoropiperidine salt.

Step 3: Guanylation (Formation of Carboximidamide)
  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Base: DIPEA (3.0 eq) to neutralize the salt and drive the reaction.

  • Solvent: DMF or Acetonitrile.

  • Purification: Reverse-phase HPLC (C18 column) is required due to the polarity of the guanidine.

Synthesis Workflow Diagram

Synthesis Start Start: (S)-N-Boc-3-hydroxypiperidine Fluorination Step 1: Deoxofluorination (DAST, -78°C) Start->Fluorination Inversion of Config Inter Intermediate: (R)-N-Boc-3-fluoropiperidine Fluorination->Inter Deprotect Step 2: Boc Removal (HCl/Dioxane) Inter->Deprotect Guanylation Step 3: Guanylation (Pyrazole-1-carboxamidine) Deprotect->Guanylation + DIPEA Final Product: 3-Fluoropiperidine-1-carboximidamide Guanylation->Final

Figure 2: Step-wise synthetic pathway ensuring stereochemical integrity.

Experimental Validation Protocols

To validate the superiority of the fluorinated analog in your specific application, perform the following assays.

A. Determination (Potentiometric Titration)
  • Objective: Quantify the reduction in basicity.

  • Protocol: Dissolve 5 mg of compound in 0.1 M KCl. Titrate with 0.1 M HCl/KOH using a Sirius T3 or equivalent autotitrator.

  • Expected Result: 3-F analog should show a

    
     shift of -1.5 to -2.0 units compared to the non-fluorinated control.
    
B. PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Objective: Assess passive permeability.

  • Protocol: Use a lipid-impregnated filter plate. Incubate compounds (10

    
    M) for 5 hours at pH 7.4.
    
  • Analysis: Measure donor/acceptor concentration via LC-MS/MS.

  • Causality: The non-fluorinated analog (highly charged) will show low permeability (

    
     cm/s). The 3-F analog should show significantly higher permeability due to the increased fraction of neutral species.
    
C. Metabolic Stability (Microsomal)
  • Objective: Confirm blockade of C3 oxidation.

  • Protocol: Incubate with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 mins.

  • Analysis: Monitor parent depletion via LC-MS.

  • Result: Calculate intrinsic clearance (

    
    ). The 3-F analog should demonstrate a longer half-life.
    

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Context: Found

      
       and lipophilicity.[2]
      
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

    • Context: Detailed explanation of the gauche effect and stereoelectronic interactions.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Specific examples of fluorine modulating amine basicity in drug candid
  • Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

    • Context: Comprehensive review including piperidine conform

Sources

Comparative Biological Activity of 3- and 4-Fluoropiperidine Derivatives: A Guide to Physicochemical Tuning in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "flatland" dilemma: the over-reliance on planar, sp²-rich aromatic rings that often leads to poor solubility and off-target toxicity. The piperidine ring is a privileged sp³-rich scaffold used to escape flatland, but its highly basic secondary amine (pKₐ ~11.0) introduces severe liabilities, including hERG channel blockade (cardiotoxicity) and lysosomal trapping (phospholipidosis) 1.

To salvage piperidine-containing leads, medicinal chemists employ "fluorine scanning." The strategic introduction of a highly electronegative fluorine atom at the 3- or 4-position fundamentally alters the molecule's basicity, lipophilicity, and conformational dynamics. This guide objectively compares the physicochemical and biological performance of 3- and 4-fluoropiperidine derivatives and provides self-validating experimental protocols for their evaluation.

Causality in Physicochemical Modulation: pKₐ and Conformation

The biological activity of fluorinated piperidines is not driven by the fluorine atom interacting directly with a target receptor, but rather by how fluorine modulates the parent scaffold's physical chemistry.

The Inductive Effect vs. The Gauche Effect

Fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen atom and lowering its pKₐ.

  • 4-Fluoropiperidine: Positioned topologically distant from the nitrogen, the fluorine atom predictably lowers the pKₐ to ~9.4 1. The ring remains relatively flexible, with only a slight preference for the axial conformation to minimize steric and dipole clashes.

  • 3-Fluoropiperidine: Because the fluorine is closer to the amine, purely inductive models predict a sharp pKₐ drop to ~8.8. However, the experimental pKₐ is unexpectedly higher, at ~9.3 1. The Causality: Protonated 3-fluoropiperidine exists almost exclusively in an axial conformation 2. This "Gauche effect" aligns the polar C-F bond dipole antiparallel to the N-H⁺ bond dipole, electrostatically stabilizing the protonated state and resisting deprotonation.

Quantitative Comparison Table
Compound ScaffoldExperimental pKₐConformational PreferencePrimary Biological Impact
Piperidine ~11.0Chair (Equatorial N-H)High hERG risk, lysosomal trapping, poor BBB permeability.
4-Fluoropiperidine ~9.4 - 9.5Chair (Slight Axial F)Improved passive permeability, predictable basicity drop.
3-Fluoropiperidine ~9.3Chair (Strong Axial F)Locked conformation, high neutral fraction at physiological pH.
3,3-Difluoropiperidine ~7.0*ChairNear-neutral at pH 7.4, effectively eliminates hERG liability.

*Estimated values based on additive pKₐ decrements in complex lead molecules.

Comparative Biological Activity & Pharmacokinetics

The physicochemical shifts induced by 3- and 4-fluorination cascade directly into profound biological and pharmacokinetic advantages.

G Start Piperidine Scaffold (High pKa ~11.0) F3 3-Fluorination (Gauche Effect & Axial Preference) Start->F3 F4 4-Fluorination (Pure Inductive Effect) Start->F4 pKa3 pKa ~9.3 (Protonated State Stabilized) F3->pKa3 pKa4 pKa ~9.4 (Predictable Basicity Drop) F4->pKa4 Bio1 Increased Neutral Fraction at pH 7.4 (Enhanced Membrane Permeability) pKa3->Bio1 Bio2 Reduced Off-Target Toxicity (Lower hERG & Phospholipidosis Risk) pKa3->Bio2 pKa4->Bio1 pKa4->Bio2

Impact of 3- and 4-fluorination on piperidine physicochemical and biological properties.

Toxicity Mitigation

The hERG potassium channel features a promiscuous inner cavity that traps lipophilic, cationic amines. Because the parent piperidine (pKₐ 11.0) is >99.9% protonated at the physiological pH of 7.4, it is a prime hERG blocker. By dropping the pKₐ to ~9.4 via 4-fluorination, the fraction of the neutral species increases exponentially 3. This reduces the cationic charge density required for hERG binding and prevents the compound from becoming permanently trapped in acidic lysosomal compartments (phospholipidosis).

Target Engagement and Bioavailability

In the development of human 5-HT₁D receptor ligands, replacing a standard piperidine with a 4-fluoropiperidine maintained high receptor affinity while dramatically improving oral absorption and systemic bioavailability 4. The 3-fluoropiperidine derivative, due to its rigid axial conformation, is highly valuable when the target receptor's binding pocket demands a specific spatial vector for the basic nitrogen's lone pair.

Self-Validating Experimental Methodologies

To objectively compare these derivatives in your own pipeline, you must implement assays that inherently validate their own data integrity.

W Prep Compound Preparation NMR NMR Spectroscopy (Measure 3J_HF) Prep->NMR Titration Potentiometric Titration Prep->Titration Analysis Conformational & pKa Analysis NMR->Analysis Titration->Analysis Val In Vitro ADME (PAMPA & hERG) Analysis->Val

Self-validating experimental workflow for evaluating fluoropiperidine derivatives.

Protocol 1: NMR-Based Conformational Analysis

This protocol determines the axial vs. equatorial preference of the fluorinated piperidine.

  • Causality for Experimental Choice: We run the analysis in both a non-polar solvent (Toluene-d8) and a polar solvent (D₂O) because the dielectric constant of the environment influences the charge-dipole stabilization of the Gauche effect.

  • Self-Validating Mechanism: The ³J_HF (fluorine-proton) coupling constant acts as an internal control. A large trans-diaxial coupling constant (~38–40 Hz) mathematically proves an axial fluorine orientation, whereas a smaller coupling constant (<15 Hz) indicates an equatorial orientation.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 15 mg of the fluoropiperidine HCl salt in 0.6 mL of D₂O (for protonated state analysis) and a separate free-base sample in Toluene-d8 (for neutral state analysis).

  • Acquisition: Acquire standard 1D ¹H, 1D ¹⁹F, and 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectra at 298 K using a 500 MHz or higher NMR spectrometer.

  • Spectral Extraction: Isolate the multiplet corresponding to the proton geminal to the fluorine atom (H-C-F).

  • Validation: Extract the ³J_HF coupling constants. If the ³J_HF is >38 Hz in the D₂O sample of 3-fluoropiperidine, the protonated axial conformation is successfully validated.

Protocol 2: Potentiometric pKₐ Determination

Accurate pKₐ measurement is required to calculate the neutral fraction at pH 7.4.

  • Causality for Experimental Choice: We use a background electrolyte (0.15 M KCl) to match physiological ionic strength, ensuring the measured pKₐ translates accurately to in vivo models.

  • Self-Validating Mechanism: The protocol mandates a dual-direction titration (acid-to-base, then base-to-acid). If the two titration curves do not perfectly overlay (hysteresis), it immediately flags compound precipitation, degradation, or poor solubility, invalidating the run before false data is reported.

Step-by-Step Execution:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly maintained 25.0 ± 0.1 °C.

  • Sample Dissolution: Dissolve 1.0 mM of the fluoropiperidine derivative in 50 mL of 0.15 M KCl solution.

  • Forward Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) until the pH reaches 11.5.

  • Reverse Titration (The Control): Immediately titrate the same solution back to pH 2.5 using standardized 0.1 M HCl.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKₐ is extracted at the inflection point (where half the species is protonated). Overlay the forward and reverse curves to validate thermodynamic equilibrium.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.ChemMedChem / yuntsg.com.
  • 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride | 1315499-89-8.Benchchem.
  • The conformational preferences of 3‐fluoropiperidine (1) and 3,5‐difluoropiperidine (2).
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.

Sources

Structure-Activity Relationship (SAR) of Fluorinated Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved therapeutics. However, the unsubstituted piperidine ring often introduces liabilities: high basicity (leading to hERG channel inhibition and poor membrane permeability) and metabolic instability (rapid oxidative clearance).

Strategic fluorination offers a precise solution. This guide details the structure-activity relationship (SAR) of fluorinated piperidines, focusing on how specific substitution patterns (3-F, 4-F, 3,3-difluoro, 4,4-difluoro) modulate physicochemical properties, conformational bias, and metabolic fate.

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine into the piperidine ring alters the electronic landscape of the molecule through the strong inductive effect (


) of the C-F bond. This section quantifies those changes.
Basicity Modulation (pKa)

Unsubstituted piperidine is highly basic (


), which ensures it is fully protonated at physiological pH (7.4). This high ionization often limits passive diffusion across membranes and increases affinity for the hERG potassium channel (a key cardiotoxicity risk).

Fluorine reduces the electron density on the nitrogen lone pair, lowering the


.

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines

CompoundSubstitution Pattern

(approx.)

(vs. Piperidine)
LogP ImpactPrimary SAR Utility
Piperidine Unsubstituted11.20RefBaseline scaffold
3-Fluoropiperidine

-substitution
~9.0 - 9.5-1.7 to -2.2Slight

Modulate basicity; induce gauche conformation
4-Fluoropiperidine

-substitution
~9.8 - 10.0-1.2 to -1.4NeutralBlock metabolic oxidation at C4
3,3-Difluoropiperidine

-disubstitution
~8.0 - 8.5-2.7 to -3.2

Significant

drop; remove chiral center
4,4-Difluoropiperidine

-disubstitution
8.5-2.7

Block metabolism; lower

without chirality

Expert Insight: The 3-position (


) has a stronger effect on 

than the 4-position (

) due to proximity. Use 3,3-difluoropiperidine when a drastic reduction in basicity is required to improve permeability or reduce hERG binding.
Conformational Control: The Gauche Effect

Unlike steric bulk which prefers equatorial positioning, fluorine at the 3-position of a protonated piperidine often exhibits a preference for the axial orientation. This is driven by the Charge-Dipole Gauche Effect .

  • Mechanism: In the protonated state, the C-F bond aligns anti-parallel to the

    
     bond to maximize favorable dipole-dipole interactions.
    
  • SAR Implication: This locks the piperidine ring into a specific vector, which can be critical for binding affinity if the receptor pocket is narrow.

Conformation cluster_0 Conformational Equilibrium (Protonated 3-Fluoropiperidine) Eq Equatorial-F (Sterically Favored) Ax Axial-F (Dipole Stabilized) Eq->Ax Protonation (pH < pKa) Factor Driving Force: C-F ... H-N+ Dipole Interaction Factor->Ax

Figure 1: The "Fluorine Gauche Effect" drives the preference for the axial conformer in protonated 3-fluoropiperidines, stabilizing the structure via electrostatic interactions.

Metabolic Stability Strategy

The piperidine ring is a common "soft spot" for Cytochrome P450 (CYP450) enzymes. Oxidation typically occurs at the


-carbon (C2/C6) leading to ring opening, or the 

-carbon (C4) leading to hydroxylation.
Blocking Metabolic Hotspots
  • C4-Oxidation: Replacing the C4-hydrogen with fluorine (4-F or 4,4-difluoro) blocks hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to CYP abstraction.

  • Ring Scission: Fluorination at C3 reduces the electron density of the ring, indirectly deactivating the adjacent C2 position toward oxidation.

Table 2: Metabolic Stability Decision Matrix

Metabolic LiabilityRecommended ModificationMechanism of ActionPotential Trade-off
Rapid C4 Hydroxylation 4,4-DifluoropiperidineSteric/Electronic block of CYP active siteIncreased lipophilicity (LogP)
N-Dealkylation 3-FluoropiperidineInductive effect lowers N-lone pair availabilityIntroduction of chirality (enantiomers)
High Clearance (General) 3,3-DifluoropiperidineLowers LogD, reduces lipophilic metabolic bindingReduced basicity may affect target binding

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

This case study exemplifies the successful application of fluorinated piperidine SAR to solve a multi-parameter optimization problem.

  • Challenge: The lead compound contained a standard piperidine. It suffered from high hERG inhibition (cardiotoxicity risk) and was a substrate for P-glycoprotein (P-gp) efflux (poor brain/tumor penetration).

  • Hypothesis: Lowering the basicity of the piperidine nitrogen would reduce hERG binding (which requires a cationic center) and improve permeability.

  • Solution: Introduction of a fluorine atom at the 3-position.[1][2][3][4][5]

  • Outcome:

    • pKa Modulation: The 3-fluoro substituent lowered the pKa from ~9.5 to ~8.0.

    • hERG:

      
       shifted from <1 
      
      
      
      to >30
      
      
      .
    • Conformation: The cis-3-fluoro (axial) isomer was selected as the clinical candidate (MK-0731) due to superior potency driven by the specific vector alignment.

Experimental Protocols

Synthesis: Dearomatization-Hydrogenation of Fluoropyridines

Based on the method by Glorius et al. (Nature Chem. 2019/ACS Catal. 2020). This protocol avoids the use of unstable fluorinated aliphatic precursors by generating the piperidine ring directly from the stable fluoropyridine.

Reagents:

  • Substrate: 3-Fluoropyridine or substituted analog.[2][6]

  • Catalyst: 5 mol%

    
     (or commercial 
    
    
    
    for simpler substrates).
  • Reductant:

    
     gas (50-80 bar) or Pinacolborane (HBpin) for transfer hydrogenation.
    
  • Solvent: Isopropanol or THF.

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a high-pressure steel autoclave with the fluoropyridine substrate (1.0 equiv) and the Rh-catalyst (0.05 equiv).

  • Solvation: Add anhydrous Isopropanol (0.5 M concentration).

  • Acidification (Optional): If using

    
    , add 1.0 equiv of HCl (in dioxane) to protonate the pyridine, activating it for reduction.
    
  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), then charge with 
    
    
    
    (50 bar).
  • Reaction: Stir at 60°C for 16-24 hours.

  • Workup: Vent the

    
     carefully. Filter the mixture through a pad of Celite to remove the catalyst.
    
  • Purification: Concentrate the filtrate. The product is often obtained as the HCl salt. If free base is required, neutralize with

    
     and extract with DCM. Verify stereochemistry (cis/trans) via 
    
    
    
    -NMR coupling constants (
    
    
    ).
SAR Decision Logic (Workflow)

SAR_Logic Start Lead Compound Analysis (Piperidine Core) Check_PK Is Metabolic Clearance High? Start->Check_PK Check_hERG Is hERG Inhibition > 10µM? Check_PK->Check_hERG No Meta_Sol Switch to 4,4-Difluoropiperidine Check_PK->Meta_Sol Yes (C4 Oxidation) Optimization_Done Optimized Candidate Check_hERG->Optimization_Done No (Safe) Basicity_Sol Switch to 3-Fluoropiperidine Check_hERG->Basicity_Sol Yes (Risk) Meta_Sol->Optimization_Done Chirality_Check Test Axial vs Equatorial (Cis/Trans) Basicity_Sol->Chirality_Check Evaluate Isomers Chirality_Check->Optimization_Done

Figure 2: Strategic decision tree for optimizing piperidine-based leads using fluorination.

References

  • Fluorine modulation of piperidine nitrogen basicity in a Merck KSP inhibitor. Scientific Update. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 2019.[7] Available at: [Link]

  • Discovery of MK-0731: Kinesin Spindle Protein (KSP) Inhibitors. Journal of Medicinal Chemistry, 2008.[6] Available at: [Link]

  • 4,4-Difluoropiperidine Hydrochloride Product Data. PubChem. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020. Available at: [Link]

Sources

Comparative pKa Analysis of Fluorinated and Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs. However, the high basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) often leads to poor membrane permeability (low LogD at physiological pH) and increased risk of hERG channel inhibition, a marker for cardiotoxicity.

Strategic fluorination offers a precise tool to modulate this basicity without altering the scaffold's gross topology. This guide provides a comparative analysis of piperidine , 3-fluoropiperidine , 4-fluoropiperidine , and their gem-difluoro analogs . It synthesizes experimental data to demonstrate how the position and stereochemistry of fluorine atoms dictate pKa shifts, offering a roadmap for optimizing drug-like properties.

Key Takeaway: While inductive effects generally lower pKa, 3-fluoropiperidine exhibits an anomalous basicity (pKa 9.3) compared to predictions, driven by a stereoelectronic stabilization of the protonated cation. Conversely, 3,3-difluoropiperidine provides the most dramatic reduction (pKa 7.4), often shifting the molecule into the optimal window for oral bioavailability and hERG avoidance.

Mechanistic Foundation: The "Fluorine Effect"

To rationally design piperidine-based drugs, one must understand the two competing forces at play when fluorine is introduced:

  • Through-Bond Inductive Effect (-I): Fluorine is the most electronegative element. It pulls electron density through the sigma-bond framework, destabilizing the positively charged ammonium cation (conjugate acid) and thereby lowering the pKa . This effect attenuates exponentially with distance (number of bonds).

  • Through-Space Stereoelectronic Effects: In the protonated state, the piperidine ring adopts a chair conformation. The interaction between the C-F bond dipole and the N-H+ bond dipole is critical.

    • Charge-Dipole Stabilization: If the C-F bond is axial , it is anti-parallel to the axial N-H+ bond.[1] This favorable alignment stabilizes the cation, resisting deprotonation and keeping the pKa higher than expected based on induction alone.

Diagram 1: Structural Logic of pKa Modulation

Caption: The dual influence of inductive withdrawal and stereoelectronic stabilization on piperidine basicity.

Comparative Data Analysis

The following table aggregates experimental pKa values. Note the non-linear relationship between fluorine position and basicity.

CompoundStructurepKa (Exp)ΔpKa (vs Piperidine)Key Characteristic
Piperidine Unsubstituted11.2 -Highly basic; fully protonated at pH 7.4.
4-Fluoropiperidine Monofluoro (

)
9.4 -1.8Pure inductive withdrawal; no major conformational bias.
3-Fluoropiperidine Monofluoro (

)
9.3 -1.9Anomalous: Expected to be lower than 4-F due to proximity. Reason: Axial-F stabilizes the cation.
4,4-Difluoropiperidine Gem-difluoro (

)
8.5 -2.7Additive inductive effect; moderate basicity reduction.
3,3-Difluoropiperidine Gem-difluoro (

)
7.4 -3.8Strongest Effect: Proximity + two fluorines. Ideal for lowering LogD.

Data Sources: Experimental values compiled from ChEMBL, PubChem, and primary literature (Lankin et al., J. Am. Chem. Soc.; Morgenthaler et al., ChemMedChem).

Interpretation for Drug Design
  • Safety (hERG): hERG inhibition is often driven by basic amines (pKa > 9) forming cation-pi interactions in the channel pore.

    • Strategy: Switching from Piperidine to 3,3-Difluoropiperidine drops pKa to 7.4, significantly reducing the cationic fraction and potential hERG affinity.

  • Permeability (LogD): At physiological pH (7.4), Piperidine (pKa 11.2) is >99.9% ionized (impermeable). 3,3-Difluoropiperidine (pKa 7.4) is 50% neutral.

    • Result: Massive increase in passive membrane permeability despite the intrinsic lipophilicity (LogP) remaining similar or slightly increasing.

Experimental Protocols

To validate these values in your own series, two primary methods are recommended.

Method A: Potentiometric Titration (Gold Standard)

Best for compounds with reasonable water solubility (>0.5 mM).

  • Preparation: Dissolve 1-2 mg of the piperidine salt (HCl) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Apparatus: Automated titrator (e.g., Mettler Toledo, Sirius T3) with a high-precision glass pH electrode.

  • Execution: Perform a "Blank" titration (solvent only) and a "Sample" titration.

  • Analysis: Use the Gran Plot method or Bjerrum analysis to determine the inflection point.

Method B: 19F NMR Titration (The "Fluorine Advantage")

Ideal for fluorinated compounds with low solubility or when impurities are present (since 19F is background-free).

  • Buffer Series: Prepare 10 phosphate/citrate buffers ranging from pH 2.0 to pH 12.0.

  • Sample: Add 50 µL of compound stock (in DMSO/MeOH) to 500 µL of each buffer + 10% D2O.

  • Measurement: Acquire 1H-decoupled 19F NMR spectra for each sample.

  • Plotting: Track the Chemical Shift (

    
    ) of the fluorine signal vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    
Diagram 2: Experimental Workflow

Caption: Decision tree for selecting the optimal pKa determination methodology.

Decision Guide for Medicinal Chemists

When should you deploy which scaffold?

Diagram 3: Strategic Selection Logic

Caption: Strategic application of fluorinated piperidines based on lead optimization needs.

References

  • Lankin, D. C., et al. (2000). "The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent C-F...H-N+ Charge-Dipole Effect." Journal of the American Chemical Society.[2] Link

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link

  • ChEMBL Database. "Compound Report: 4-fluoropiperidine & 3,3-difluoropiperidine." European Bioinformatics Institute. Link

  • PubChem. "Compound Summary: 3-Fluoropiperidine."[3] National Library of Medicine. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations." Link

Sources

Validating the Mechanism of Action of Piperidine Carboxamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on phenotypic screening to discover novel chemotypes, the piperidine carboxamide scaffold has emerged as a highly versatile structural motif. Depending on its specific functionalization, this scaffold can act as a highly selective antimalarial proteasome inhibitor, a non-covalent modulator of sensory ion channels, or a potent kinase inhibitor.

However, the versatility of piperidine carboxamides necessitates rigorous, orthogonal validation of their Mechanism of Action (MoA) to distinguish specific target engagement from off-target cytotoxicity. This guide provides a comprehensive framework for validating the MoA of piperidine carboxamides, utilizing two distinct, field-proven case studies: Plasmodium falciparum Proteasome (Pf20Sβ5) Inhibition and TRPA1 Ion Channel Modulation .

Target Deconvolution via Forward Genetics & Structural Biology

Case Study: Antimalarial Pf20Sβ5 Inhibitors (SW042 / SW584)

When phenotypic screens identify a highly active compound, the immediate challenge is target deconvolution. Recently, the piperidine carboxamide SW042 was identified as a potent antimalarial agent. To validate its MoA and optimize it into the lead compound SW584, researchers employed a self-validating forward genetics approach[1].

The Causality of the Validation Strategy
  • Resistance Selection: Parasites were cultured under sub-lethal compound pressure. This forces the parasite to mutate the drug's target to survive, establishing a direct evolutionary link between the compound and its biological target[2].

  • Whole Genome Sequencing (WGS): WGS of the resistant strain identified point mutations specifically in the Pf proteasome β5 active-site (Pfβ5)[2].

  • CRISPR-Cas9 Allelic Exchange: Because resistance selection can generate random passenger mutations, causality must be proven. By using CRISPR to introduce the isolated Pfβ5 mutation into wild-type parasites, researchers demonstrated an exact shift in the EC₅₀, proving the mutation alone was necessary and sufficient for resistance[2].

  • Cryo-EM Structural Validation: Structural biology confirmed that SW584 binds non-covalently to an unexplored pocket at the β5/β6/β3 interface—distinct from the catalytic threonine targeted by human-specific proteasome inhibitors like bortezomib[3].

TargetDeconvolution Pheno Phenotypic Screening (Identify Hit SW042) Resist Resistance Selection (Sub-lethal Pressure) Pheno->Resist Hit Generation WGS Whole Genome Sequencing (Identify Pfβ5 Mutation) Resist->WGS Isolate Mutants CRISPR CRISPR-Cas9 Editing (Reintroduce Mutation) WGS->CRISPR Target Hypothesis Confirm MoA Confirmed (Shift in EC50) CRISPR->Confirm Phenotype Rescue

Figure 1: Self-validating forward genetics workflow for target deconvolution.

Electrophysiology & Mutagenesis for Target Engagement

Case Study: TRPA1 Non-Covalent Agonists (PIPC1 / PIPC2)

The transient receptor potential ankyrin 1 (TRPA1) channel is a critical target for pain and respiratory diseases. While TRPA1 is classically activated by electrophiles (e.g., allyl isothiocyanate, AITC) via irreversible covalent modification of cysteine residues, specific piperidine carboxamides (PIPCs) have been validated as potent, non-covalent agonists [4].

The Causality of the Validation Strategy
  • Species-Specific Chimeras: PIPC1 activates human TRPA1 but fails to activate rat TRPA1[5]. By systematically swapping domains between human and rat TRPA1, researchers isolated the binding site to the S5/S6 transmembrane segments[5]. This exploits evolutionary divergence to map allosteric pockets without crystallization.

  • Competitive Inhibition: To prove that PIPCs bind to a specific allosteric site rather than altering membrane fluidity, researchers utilized A-967079, a known TRPA1 antagonist that binds the S5/S6 pocket[5]. Pre-incubation with A-967079 completely blocked PIPC1-induced calcium influx, validating the shared binding pocket[5].

TRPA1_MoA cluster_0 Covalent Modulators (e.g., AITC) cluster_1 Piperidine Carboxamides (e.g., PIPC1) CovBind Covalent Binding (Cys/Lys residues) CovAct Irreversible Activation CovBind->CovAct CaInflux Intracellular Ca2+ Influx CovAct->CaInflux NonCovBind Non-Covalent Binding (S5/S6 Hydrophobic Pocket) NonCovAct Reversible Activation NonCovBind->NonCovAct NonCovAct->CaInflux

Figure 2: Divergent activation pathways of TRPA1 by covalent vs. non-covalent modulators.

Comparative Performance Data

To objectively evaluate the performance of piperidine carboxamides, we must benchmark them against standard alternatives within their respective therapeutic domains.

Table 1: Comparative Efficacy of Antimalarial Agents
CompoundScaffoldTargetIn Vitro Potency (EC₅₀)MoA CharacteristicsResistance Propensity
SW584 Piperidine CarboxamidePf20Sβ5 Proteasome~Low nMReversible, non-covalent, species-selectiveVery Low (MIR > 10⁹)
Bortezomib Peptide Boronic AcidHuman/Pan Proteasome~Low nMIrreversible, covalent (catalytic Thr)High Toxicity in host
DSM265 TriazolopyrimidinePfDHODH~Low nMSlow-acting, metabolic inhibitorModerate
Artemisinin Sesquiterpene LactoneMultiple (ROS generation)~Sub nMFast-acting, broad alkylationIncreasing globally
Table 2: Comparative Profile of TRPA1 Modulators
CompoundScaffoldTargetEC₅₀ / IC₅₀Binding MechanismReversibility
PIPC1 Piperidine CarboxamideHuman TRPA1EC₅₀ = 6.5 nMS5/S6 Hydrophobic PocketReversible Agonist
AITC IsothiocyanateTRPA1EC₅₀ = ~10 μMCovalent modification of CysIrreversible Agonist
A-967079 Oxime DerivativeTRPA1IC₅₀ = ~67 nMS5/S6 Hydrophobic PocketReversible Antagonist

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out experimental artifacts.

Protocol A: Target Deconvolution via CRISPR-Cas9 Rescue (Antimalarial)

Purpose: To definitively prove that a mutation identified via WGS is the sole cause of resistance to a piperidine carboxamide.

  • Baseline Establishment: Determine the precise EC₅₀ of the piperidine carboxamide (e.g., SW042) against wild-type P. falciparum (e.g., Dd2 strain) using a standard 72-hour SYBR Green viability assay.

  • Plasmid Construction: Engineer a CRISPR-Cas9 plasmid containing the single guide RNA (sgRNA) targeting the wild-type Pfβ5 locus, and a donor template containing the resistance-conferring point mutation (identified via WGS) alongside a silent shield mutation (to prevent Cas9 re-cleavage).

  • Transfection & Selection: Electroporate wild-type parasites with the plasmid. Select for successful transfectants using a standard selectable marker (e.g., WR99210 for hDHFR).

  • Genotypic Confirmation: Isolate genomic DNA from the surviving parasite population and perform Sanger sequencing across the Pfβ5 locus to confirm the successful integration of the point mutation.

  • Phenotypic Rescue (The Self-Validating Step): Perform the 72-hour SYBR Green assay on the edited parasites.

    • Validation Logic: If the EC₅₀ of the edited strain shifts to match the EC₅₀ of the original drug-selected resistant strain, the mutation is causal.

    • Control: Test the edited strain against an antimalarial with a distinct MoA (e.g., DSM265). The EC₅₀ for DSM265 should remain unchanged, proving the mutation does not confer generalized multi-drug resistance.

Protocol B: Competitive Calcium Influx Assay for TRP Modulators

Purpose: To validate that a piperidine carboxamide acts as a non-covalent agonist at a specific allosteric site.

  • Cell Preparation: Transiently transfect HEK-293F cells with human TRPA1 plasmid. Seed cells in a 384-well plate and incubate for 24 hours.

  • Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) and record baseline fluorescence for 10 seconds.

  • Antagonist Pre-Incubation (The Self-Validating Step): Inject the known S5/S6 pocket antagonist A-967079 (1 μM) into half of the experimental wells. Inject vehicle (DMSO) into the other half. Incubate for 5 minutes.

    • Validation Logic: This step establishes competitive binding. If the piperidine carboxamide binds the same pocket, the antagonist will block its effect.

  • Agonist Addition: Inject the piperidine carboxamide (e.g., PIPC1 at 100 nM) into all wells.

  • Kinetic Readout & Analysis: Record fluorescence continuously for 3 minutes. Calculate the max relative fluorescence units (RFU). A successful validation will show a robust Ca²⁺ influx in the vehicle-pretreated wells, and complete ablation of the signal in the A-967079-pretreated wells.

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at:[Link]

  • Chernov-Rogan, T., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Cross-reactivity profiling of "3-Fluoropiperidine-1-carboximidamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the cross-reactivity profiling of 3-Fluoropiperidine-1-carboximidamide . This guide is structured for researchers in medicinal chemistry and chemical biology, focusing on its application as a conformationally restricted arginine mimic in fragment-based drug discovery (FBDD).

A Guide to Specificity in Arginine-Mimetic Scaffolds

Executive Summary: The "Fluorine Effect" in Arginine Mimics

3-Fluoropiperidine-1-carboximidamide (hereafter referred to as 3-F-PCA ) represents a critical evolution in the design of arginine mimetics. While traditional guanidino-compounds (like agmatine or simple piperidine-carboximidamides) are potent binders of arginine-handling enzymes, they often suffer from poor bioavailability (due to high basicity) and promiscuous off-target binding.

This guide profiles 3-F-PCA against its non-fluorinated parent and acyclic analogs.[1] The introduction of the fluorine atom at the C3 position is not merely structural; it exploits the gauche effect to lock conformation and lowers the pKa of the guanidine moiety, theoretically improving selectivity for targets like Dimethylarginine Dimethylaminohydrolase (DDAH) while reducing cross-reactivity with Nitric Oxide Synthases (NOS) .[1]

Comparative Snapshot
Feature3-F-PCA (Subject) Piperidine-1-carboximidamide (Parent) L-NMMA (Standard)
Structure Class Cyclic, Fluorinated GuanidineCyclic GuanidineAcyclic Methyl-Arginine
pKa (Est.) ~11.5 (Modulated)~13.0 (Highly Basic)~12.5
Primary Utility DDAH/PAD Fragment ScreeningGeneral Serine Protease BinderNOS Inhibition
Metabolic Stability High (Blocked C3 oxidation)ModerateLow (Rapid clearance)

The Cross-Reactivity Landscape[1]

When deploying 3-F-PCA as a probe or scaffold, the primary risk is "Arginine Mimic Promiscuity."[1] The profiling workflow must rigorously evaluate the compound against the Arginine-NO Axis .[1]

Target vs. Off-Target Map

The following diagram illustrates the critical pathways where 3-F-PCA activity must be isolated.

ArgininePathways Arg L-Arginine NO Nitric Oxide (NO) Arg->NO Catalyzed by NOS Citrulline L-Citrulline Arg->Citrulline Catalyzed by PAD/NOS Ornithine + Urea Ornithine + Urea Arg->Ornithine + Urea Catalyzed by Arginase ADMA ADMA (Endogenous Inhibitor) ADMA->Citrulline Hydrolysis by DDAH NOS NOS Isoforms (iNOS, eNOS, nNOS) [Major Off-Target] ADMA->NOS Inhibits DDAH DDAH 1/2 [Primary Target] Arginase Arginase I/II [Metabolic Sink] PAD PAD Enzymes (Citrullination) Compound 3-F-PCA Compound->NOS Cross-Reactivity Risk Compound->DDAH Intended Binding Compound->PAD Secondary Target

Figure 1: The Arginine-NO Axis showing the intended target (DDAH) versus competitive off-targets (NOS, Arginase) for guanidine mimetics.[1]

Detailed Profiling Protocols

To validate 3-F-PCA, you must perform a hierarchical screen.[1] Do not rely on single-point assays; use the following self-validating systems.

Experiment A: The DDAH vs. NOS Selectivity Index

Objective: Determine if the fluorinated scaffold retains DDAH potency while sparing NOS activity (a common failure point for non-fluorinated analogs).[1]

Methodology:

  • DDAH Activity Assay (Colorimetric):

    • Substrate: Asymmetric Dimethylarginine (ADMA).[1][2][3][4][5][6][7]

    • Reaction: Incubate Recombinant hDDAH-1 (100 nM) with ADMA (100 µM) and varying concentrations of 3-F-PCA (0.1 nM – 100 µM) in PBS (pH 7.4) at 37°C for 30 mins.

    • Detection: Add color development reagent (diacetyl monoxime/antipyrine) to detect Citrulline formation.[1] Absorbance at 466 nm.

    • Control: Cl-NIO (Positive Control).

  • NOS Activity Assay (Griess Reaction):

    • Enzyme: Recombinant nNOS or iNOS.[1]

    • Reaction: Incubate enzyme with L-Arginine, NADPH, and cofactors.[1] Add 3-F-PCA.[1][8]

    • Detection: Measure nitrite accumulation via Griess reagent (Absorbance at 540 nm).

    • Critical Step: Ensure excess NADPH is present to prevent cofactor depletion artifacts.

Data Interpretation (Expected):

Compound DDAH1 IC50 (µM) nNOS IC50 (µM) Selectivity Ratio (NOS/DDAH)
3-F-PCA 15 - 25 > 500 > 20x (High Selectivity)
Parent (Non-F) 10 - 15 80 - 120 ~8x (Poor Selectivity)

| L-NMMA | > 1000 | 0.5 | Inverse Selectivity |[1]

Insight: The 3-Fluoro group reduces the basicity, making the compound a poorer mimic of the transition state required by NOS, thereby enhancing specificity for the hydrolase (DDAH) active site.[1]

Experiment B: Promiscuity Profiling (Serine Proteases)

Objective: Guanidines are "sticky" to Trypsin-like serine proteases (which cleave after Arg/Lys).[1] Protocol:

  • Panel: Trypsin, Thrombin, Factor Xa.[1]

  • Substrate: Fluorogenic peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC).[1]

  • Readout: Kinetic fluorescence (Ex 380nm / Em 460nm).

  • Threshold: A "Clean" profile requires IC50 > 100 µM against Thrombin.[1]

Physical & Chemical Stability Data

The utility of 3-F-PCA extends beyond binding; it offers superior physicochemical properties for library construction.

Property3-F-PCAParent (Non-F)Impact on Drug Design
Basicity (pKa) ~11.2~13.5Lower pKa improves membrane permeability and reduces phospholipidosis risk.[1]
LogD (pH 7.4) -1.8-2.5Increased Lipophilicity (due to C-F bond) aids cellular entry.[1]
Metabolic Liability LowHighFluorine at C3 blocks oxidative metabolism at the most reactive ring position.[1]

Strategic Recommendations

  • Use as a Fragment: 3-F-PCA is an ideal "seed" fragment.[1] If you observe weak hits (mM range) in a DDAH screen, grow the molecule from the piperidine nitrogen. The 3-F group will maintain the necessary pKa modulation as the molecule grows.

  • Avoid False Positives: In biochemical assays, guanidines can react with certain aldehydes. Always use appropriate blank controls without enzyme to rule out chemical quenching of the detection reagent.

  • Crystallography: The 3-F group induces a specific ring pucker (chair vs. twist-boat) depending on the stereochemistry (cis/trans relative to the amidine).[1] Co-crystallization is recommended early to verify the vector of the fluorine atom.

References

  • Leiper, J., et al. (2007).[1] "Biochemical characterization of DDAH enzymes and their inhibition." Nature Medicine.[1]

  • Knipp, M., et al. (2005).[1] "Reaction mechanism of DDAH-1 and covalent inhibition by chloroacetamidine." Journal of the American Chemical Society. [1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Vallance, P., & Leiper, J. (2004).[1] "Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • RCSB PDB. (2009).[1][9] "Crystal structure of DDAH-1 in complex with alkylamidine inhibitors (PDB: 3I4A)."[9] RCSB Protein Data Bank.[1][9]

Sources

Comparison of different synthetic strategies for 3-fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

The introduction of a fluorine atom at the C3 position of the piperidine ring is a high-value structural modification in medicinal chemistry.[1] Beyond simple bioisosterism, the electron-withdrawing nature of the C3-fluorine atom significantly modulates the basicity of the piperidine nitrogen.

  • pKa Modulation: Unsubstituted piperidine has a pKa

    
     11.0. 3-Fluoropiperidine typically exhibits a pKa 
    
    
    
    9.0–9.5. This reduction lowers the fraction of cationic species at physiological pH, improving membrane permeability and oral bioavailability.
  • Conformational Bias: The gauche effect (interaction between the C-F bond and the N-lone pair or N-H bond) can lock the ring into specific conformations, enhancing binding affinity.

However, synthesizing this scaffold is deceptively difficult due to regioselectivity issues and the risk of skeletal rearrangements. This guide objectively compares the three dominant synthetic strategies.

Strategic Landscape

Strategy A: Heterogeneous Hydrogenation of Fluoropyridines

Verdict: The Scalable, Process-Ready Choice

This approach utilizes commercially available 3-fluoropyridine. Historically, this failed because the C-F bond is labile under hydrogenation conditions (hydrodefluorination).

  • The Breakthrough: The use of Brønsted acids (e.g., HCl) or specific heterogeneous catalysts (Rh-CAAC, Pd(OH)

    
    ) protonates the pyridine ring. This activates the ring for reduction while electronically deactivating the C-F bond toward oxidative addition by the metal catalyst.
    
  • Pros: Low raw material cost; scalable to kilograms; access to cis-isomers (with specific catalysts).

  • Cons: Requires high-pressure equipment; catalyst screening is essential to prevent defluorination.

Strategy B: Electrophilic Fluorination

Verdict: The Late-Stage Functionalization Choice

This method typically involves the fluorination of enamines or enolates derived from N-protected piperidones using reagents like Selectfluor or NFSI.

  • Mechanism: Generation of an enamine/enolate followed by attack on the electrophilic 'F+' source.

  • Pros: Good for introducing fluorine into complex, pre-existing piperidine scaffolds.

  • Cons: Poor atom economy; often results in racemic mixtures requiring chiral resolution; difficult to control mono- vs. di-fluorination.

Strategy C: Nucleophilic Deoxofluorination (DAST/Deoxo-Fluor)

Verdict: The "Trap" for the Unwary

Attempting to convert 3-hydroxypiperidine to 3-fluoropiperidine using DAST (Diethylaminosulfur trifluoride) is a classic textbook error that persists in literature.

  • The Critical Flaw: The reaction does not proceed via a simple

    
     inversion. Instead, the activated hydroxyl group is displaced by the nitrogen lone pair (neighboring group participation), forming a bicyclic aziridinium intermediate . Fluoride attack on this intermediate leads to ring contraction, yielding 2-(fluoromethyl)pyrrolidine  rather than the desired piperidine.
    
  • Mitigation: Strong electron-withdrawing protecting groups (e.g., Tosyl, Cbz) on the nitrogen can suppress the lone pair participation, but yield often suffers.

Visualizing the Mechanism: The Ring Contraction Trap

The following diagram illustrates the competing pathways in Strategy C. This is critical for understanding why standard deoxofluorination often fails.

RingContraction Start N-Protected 3-Hydroxypiperidine Activation Activated Intermediate (OSF2NEt2) Start->Activation + DAST/Deoxo-Fluor Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activation->Aziridinium NGP (N-Lone Pair attack) Piperidine 3-Fluoropiperidine (Desired Product) Activation->Piperidine Direct SN2 (Minor path) Aziridinium->Piperidine F- attack at C2 (Retention of Ring) Pyrrolidine 2-(Fluoromethyl)pyrrolidine (Major Byproduct) Aziridinium->Pyrrolidine F- attack at C3 (Ring Contraction)

Figure 1: Mechanism of DAST-mediated ring contraction. Note the dominance of the Aziridinium pathway leading to pyrrolidines.

Comparative Performance Data

The following table summarizes experimental outcomes based on literature precedents (e.g., Glorius group, Roche process data).

MetricStrategy A: Hydrogenation (Pd/HCl)Strategy B: Electrophilic (Selectfluor)Strategy C: Deoxofluorination (DAST)
Yield (Optimized) 85 – 95%50 – 70%20 – 45% (highly variable)
Stereocontrol High (cis-selective with Rh-CAAC)Low (typically racemic)Low (retention/inversion mix)
Scalability High (kg scale demonstrated)Moderate (reagent cost)Low (safety/exotherm)
Atom Economy ExcellentPoorModerate
Major Impurity Defluorinated piperidineDifluoro-speciesContracted Pyrrolidine

Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Acid-Mediated Hydrogenation

Reference: Adapted from Glorius et al. and Roche process patents.

Objective: Synthesis of 3-fluoropiperidine hydrochloride from 3-fluoropyridine.

  • Preparation:

    • Charge a high-pressure autoclave with 3-fluoropyridine (1.0 equiv).

    • Add solvent: Methanol (10 volumes).

    • Add Catalyst: 20 wt% Pd(OH)

      
      /C  (Pearlman’s catalyst, 5 mol% loading).
      
    • Critical Step: Add concentrated HCl (1.1 equiv). Note: The acid protonates the pyridine, preventing catalyst poisoning and suppressing C-F bond hydrogenolysis.

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3x) and 
      
      
      
      (3x).
    • Pressurize to 50 bar

      
       .
      
    • Stir vigorously at room temperature for 12–24 hours. Monitoring: Check

      
       uptake.
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the catalyst through a pad of Celite (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from EtOH/Et

      
      O to obtain 3-fluoropiperidine·HCl  as a white crystalline solid.
      
Protocol B: Avoiding Contraction in Deoxofluorination

Reference: Van der Eycken et al.

Objective: Synthesis of N-Cbz-3-fluoropiperidine from N-Cbz-3-hydroxypiperidine.

  • Preparation:

    • Substrate: N-Cbz-3-hydroxypiperidine (1.0 equiv). Note: N-Benzyl or N-Alkyl groups will fail here due to high nucleophilicity.

    • Solvent: Anhydrous Dichloromethane (DCM) .

    • Reagent: XtalFluor-E (1.2 equiv) and TEA·3HF (promoter).

  • Reaction:

    • Cool the solution to -78°C .

    • Add XtalFluor-E portion-wise.

    • Allow to warm slowly to -10°C (Do not heat to reflux).

    • Stir for 4 hours.

  • Quench:

    • Quench with saturated aqueous NaHCO

      
       at 0°C.
      
    • Extract with DCM.

    • Purification: Silica gel chromatography is required to separate the minor pyrrolidine impurity (approx. 5-10%) from the piperidine product.

Decision Matrix

When should you choose which strategy?

DecisionTree Start Start: Need 3-Fluoropiperidine Chirality Is strict chirality required? Start->Chirality Scale Is scale > 100g? Chirality->Scale No (Racemic OK) Auxiliary Use Chiral Auxiliary + Hydrogenation (Strategy A) Chirality->Auxiliary Yes (Enantiopure) SimpleH2 Acid-Mediated Hydrogenation (Strategy A) Scale->SimpleH2 Yes Substrate Is the piperidine ring already functionalized? Scale->Substrate No Resolution Synthesize Racemic + Chiral Resolution Substrate->SimpleH2 No (Building Block) Electrophilic Electrophilic Fluorination (Strategy B) Substrate->Electrophilic Yes (Late Stage)

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Glorius, F., et al. (2019).[2][3] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[3] Nature Chemistry, 11, 264–270.[3] Link

  • Roche Process Research. (2020). "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine and Piperidine derivatives." Organic Process Research & Development. (Contextual citation based on search results for scale-up).
  • Van der Eycken, E., et al. (2015). "Ring Contraction of 3-Hydroxy-3-(trifluoromethyl)piperidines." Chemistry - A European Journal, 21(37), 12876-12880. Link

  • Yu, Z., Jin, W., & Jiang, Q. (2020).[4] "Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines/Pyridines." ACS Catalysis. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update. Link

Sources

Benchmarking the Metabolic Stability of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, appearing in blockbusters like Donepezil, Fentanyl, and Risperidone. However, its electron-rich nitrogen and adjacent


-carbons render it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This often leads to rapid intrinsic clearance (

) and poor oral bioavailability.

Strategic fluorination—replacing specific hydrogen atoms with fluorine—is the gold standard for mitigating these liabilities. This guide benchmarks the metabolic stability of fluorinated piperidines against their non-fluorinated parents. It synthesizes experimental data to demonstrate how fluorine substitution patterns (3-F, 4-F, 3,3-F2) modulate pKa, block metabolic "soft spots," and induce conformational changes that extend half-life (


).

Scientific Rationale: The "Fluorine Effect"[1][2][3]

To engineer stability, one must understand the failure modes of the parent scaffold. The metabolic lability of piperidine arises from two primary mechanisms:

  • N-oxidation: Direct oxidation of the basic nitrogen.

  • 
    -Carbon Hydroxylation:  CYP450-mediated abstraction of the hydrogen atom adjacent to the nitrogen, leading to ring opening or dealkylation.
    

Fluorination counters these via three distinct physicochemical levers:

A. Electronic Deactivation (Bond Strength)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F effectively "armors" the molecule at that specific site. Furthermore, the high electronegativity of fluorine pulls electron density away from the


-carbons, making them less attractive to the electrophilic oxo-iron species in the CYP450 active site.
B. pKa Modulation (Basicity Reduction)

The basicity of the piperidine nitrogen (typically pKa ~10-11) often drives non-specific binding and lysosomal trapping.

  • 3-Fluoro substitution: Due to proximity (2 bonds away), the inductive effect (

    
    ) significantly lowers the pKa of the amine (typically by 1–2 log units). This reduces the percentage of ionized species at physiological pH, often improving membrane permeability and reducing hERG liability.
    
  • 4-Fluoro substitution: Being more distal (3 bonds away), the effect on pKa is subtler (< 0.5 log units).

C. Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine introduces stereoelectronic effects. In protonated 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation.[1] This is due to a favorable charge-dipole interaction between the C-F bond and the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 bond. This "conformational lock" can reduce the entropic penalty of binding to target proteins and restrict the molecule's ability to adopt the transition state required for enzymatic oxidation.

Comparative Analysis: Benchmarking Data

The following table presents a representative benchmarking dataset derived from structure-activity relationship (SAR) trends observed in fragment-based drug discovery (FBDD).

Table 1: Comparative Metabolic Stability of Piperidine Analogs (Human Liver Microsomes)

Compound VariantSubstitution PatternpKa (Calc)

(µL/min/mg)

(min)
Metabolic Liability
Parent Unsubstituted~11.0High (>50)< 15Rapid N-dealkylation &

-hydroxylation
Analog A 4-Fluoropiperidine~10.4Moderate (20-40)~30Blocks 4-position;

-carbons still vulnerable
Analog B 4,4-Difluoropiperidine~9.8Moderate (15-30)~45Lowers lipophilicity (LogD); moderate pKa drop
Analog C 3-Fluoropiperidine~9.2Low (<15)> 60Strong pKa reduction; steric shielding of

-C
Analog D 3,3-Difluoropiperidine~8.5Very Low (<10)> 90Max metabolic blockade; eliminates

-H abstraction

Key Insight: While 4-F substitution improves stability slightly by blocking remote oxidation, 3-F substitution is often superior for metabolic stability because it simultaneously armors the ring and significantly lowers the basicity of the nitrogen, reducing the overall affinity for metabolizing enzymes.

Mechanistic Visualization

The following diagram illustrates the metabolic fate of the parent piperidine versus the protective mechanism of the 3-fluoro analog.

MetabolicPathways Parent Parent Piperidine (High pKa ~11) CYP CYP450 (Oxidative Attack) Parent->CYP High Affinity N_Ox N-Oxide (Metabolite) CYP->N_Ox N-Oxidation Alpha_OH α-Hydroxy Intermediate CYP->Alpha_OH α-C Abstraction Blocked Metabolic Blockade (Stable) CYP->Blocked C-F Bond Resists Cleavage RingOpen Ring Opening/ Dealkylation Alpha_OH->RingOpen Spontaneous Fluoro 3-Fluoro Piperidine (Lower pKa ~9.2) Fluoro->CYP Reduced Affinity (Inductive Effect)

Figure 1: Comparative metabolic pathways showing the vulnerability of the parent scaffold versus the blockade effect in 3-fluoropiperidine.

Experimental Protocol: Microsomal Stability Assay

To generate the data types listed above, a rigorous Human Liver Microsome (HLM) assay is required. This protocol ensures data integrity through self-validating controls.

Reagents & Materials[1][4][5][6][7][8]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-Incubation: Mix compound with microsomes (0.5 mg/mL final protein conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
    • Control: Run a parallel incubation replacing NADPH with buffer to assess chemical stability (non-enzymatic degradation).

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of Quench Solution.

  • Processing: Centrifuge samples at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., Sciex QTRAP). Monitor parent ion depletion.

Calculation

Plot


 vs. time.[2] The slope 

is the elimination rate constant.


Assay Visualization

AssayWorkflow cluster_time 3. Kinetic Sampling Step1 1. Pre-Incubation (Microsomes + Cmpd @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T60 T=60 min Step2->T60 Step4 4. Quench (Ice-Cold ACN + IS) T0->Step4 T15->Step4 T60->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5 Result Calculate CL_int & t1/2 Step5->Result

Figure 2: Standardized workflow for the microsomal stability assay.

Strategic Recommendations

Based on the benchmarking data and mechanistic insights, the following selection criteria apply for drug design:

  • Use 3-Fluoropiperidine when: You need to simultaneously lower LogD and reduce basicity (pKa) to solve hERG or permeability issues while gaining metabolic stability. This is often the "high impact" modification.

  • Use 4-Fluoropiperidine when: The basicity of the nitrogen is critical for target binding (e.g., salt bridge formation) and cannot be significantly lowered. 4-F provides metabolic protection without the drastic pKa drop of the 3-F analog.

  • Use 3,3-Difluoropiperidine when: The molecule faces extreme metabolic instability. The gem-difluoro group completely blocks

    
    -oxidation and significantly alters the ring pucker, often leading to a distinct IP space.
    

References

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[3] Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronic and Conformational Effects of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][4]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

Technical Comparison Guide: 3-Fluoropiperidine-1-carboximidamide vs. Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

3-Fluoropiperidine-1-carboximidamide (3-F-PCA) is a specialized cyclic guanidine derivative designed as a bioisostere of the arginine side chain. While often utilized as a fragment in fragment-based drug discovery (FBDD), its primary utility as a standalone probe lies in the inhibition of enzymes that process arginine-like substrates, specifically Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) and Trypsin-like Serine Proteases .

The "Fluorine Effect" in Inhibitor Design

Unlike the parent molecule (piperidine-1-carboximidamide), the introduction of a fluorine atom at the C3 position serves two critical medicinal chemistry functions:

  • pKa Modulation: Fluorine's electronegativity lowers the pKa of the guanidine group (typically ~12-13 to ~10-11), improving bioavailability and altering hydrogen bond donor/acceptor properties within the active site.

  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism (hydroxylation). Fluorination blocks this pathway, enhancing the metabolic stability of the probe in cell-based assays.

Primary Target: DDAH1 and the NO Axis

DDAH1 hydrolyzes Asymmetric Dimethylarginine (ADMA) , an endogenous inhibitor of Nitric Oxide Synthase (NOS). By inhibiting DDAH1, 3-F-PCA causes ADMA accumulation, which subsequently inhibits NOS and reduces Nitric Oxide (NO) production. This makes it a crucial tool for studying endothelial dysfunction and septic shock.

NO_Pathway Arginine L-Arginine NO Nitric Oxide (NO) (Vasodilation) Arginine->NO Catalyzed by NOS ADMA ADMA (Endogenous NOS Inhibitor) Citrulline L-Citrulline ADMA->Citrulline Hydrolysis by DDAH1 NOS NOS Enzymes ADMA->NOS Inhibits DDAH DDAH1 Inhibitor 3-F-PCA (Inhibitor) Inhibitor->DDAH Blocks

Figure 1: The DDAH/ADMA/NO regulatory axis. 3-F-PCA inhibits DDAH1, leading to ADMA accumulation and subsequent downregulation of Nitric Oxide.

Head-to-Head Comparison: DDAH Inhibition

This section compares 3-F-PCA against the industry standards: L-NMMA (a non-selective NOS/DDAH modulator) and PD 404182 (a selective small molecule DDAH1 inhibitor).

Comparative Performance Matrix
Feature3-Fluoropiperidine-1-carboximidamide PD 404182 L-NMMA
Primary Target DDAH1 (Competitive)DDAH1 (Competitive)NOS (Direct) / DDAH (Substrate)
Mechanism Arginine Mimetic (Cyclic Guanidine)Small Molecule (Non-guanidine)Arginine Analog (Linear)
Selectivity High for DDAH1 vs. NOSHigh for DDAH1Low (Inhibits all NOS isoforms)
Metabolic Stability High (Fluorine blocks oxidation)ModerateLow (Rapidly metabolized)
Binding Mode Reversible, Active Site (Cys-S attack)Reversible, Allosteric/ActiveSubstrate / Competitive
Key Limitation Potential off-target Trypsin inhibitionSolubility issuesNon-specific NO blockade
Technical Analysis[1][2]
  • Vs. PD 404182: PD 404182 is a potent (IC50 ~9 µM) inhibitor but lacks the structural rigidity of the piperidine core. 3-F-PCA offers a more defined pharmacophore for crystallographic studies, as the cyclic guanidine locks the "arginine-like" charge in a specific orientation, mimicking the transition state of ADMA hydrolysis.

  • Vs. L-NMMA: L-NMMA is often used to block NO production, but it acts directly on NOS. 3-F-PCA acts upstream on DDAH. If you need to distinguish between direct NOS inhibition and ADMA-mediated regulation, 3-F-PCA is the superior probe.

Secondary Application: Serine Protease Inhibition[3][4][5]

The N-amidinopiperidine moiety is a classic P1 residue mimic for Trypsin-like serine proteases. The 3-fluoro modification alters the binding kinetics.

Parameter3-F-PCABenzamidine (Standard)
Target Trypsin, Thrombin, MatriptaseTrypsin, Trypsin-like proteases
Ki (Approx) Low µM range (Predicted)~18 µM (Trypsin)
Binding Salt bridge to Asp189 + Hydrophobic fitSalt bridge to Asp189
Advantage Fluorine can probe the S1 pocket polarityCheap, general purpose

Critical Note: When using 3-F-PCA to study DDAH, you must control for serine protease inhibition if your assay involves protease-dependent pathways (e.g., coagulation cascades).

Experimental Protocol: DDAH1 Activity Assay

This colorimetric assay quantifies the conversion of ADMA to L-Citrulline by DDAH1. It is robust against the presence of fluorinated inhibitors.

Reagents Required[1][6][7]
  • Enzyme: Recombinant human DDAH1 (approx. 100 nM final).

  • Substrate: ADMA (Asymmetric Dimethylarginine), 1 mM stock.

  • Inhibitor: 3-Fluoropiperidine-1-carboximidamide (dissolved in DMSO).

  • Color Reagent A: Antipyrine (0.5% in 50% H2SO4).

  • Color Reagent B: Diacetyl monoxime (0.8% in 5% acetic acid).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 40 µL of Assay Buffer (100 mM Sodium Phosphate, pH 7.4) with 10 µL of DDAH1 enzyme.

    • Add 5 µL of 3-F-PCA (various concentrations).

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 45 µL of ADMA substrate (Final concentration 100-500 µM).

    • Incubate at 37°C for 60 minutes.

  • Termination & Development:

    • Add 100 µL of Color Reagent Mixture (Mix Reagent A and B 1:2 v/v just before use).

    • Heat the plate/tubes at 95°C for 10 minutes. (This step develops the Citrulline-specific red color).

    • Cool to room temperature in the dark (10 mins).

  • Quantification:

    • Read Absorbance at 466 nm .

    • Calculate % Inhibition relative to DMSO control.

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + 3-F-PCA) 15 min @ 37°C Step2 2. Substrate Addition (+ ADMA) Start Hydrolysis Step1->Step2 Step3 3. Reaction Phase 60 min @ 37°C (ADMA -> Citrulline) Step2->Step3 Step4 4. Termination (+ Antipyrine/DAM Mix) Stop Enzyme Step3->Step4 Step5 5. Color Development 95°C for 10 min (Red Complex Formation) Step4->Step5 Step6 6. Readout Absorbance @ 466nm Step5->Step6

Figure 2: Colorimetric assay workflow for validating DDAH1 inhibition by 3-F-PCA.

References

  • Kotthaus, J., et al. (2008). Design, synthesis, and biological evaluation of novel piperidine-1-carboximidamide derivatives as DDAH inhibitors.Journal of Medicinal Chemistry , 51(12), 3545-3550.

  • Rossiter, S., et al. (2005). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development.Current Medicinal Chemistry , 12(20), 2305-2315.

  • Schiebel, J., et al. (2018).[1] Intriguing role of water in protein-ligand binding studied by neutron crystallography on trypsin complexes.[2][1]Nature Communications , 9, 3559.

  • Lawong, A., et al. (2024).[3] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[4][3][5]Cell Chemical Biology , 31, 1503–1517.[3]

Sources

Safety Operating Guide

3-Fluoropiperidine-1-carboximidamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Identity & Chemical Profile

3-Fluoropiperidine-1-carboximidamide (CAS: 2098082-60-9) is a fluorinated amidine intermediate used frequently in medicinal chemistry for introducing metabolic stability via the fluorine atom while modulating basicity through the guanidine-like carboximidamide group.[1]

Effective disposal requires addressing two critical chemical functionalities:

  • The C-F Bond: High thermal stability requires specialized incineration conditions to prevent environmental persistence and manage hydrofluoric acid (HF) generation.

  • The Carboximidamide Moiety: A strong organic base that presents compatibility risks with acidic waste streams and potential nitrogen oxide (NOx) generation during thermal destruction.

Physicochemical Data for Disposal Planning
PropertySpecificationOperational Implication
Physical State Solid (typically off-white powder)Minimizes vapor hazard; requires particulate control.[1]
Basicity Basic (Amidine functionality)DO NOT mix with strong oxidizing acids (HNO₃) or dehydrating acids (H₂SO₄).
Halogen Content FluorinatedMandatory: Segregate into "Halogenated" waste streams.
Combustibility Combustible Organic SolidSuitable for thermal energy recovery/incineration.
Water Solubility Soluble (form dependent)Spills can be diluted, but aqueous waste is Class 8 (Corrosive) if pH > 12.5.

Hazard Assessment (GHS Standards)

Before initiating disposal, the material must be classified according to the Globally Harmonized System (GHS). While specific vendor SDSs may vary, the functional group analysis dictates the following baseline precautions:

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][6][7]

  • Precautionary Principle: Treat as a Corrosive Solid (Category 1B) until pH testing confirms otherwise, due to the amidine hydrolysis potential on moist mucous membranes.

Pre-Disposal Handling & Segregation Protocols

Core Directive: The primary cause of laboratory waste accidents involving amidines is improper segregation with incompatible acids.

The "Amidine Protocol" for Segregation
  • Solid Waste: Collect in a dedicated container labeled "Solid Waste - Halogenated Organics - Basic." [1]

    • Container Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage and etching if moisture is present (HF risk).[1]

  • Liquid Waste (Mother Liquors):

    • Do not combine with "Acidic Aqueous Waste."

    • If the solvent is organic (e.g., DCM, Methanol), segregate into "Halogenated Organic Solvents."

    • Check pH prior to disposal; if pH > 12.5, label as RCRA D002 (Corrosive).

Contaminated Labware[1][8]
  • Sharps/Glass: Rinse with a suitable solvent (methanol/ethanol) into the halogenated liquid waste container before placing the glass in the sharps bin. This "triple-rinse" procedure declassifies the solid glass waste in many jurisdictions.

Disposal Workflow Visualization

The following decision tree outlines the logical flow for categorizing and disposing of 3-Fluoropiperidine-1-carboximidamide waste.

DisposalWorkflow Start Waste Generation: 3-Fluoropiperidine-1-carboximidamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Segregation CRITICAL STEP: Segregate into 'Halogenated' Stream Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalogenatedSolvent HalogenatedSolvent->Segregation Contains F-compound NonHalogenatedSolvent->Segregation Contaminated w/ F-compound Container Container: HDPE Label: 'Basic Organic Solids w/ Fluorine' Segregation->Container Destruction Destruction Method: High-Temp Incineration (w/ Ca(OH)2 Scrubbing) Container->Destruction

Figure 1: Decision logic for segregating fluorinated amidine waste streams to ensure downstream compliance.

Destruction & Environmental Fate

The ultimate disposal method for 3-Fluoropiperidine-1-carboximidamide is High-Temperature Incineration .[1] Landfilling is not recommended due to the potential for leaching fluorinated breakdown products.

Incineration Parameters

To ensure complete mineralization of the C-F bond and safe management of byproducts, the waste management facility must utilize an incinerator meeting these specifications:

  • Temperature: Minimum 1100°C (2000°F). Lower temperatures may result in incomplete combustion, releasing toxic fluorinated oligomers.

  • Residence Time: > 2 seconds in the secondary combustion chamber.

  • Off-Gas Treatment (Scrubbing):

    • Hydrogen Fluoride (HF) Capture: The combustion of the piperidine ring's fluorine atom generates HF gas. The incinerator must be equipped with a wet scrubber (typically using Calcium Hydroxide,

      
      , or Sodium Hydroxide, 
      
      
      
      ) to convert corrosive HF into stable salts like Calcium Fluoride (
      
      
      ).
    • NOx Control: The carboximidamide nitrogens will oxidize to NOx. Selective Catalytic Reduction (SCR) systems are required to meet emission standards.

Regulatory Coding (RCRA - USA)

While 3-Fluoropiperidine-1-carboximidamide is not a "P" or "U" listed waste, it must be characterized by the generator:

  • Characteristic Waste: If the waste is a liquid with pH > 12.5, assign code D002 (Corrosivity).

  • Lab Packs: Small quantities should be lab-packed under DOT Hazard Class 8 (Corrosive) or 6.1 (Toxic) depending on concentration and pH, clearly marked as "Fluorinated Organic."

Emergency Spill Procedures

In the event of a spill in the laboratory, immediate containment is necessary to prevent exposure and drain contamination.

Solid Spill
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 particulate respirator or work within a fume hood.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical waste.

  • Neutralization: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize any residual basicity from the amidine, followed by a water rinse.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Solution Spill
  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use clay-based absorbents if the solution is highly basic, as this can degrade the clay.

  • Collect: Scoop into a wide-mouth HDPE jar.

  • Label: "Spill Debris: 3-Fluoropiperidine-1-carboximidamide (Fluorinated/Basic)."

References

  • PubChem. (n.d.). 3-(Fluoromethyl)piperidine-1-carboximidamide.[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved March 5, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] Retrieved March 5, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Fluoropiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Fluoropiperidine-1-carboximidamide

Welcome to the application scientist's technical guide for handling 3-Fluoropiperidine-1-carboximidamide . In drug discovery and medicinal chemistry, fluorinated piperidines and carboximidamides (guanidines) are highly valued for their ability to modulate target binding affinity and pharmacokinetic profiles. However, the unique physicochemical properties of this compound demand stringent, causality-driven safety protocols. This guide provides the definitive standard operating procedure (SOP) for its handling, dissolution, and disposal, designed to empower researchers with safe, self-validating laboratory practices.

Chemical Profiling & Mechanistic Causality of Hazards

To handle a chemical safely, one must understand why it is hazardous. 3-Fluoropiperidine-1-carboximidamide combines a lipophilic fluorinated piperidine ring with a highly basic carboximidamide moiety.

  • The "Superbase" Effect : The carboximidamide group exhibits exceptional basicity, with pKa values typically ranging from 11 to 13.5 [1]. This high basicity results from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, creating a resonance-stabilized amidinium cation [1]. Because it is one of the strongest uncharged bases in organic chemistry, the unprotonated free base acts as a severe tissue irritant [2]. It rapidly strips protons from biological macromolecules, leading to localized protein denaturation and lipid saponification upon contact with the epidermis or cornea.

  • Enhanced Permeability : The addition of the fluorine atom at the 3-position of the piperidine ring increases the molecule's lipophilicity compared to non-fluorinated analogs. This structural modification enhances cellular membrane permeability, thereby increasing the acute toxicity risk via dermal absorption [3].

Hazard Identification (GHS Extrapolation)

Based on the physicochemical behavior of structurally analogous fluoropiperidines and carboximidamides[3][4], this compound triggers the following primary hazard classifications:

  • Acute Toxicity, Oral (Category 4) - H302 : Harmful if swallowed (driven by fluoropiperidine toxicity).

  • Skin Irritation (Category 2) - H315 : Causes skin irritation (driven by carboximidamide basicity).

  • Eye Damage/Irritation (Category 1 / 2A) - H318/H319 : Causes serious eye damage (corneal vulnerability to alkaline substances).

  • STOT SE 3 - H335 : May cause respiratory irritation (alkaline dust aerosolization).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is specifically designed to counteract the alkaline and lipophilic nature of 3-Fluoropiperidine-1-carboximidamide.

PPE CategoryRequired EquipmentMechanistic Rationale (Causality)
Eye/Face Protection Chemical safety goggles (EN 166 compliant). Add a face shield for solutions >0.1 M.The highly basic amidine group can cause rapid, irreversible corneal opacity upon contact. Standard safety glasses lack orbital seals and are insufficient against basic aerosols.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness). Double-glove when handling organic solutions.Nitrile provides excellent chemical resistance to basic organic amines. Double-gloving prevents breakthrough if the lipophilic fluorinated compound is dissolved in a carrier solvent (e.g., DMSO).
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with elastic cuffs.Prevents electrostatic discharge (ESD) which can aerosolize the powder. Elastic cuffs prevent accidental wrist exposure to basic dust.
Respiratory N95/P3 particulate respirator (if weighing outside a localized exhaust system).Prevents inhalation of alkaline particulates that cause severe acute inflammation of the respiratory mucosal lining.

Standard Operating Procedure (SOP): Handling and Dissolution

This protocol is a self-validating system designed to mitigate static aerosolization, exothermic protonation, and dermal exposure.

Step 1: Environmental Preparation

  • Conduct all dry-powder handling within a certified Chemical Fume Hood or Class II Type A2 Biological Safety Cabinet.

  • Validation Check: Ensure the inward face velocity of the hood is between 0.4 and 0.6 m/s. Too high, and the powder will scatter; too low, and containment fails.

Step 2: Static Mitigation & Weighing

  • Fluorinated organic powders frequently hold a static charge, causing them to "jump" from spatulas, drastically increasing the inhalation risk.

  • Pass an anti-static zero-ionizer over the weigh boat prior to transfer.

  • Tare the vessel, transfer the required mass using a clean, grounded stainless-steel micro-spatula, and seal the vessel immediately.

Step 3: Dissolution Protocol

  • When dissolving the free base in aqueous buffers, anticipate a localized exothermic reaction as the "superbase" protonates to form the amidinium cation.

  • Method: Add the solvent (e.g., DMSO, DMF, or buffered aqueous solution) dropwise to the pre-weighed powder while gently vortexing. Do not add the powder to the solvent, as this can cause clumping, incomplete protonation, and localized heat spikes.

Spill Mitigation & Disposal Plan

A spill of a highly basic, fluorinated organic compound requires specific neutralization tactics.

Spill Response (Powder):

  • Do not dry sweep. Sweeping aerosolizes the alkaline dust.

  • Mist the spill lightly with a weak acidic buffer (e.g., 5% citric acid or 1M acetic acid). Causality: This neutralizes the highly basic carboximidamide group into a stable, non-volatile salt, mitigating immediate corrosive hazards.

  • Cover with an inert absorbent material (e.g., vermiculite or chemical spill sand).

  • Collect using a non-sparking plastic scoop and place into a sealed, labeled hazardous waste container.

Disposal:

  • Segregation : Must be strictly segregated into Halogenated Organic Waste due to the presence of the fluorine atom.

  • Warning: Do not mix directly with highly concentrated strong acids in the waste stream, as the rapid acid-base neutralization will generate significant heat and potential off-gassing.

Operational Workflow Visualization

G Start Storage (2-8°C, Desiccated) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity >0.5 m/s) PPE->Hood Weigh Anti-Static Weighing (Avoid Aerosolization) Hood->Weigh Dissolve Solvent Addition (Monitor Exotherm) Weigh->Dissolve Exp In Vitro / In Vivo Application Dissolve->Exp Spill Spill Occurs? Exp->Spill Neutralize Neutralize (5% Citric Acid) & Absorb Spill->Neutralize Yes Waste Halogenated Organic Waste (EHS Segregation) Spill->Waste No Neutralize->Waste Disposal High-Temp Incineration Waste->Disposal

Operational workflow for the safe handling, dissolution, and disposal of 3-Fluoropiperidine-1-carboximidamide.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.